molecular formula C13H20O2 B3038749 3-Oxo-alpha-ionol CAS No. 896107-70-3

3-Oxo-alpha-ionol

カタログ番号: B3038749
CAS番号: 896107-70-3
分子量: 208.3 g/mol
InChIキー: MDCGEAGEQVMWPE-AATRIKPKSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

3-Oxo-alpha-ionol (CAS 34318-21-3, C13H20O2) is a member of the sesquiterpenoid class of compounds, characterized as a natural substance with a spicy odor and flavor . It is identified as a potential biomarker for the consumption of grapes and is also found in other natural sources such as raspberry fruit and oak wood . With a molecular weight of 208.30 g/mol, it is practically insoluble in water but soluble in alcohol . In research applications, this compound serves as a key precursor in the synthesis of flavor compounds. Scientific studies have demonstrated that its derivative, 3-Oxo-α-ionol ethyl carbonate, pyrolyzes during smoking to form megastigmatrienones, which contribute to improved, sweeter, and more harmonious flavors with a cleaner aftertaste in tobacco . This compound is provided strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-[(E)-3-hydroxybut-1-enyl]-3,5,5-trimethylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O2/c1-9-7-11(15)8-13(3,4)12(9)6-5-10(2)14/h5-7,10,12,14H,8H2,1-4H3/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDCGEAGEQVMWPE-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)CC(C1C=CC(C)O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)CC(C1/C=C/C(C)O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Occurrence of 3-Oxo-alpha-ionol in Vitis vinifera: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural occurrence of the C13-norisoprenoid, 3-oxo-alpha-ionol, in Vitis vinifera (the common grape vine). This document summarizes quantitative data, details relevant experimental protocols, and illustrates the biosynthetic pathway of this important aroma compound.

Introduction

This compound is a C13-norisoprenoid, a class of aromatic compounds derived from the degradation of carotenoids. These compounds are significant contributors to the complex aroma profiles of many fruits, including grapes, and consequently, the wines produced from them. In Vitis vinifera, this compound exists primarily in a non-volatile, glycosidically bound form, which acts as a flavor precursor. During winemaking and aging, these precursors can be hydrolyzed, releasing the volatile and aromatic this compound. Understanding the distribution and biosynthesis of this compound is crucial for viticulturists and winemakers aiming to modulate the aromatic characteristics of their products, and for researchers interested in the biochemistry of secondary plant metabolites.

Data Presentation: Quantitative Occurrence of this compound

The concentration of this compound in Vitis vinifera grapes can vary depending on the cultivar, environmental conditions, and viticultural practices. The following table summarizes available quantitative data for this compound.

Grape VarietyTissueCondition/LocationConcentration (µg/kg)Reference
GleraWhole BerryHigh Altitude Vineyard (2012)28.50[1]
GleraWhole BerryLow Altitude Vineyard (2012)31.17[1]
GleraWhole BerryHigh Altitude Vineyard (2013)28.88[1]
GleraWhole BerryLow Altitude Vineyard (2013)28.60[1]

Biosynthesis of this compound

The biosynthesis of C13-norisoprenoids, including this compound, in Vitis vinifera originates from the enzymatic degradation of C40 carotenoids.[2][3][4] These carotenoid precursors are synthesized in the plastids via the methylerythritol 4-phosphate (MEP) pathway. The key step in the formation of C13-norisoprenoids is the oxidative cleavage of specific double bonds within the carotenoid molecule, a reaction catalyzed by carotenoid cleavage dioxygenases (CCDs).[3] In Vitis vinifera, the VvCCD1 enzyme has been identified as a key player in this process. Precursor carotenoids such as β-carotene, lutein, zeaxanthin, violaxanthin, and neoxanthin (B191967) are the initial substrates for this pathway.

Biosynthetic Pathway of this compound Pyruvate Pyruvate DXP 1-deoxy-D-xylulose 5-phosphate Pyruvate->DXP G3P IPP_DMAPP Isopentenyl Pyrophosphate (IPP) & Dimethylallyl Pyrophosphate (DMAPP) DXP->IPP_DMAPP Multiple Steps Geranylgeranyl_PP Geranylgeranyl Pyrophosphate IPP_DMAPP->Geranylgeranyl_PP Phytoene Phytoene Geranylgeranyl_PP->Phytoene PSY Lycopene Lycopene Phytoene->Lycopene PDS, ZDS Carotenoids β-carotene, Lutein, Zeaxanthin, Violaxanthin, Neoxanthin Lycopene->Carotenoids LCY-b, LCY-e, etc. C13_Norisoprenoids This compound (and other norisoprenoids) Carotenoids->C13_Norisoprenoids Carotenoid Cleavage Dioxygenases (CCDs)

Biosynthetic pathway of this compound in Vitis vinifera.

Experimental Protocols

The analysis of this compound in Vitis vinifera typically involves the extraction of its glycosidic precursors, followed by enzymatic hydrolysis to release the free aglycone, and subsequent analysis by gas chromatography-mass spectrometry (GC-MS). Alternatively, headspace solid-phase microextraction (HS-SPME) can be used to analyze the volatile compounds directly from the grape matrix.

Solid-Phase Extraction (SPE) of Glycosidic Precursors and GC-MS Analysis

This method is suitable for the analysis of the non-volatile glycosidic precursors of this compound.

a. Sample Preparation:

  • Homogenize fresh, destemmed grapes.

  • Centrifuge the homogenate to separate the juice from the solid material.

  • Filter the juice to remove any remaining solids.

b. Solid-Phase Extraction (SPE):

  • Condition a C18 SPE cartridge (e.g., 500 mg) by passing 10 mL of methanol (B129727) followed by 10 mL of deionized water through the cartridge.

  • Load a known volume of the filtered grape juice onto the conditioned cartridge.

  • Wash the cartridge with 20 mL of deionized water to remove sugars and other polar compounds.

  • Elute the glycosidic precursors with 10 mL of methanol.

  • Evaporate the methanolic eluate to dryness under a stream of nitrogen.

c. Enzymatic Hydrolysis:

  • Redissolve the dried extract in 5 mL of a citrate-phosphate buffer (pH 5.0).

  • Add a commercial enzyme preparation with glycosidase activity (e.g., Pectinol).

  • Incubate the mixture at 40°C for 24 hours to allow for the enzymatic release of the aglycones.

d. Aglycone Extraction:

  • Pass the hydrolyzed solution through a new conditioned C18 SPE cartridge.

  • Wash the cartridge with 10 mL of deionized water.

  • Elute the released aglycones (including this compound) with 10 mL of dichloromethane (B109758).

  • Dry the dichloromethane eluate over anhydrous sodium sulfate (B86663) and concentrate it to a small volume.

e. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: Increase to 180°C at a rate of 3°C/min.

    • Ramp 2: Increase to 240°C at a rate of 5°C/min, hold for 10 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-350.

SPE-GC-MS Workflow Grape_Sample Grape Sample Homogenization Homogenization Grape_Sample->Homogenization Destem Centrifugation Centrifugation Homogenization->Centrifugation Filtration Filtration Centrifugation->Filtration SPE_Glycosides Solid-Phase Extraction (Glycosides) Filtration->SPE_Glycosides C18 Cartridge Enzymatic_Hydrolysis Enzymatic Hydrolysis SPE_Glycosides->Enzymatic_Hydrolysis Pectinol SPE_Aglycones Solid-Phase Extraction (Aglycones) Enzymatic_Hydrolysis->SPE_Aglycones C18 Cartridge GC_MS_Analysis GC-MS Analysis SPE_Aglycones->GC_MS_Analysis Dichloromethane Elution Data_Processing Data Processing & Quantification GC_MS_Analysis->Data_Processing

Workflow for SPE of glycosides and GC-MS analysis.
Headspace Solid-Phase Microextraction (HS-SPME) and GC-MS Analysis

This method is suitable for the analysis of volatile compounds, including any free this compound present in the grape matrix.

a. Sample Preparation:

  • Freeze fresh, destemmed grapes in liquid nitrogen and grind to a fine powder.

  • Weigh a specific amount of the powdered grape sample (e.g., 5 g) into a 20 mL headspace vial.

  • Add a saturated NaCl solution (e.g., 5 mL) to the vial to increase the volatility of the analytes.

  • Add an internal standard if quantitative analysis is required.

b. HS-SPME:

  • SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).

  • Incubation: Equilibrate the vial at 40°C for 15 minutes with agitation.

  • Extraction: Expose the SPME fiber to the headspace of the vial at 40°C for 30 minutes with continuous agitation.

c. GC-MS Analysis:

  • Gas Chromatograph: Thermo Scientific TRACE 1300 or equivalent.

  • Mass Spectrometer: ISQ QD Single Quadrupole MS or equivalent.

  • Column: TG-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector: Desorb the SPME fiber in splitless mode at 250°C for 5 minutes.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 3 minutes.

    • Ramp: Increase to 250°C at a rate of 5°C/min, hold for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Scan Range: m/z 35-350.

HS-SPME-GC-MS_Workflow Grape_Sample Grape Sample Grinding Cryogenic Grinding Grape_Sample->Grinding Liquid Nitrogen Vial_Preparation Headspace Vial Preparation Grinding->Vial_Preparation NaCl solution HS_SPME Headspace Solid-Phase Microextraction (HS-SPME) Vial_Preparation->HS_SPME Incubation & Extraction GC_MS_Analysis GC-MS Analysis HS_SPME->GC_MS_Analysis Thermal Desorption Data_Processing Data Processing & Quantification GC_MS_Analysis->Data_Processing

Workflow for HS-SPME and GC-MS analysis.

Conclusion

This compound is a naturally occurring C13-norisoprenoid in Vitis vinifera that plays a role in the aromatic profile of grapes and wine. Its concentration is influenced by various factors, and it is biosynthesized from carotenoid precursors through the action of carotenoid cleavage dioxygenases. The analytical methods detailed in this guide provide robust frameworks for the extraction, identification, and quantification of this compound, enabling further research into its significance in viticulture, enology, and other fields of plant science.

References

Unveiling the Aromatic Secrets of the Grape: A Technical Guide to the Identification of 3-Oxo-alpha-ionol Glycosides in Must

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the identification and quantification of 3-Oxo-alpha-ionol glycosides in grape must. These C13-norisoprenoid compounds, derived from the degradation of carotenoids, are significant contributors to the aromatic profile of wine. This document details the biosynthetic origins, analytical methodologies, and quantitative data pertinent to these important flavor precursors.

Introduction

This compound is a C13-norisoprenoid that exists in grape must primarily in its glycosidically bound, non-volatile form. During fermentation and aging, these glycosides can be hydrolyzed, releasing the volatile and aromatic this compound, which contributes floral and fruity notes to wine. Understanding the concentration and composition of these precursors in grape must is crucial for predicting and managing the aromatic potential of a wine. This guide outlines the current knowledge and experimental approaches for the study of these compounds.

Biosynthesis of this compound Glycosides

The formation of this compound and other C13-norisoprenoids originates from the enzymatic degradation of carotenoids, such as β-carotene and lutein, which are present in grapes. This process is primarily mediated by a class of enzymes known as carotenoid cleavage dioxygenases (CCDs).[1][2][3] In Vitis vinifera, several CCDs, including VvCCD1, VvCCD4a, and VvCCD4b, have been identified and are known to be involved in the production of C13-norisoprenoids.[2][4] These enzymes catalyze the oxidative cleavage of carotenoids at specific double bonds. The resulting apocarotenoids can then undergo further enzymatic and chemical modifications, including glycosylation, to form the stable glycosidic precursors found in grape must.

Biosynthesis of this compound Glycosides Figure 1. Proposed Biosynthetic Pathway of this compound Glycosides in Grapes Carotenoids (e.g., Lutein, Zeaxanthin) Carotenoids (e.g., Lutein, Zeaxanthin) VvCCDs (VvCCD1, VvCCD4a, VvCCD4b) VvCCDs (VvCCD1, VvCCD4a, VvCCD4b) Carotenoids (e.g., Lutein, Zeaxanthin)->VvCCDs (VvCCD1, VvCCD4a, VvCCD4b) C13-Apocarotenoids C13-Apocarotenoids VvCCDs (VvCCD1, VvCCD4a, VvCCD4b)->C13-Apocarotenoids Enzymatic/Chemical Modifications Enzymatic/Chemical Modifications C13-Apocarotenoids->Enzymatic/Chemical Modifications This compound This compound Enzymatic/Chemical Modifications->this compound Glycosylation (UGTs) Glycosylation (UGTs) This compound->Glycosylation (UGTs) This compound Glycosides This compound Glycosides Glycosylation (UGTs)->this compound Glycosides

Caption: Proposed Biosynthetic Pathway of this compound Glycosides in Grapes.

Quantitative Data

The concentration of this compound glycosides can vary significantly depending on the grape cultivar, viticultural practices, and environmental conditions. 3-Oxo-α-ionol has been identified as a major C13-norisoprenoid in Muscat of Alexandria and Shiraz cultivars.[1] The following table summarizes available quantitative data for this compound in grape must from a study investigating the effects of iron and water status.

YearWater StatusIron Chlorosis Incidence3-Oxo-α-ionol (µg/L)Reference
2016High LWPHigh Chl39.27[5]
2017High LWPHigh Chl12.37[5]
2016Low LWPHigh Chl16.79[5]
2017Low LWPHigh Chl7.81[5]

LWP: Leaf Water Potential; Chl: Chlorophyll Content. Data represents the concentration of the aglycone after hydrolysis.

Experimental Protocols

The identification and quantification of this compound glycosides in grape must typically involves a multi-step process encompassing extraction, enzymatic hydrolysis, and chromatographic analysis.

Extraction of Glycosides from Grape Must

A common method for the isolation of glycosides from grape must is Solid-Phase Extraction (SPE).

Protocol: Solid-Phase Extraction (SPE)

  • Sample Preparation: Centrifuge the grape must to remove solid particles.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol (B129727) followed by deionized water.

  • Sample Loading: Load the clarified grape must onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with deionized water to remove sugars and other polar compounds.

  • Elution of Free Volatiles (Optional): Elute the free volatile compounds with a non-polar solvent such as pentane (B18724) or a pentane-dichloromethane mixture.

  • Elution of Glycosides: Elute the glycosidically bound fraction with a more polar solvent, typically methanol or ethyl acetate.

  • Concentration: Evaporate the solvent from the glycoside fraction under a stream of nitrogen.

SPE Workflow for Glycoside Extraction Figure 2. Solid-Phase Extraction (SPE) Workflow Start Grape Must Centrifuge Centrifugation Start->Centrifuge Load Load Sample Centrifuge->Load Condition Condition C18 Cartridge Condition->Load Wash Wash with Water Load->Wash Elute_Free Elute Free Volatiles (Optional) Wash->Elute_Free Elute_Glycosides Elute Glycosides Elute_Free->Elute_Glycosides Concentrate Concentrate Glycoside Fraction Elute_Glycosides->Concentrate End Glycoside Extract Concentrate->End

Caption: Solid-Phase Extraction (SPE) Workflow for Glycoside Isolation.

Enzymatic Hydrolysis

To release the volatile aglycone (this compound) from its sugar moiety, enzymatic hydrolysis is performed.

Protocol: Enzymatic Hydrolysis

  • Reconstitution: Re-dissolve the dried glycoside extract in a suitable buffer (e.g., citrate-phosphate buffer, pH 5.0).

  • Enzyme Addition: Add a commercial glycosidase enzyme preparation (e.g., AR2000) to the buffered extract.

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 40°C) for a specified period (e.g., 16-24 hours) to allow for complete hydrolysis.

  • Extraction of Aglycones: After incubation, extract the released volatile compounds (aglycones) using a suitable organic solvent (e.g., pentane-dichloromethane).

  • Internal Standard: Add an internal standard to the extract for quantification purposes.

  • Concentration: Carefully concentrate the organic extract to a small volume under a gentle stream of nitrogen.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The final step is the analysis of the liberated aglycones by GC-MS.

Protocol: GC-MS Analysis

  • Injection: Inject an aliquot of the concentrated extract into the GC-MS system.

  • Separation: Use a suitable capillary column (e.g., DB-WAX or equivalent) to separate the volatile compounds. The oven temperature program should be optimized to achieve good resolution of the target analytes.

  • Detection and Identification: The mass spectrometer is used to detect and identify the separated compounds. Identification of this compound is based on its retention time and comparison of its mass spectrum with that of an authentic standard or a reference library.

  • Quantification: Quantify the amount of this compound by comparing its peak area to that of the internal standard.

Conclusion

The identification and quantification of this compound glycosides in grape must provide valuable insights into the aromatic potential of a given grape variety and the resulting wine. The methodologies outlined in this guide, from extraction to analysis, offer a robust framework for researchers and industry professionals to explore the complex chemistry of grape and wine aroma. Further research focusing on the specific enzymatic steps in the biosynthesis of this compound and the accumulation of its glycosides in a wider range of grape cultivars will continue to enhance our understanding and control of wine flavor.

References

The Biological Role of 3-Oxo-alpha-ionol in Fruit Ripening: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Fruit ripening is a complex and highly regulated process involving a symphony of biochemical and physiological changes. Among the myriad of signaling molecules implicated in this developmental transition, apocarotenoids are emerging as key players. This technical guide provides an in-depth exploration of the biological role of 3-Oxo-alpha-ionol, a C13 apocarotenoid derived from the oxidative cleavage of carotenoids, in the context of fruit ripening. While direct research on this compound's specific functions in ripening is still nascent, this document synthesizes the current understanding of its biosynthesis, its established presence in fruits, and its potential signaling roles inferred from its relationship with abscisic acid (ABA) and other well-characterized apocarotenoids. This guide also presents detailed experimental protocols for the extraction, quantification, and functional analysis of this compound, alongside data presentation in structured tables and visualization of putative signaling pathways using Graphviz.

Introduction: The Emerging Significance of Apocarotenoids in Fruit Ripening

Fruit ripening encompasses a suite of developmental processes that render the fruit attractive and palatable for seed dispersal. These changes, including color development, textural softening, and the accumulation of sugars and aroma compounds, are orchestrated by a complex interplay of phytohormones, with ethylene (B1197577) and abscisic acid (ABA) traditionally viewed as the primary regulators. However, a growing body of evidence highlights the contribution of other signaling molecules, including a diverse class of compounds known as apocarotenoids.

Apocarotenoids are metabolites generated from the enzymatic or non-enzymatic oxidative cleavage of carotenoids. This family of compounds includes vital phytohormones such as ABA and strigolactones, as well as a variety of other molecules that contribute to fruit aroma and flavor, and are increasingly recognized for their signaling functions in plant development and stress responses.

This compound is a C13-norisoprenoid, an apocarotenoid that has been identified in various fruits, including grapes (Vitis vinifera) and raspberries (Rubus idaeus). Its chemical structure suggests a close biosynthetic relationship with ABA, and it is considered a downstream metabolite of carotenoid degradation. This guide will delve into the knowns and unknowns of this compound's involvement in the intricate process of fruit ripening.

Biosynthesis of this compound: A Product of Carotenoid and ABA Metabolism

The biosynthesis of this compound is intrinsically linked to the carotenoid and ABA metabolic pathways. The primary mechanism for its formation is the oxidative cleavage of carotenoids, catalyzed by a family of non-heme iron-containing enzymes called Carotenoid Cleavage Dioxygenases (CCDs).

The proposed biosynthetic pathway for this compound is as follows:

  • Carotenoid Precursors: The pathway begins with C40 carotenoids, such as zeaxanthin (B1683548) and violaxanthin, which are abundant in the chloroplasts of unripe fruits.

  • Enzymatic Cleavage: CCDs, particularly members of the CCD1 and CCD4 subfamilies, catalyze the cleavage of specific double bonds within the carotenoid backbone. The specificity of the CCD enzyme determines the resulting apocarotenoid products.

  • Formation of α-ionone and related structures: Cleavage of α-carotene or lutein (B1675518) can lead to the formation of α-ionone, a precursor to this compound.

  • Oxidation and Reduction Steps: Subsequent enzymatic modifications, including oxidation and reduction reactions, likely convert these initial cleavage products into this compound.

Furthermore, this compound has been identified as a metabolite of ABA, suggesting that it can also be formed through the ABA catabolic pathway. This dual origin underscores its position at a critical metabolic nexus in ripening fruits.

Carotenoids C40 Carotenoids (e.g., α-carotene, Lutein) CCD Carotenoid Cleavage Dioxygenases (CCDs) Carotenoids->CCD Cleavage ABA Abscisic Acid (ABA) ABA_catabolism ABA Catabolism ABA->ABA_catabolism alpha_ionone α-ionone Oxidation Oxidation/Reduction alpha_ionone->Oxidation oxo_ionol This compound CCD->alpha_ionone ABA_catabolism->oxo_ionol Potential Pathway Oxidation->oxo_ionol Carotenoid_Degradation Carotenoid Degradation Oxo_ionol This compound Carotenoid_Degradation->Oxo_ionol ABA_Metabolism ABA Metabolism ABA_Metabolism->Oxo_ionol Putative_Receptor Putative Receptor Oxo_ionol->Putative_Receptor Ethylene_Signaling Ethylene Signaling Oxo_ionol->Ethylene_Signaling Modulation ABA_Signaling ABA Signaling Oxo_ionol->ABA_Signaling Modulation Signaling_Cascade Signaling Cascade Putative_Receptor->Signaling_Cascade Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Ripening_Genes Ripening-Related Genes (e.g., Cell Wall Modifying Enzymes, Pigment Biosynthesis Genes) Transcription_Factors->Ripening_Genes Fruit_Ripening Fruit Ripening Phenotypes (Color, Texture, Aroma) Ripening_Genes->Fruit_Ripening Ethylene_Signaling->Ripening_Genes ABA_Signaling->Ripening_Genes Start Start: Homogenized Fruit Sample Extraction Extraction with Acetone/Methanol (with BHT) Start->Extraction Partition Liquid-Liquid Partitioning (Hexane/Diethyl Ether) Extraction->Partition Evaporation Evaporation of Organic Phase Partition->Evaporation Saponification Saponification (optional) (to hydrolyze esters) Evaporation->Saponification SPE Solid Phase Extraction (SPE) (C18 cartridge) Saponification->SPE Final_Extract Final Extract for Analysis SPE->Final_Extract

3-Oxo-alpha-ionol as a potential biomarker for wine aroma

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

3-Oxo-α-ionol, a C13-norisoprenoid derived from the degradation of carotenoids, is an emerging compound of interest in the study of wine aroma.[1][2] Its presence and concentration in wine can significantly influence the aromatic profile, contributing to floral, fruity, and slightly woody notes.[2][3] For researchers, scientists, and professionals in fields where aroma profiling is critical, understanding the nuances of 3-oxo-α-ionol as a potential biomarker provides valuable insights into the chemical intricacies that define a wine's sensory characteristics. This technical guide synthesizes the current knowledge on 3-oxo-α-ionol, focusing on its formation, quantitative analysis, and the experimental protocols used for its study.

Chemical Properties and Formation

3-Oxo-α-ionol is a sesquiterpenoid, a class of terpenes with a C13 skeleton.[4][5] It is formed through the enzymatic and chemical degradation of carotenoids, particularly lutein (B1675518) and β-carotene, which are naturally present in grapes.[6][7] The formation process is initiated by the action of carotenoid cleavage dioxygenase (CCD) enzymes, which oxidatively cleave the carotenoid backbone.[6][8] This enzymatic action, followed by subsequent chemical rearrangements, leads to the formation of a variety of C13-norisoprenoids, including 3-oxo-α-ionol.[3] The concentration of 3-oxo-α-ionol in wine is influenced by several factors, including grape variety, viticultural practices, and the winemaking process, particularly aging and enzymatic treatments.[4][9][10]

Data Presentation: Quantitative Analysis of 3-Oxo-α-ionol in Wine

The concentration of 3-oxo-α-ionol can vary significantly across different wine types and is influenced by production and aging processes. The following table summarizes available quantitative data from various studies.

Wine TypeGrape VarietyAging/TreatmentConcentration (µg/L)Reference
Red WineAglianicoAged (5-9 years)213 ± 17[8]
Red WineUva di TroiaAged (5-9 years)151 ± 11[8]
Red WineNegroamaroAged (5-9 years)117 ± 9[8]
Red WinePrimitivoAged (5-9 years)29 ± 2[8]
White WineChardonnayControl (No enzyme treatment)~11 (approx. from graph)[4][5]
White WineChardonnayWith LALLZYME Beta™ enzyme~13 (approx. from graph)[4][5]
White WineChardonnayWith ZYMOVARIETAL Aroma G™ enzyme~15 (approx. from graph)[4][5]
White WineCatarrattoAvaferm® automatic nutritionHigher than control[11]
White WineChardonnayAvaferm® automatic nutritionHigher than control[11]

Note: The sensory detection threshold for 3-oxo-α-ionol in wine has not been definitively established in the reviewed literature.

Signaling Pathways and Logical Relationships

The formation of 3-oxo-α-ionol from carotenoid precursors is a multi-step process involving both enzymatic and chemical reactions.

G Biosynthetic Pathway of 3-Oxo-α-ionol cluster_carotenoids Carotenoid Precursors in Grapes cluster_cleavage Enzymatic Cleavage cluster_formation Formation of 3-Oxo-α-ionol Lutein Lutein CCD Carotenoid Cleavage Dioxygenase (CCD) Lutein->CCD BetaCarotene β-Carotene BetaCarotene->CCD Intermediates Unstable Intermediates (e.g., Apo-carotenals) CCD->Intermediates Oxidative Cleavage Rearrangement Enzymatic/Chemical Rearrangements Intermediates->Rearrangement ThreeOxo 3-Oxo-α-ionol Rearrangement->ThreeOxo

Biosynthetic Pathway of 3-Oxo-α-ionol

Experimental Protocols

The analysis of 3-oxo-α-ionol in wine typically involves extraction followed by gas chromatography-mass spectrometry (GC-MS). Headspace solid-phase microextraction (HS-SPME) is a common and efficient sample preparation technique.[12][13][14]

Protocol: Analysis of 3-Oxo-α-ionol in Wine by HS-SPME-GC-MS

This protocol is a synthesized methodology based on common practices for the analysis of C13-norisoprenoids in wine.

1. Sample Preparation:

  • Pipette 5 mL of the wine sample into a 20 mL headspace vial.

  • Add 1.5 g of sodium chloride (NaCl) to the vial to increase the ionic strength of the sample, which enhances the volatility of the analytes.

  • If using an internal standard for quantification, add a known concentration of a suitable standard (e.g., a deuterated analog of a related C13-norisoprenoid) to the vial.

  • Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.

2. HS-SPME Extraction:

  • Place the vial in a heating block or water bath set to a specific temperature (e.g., 40-60°C) with constant agitation (e.g., magnetic stirring).

  • Expose a conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 30-60 minutes) to allow for the adsorption of volatile compounds.

3. GC-MS Analysis:

  • Desorption: Immediately after extraction, insert the SPME fiber into the heated injection port of the GC-MS (e.g., at 250°C) for a set time (e.g., 5 minutes) to desorb the analytes onto the analytical column.

  • Gas Chromatography (GC):

    • Column: Use a suitable capillary column (e.g., DB-WAX or equivalent polar column).
    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
    • Oven Temperature Program: A typical program might be: start at 40°C for 5 minutes, ramp up to 240°C at a rate of 4°C/minute, and hold for 10 minutes. This program should be optimized for the specific instrument and analytes of interest.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.
    • Acquisition Mode: Scan mode for initial identification of compounds and Selected Ion Monitoring (SIM) mode for targeted quantification of 3-oxo-α-ionol and other specific norisoprenoids. Key ions for 3-oxo-α-ionol would be determined from its mass spectrum.

4. Data Analysis:

  • Identify 3-oxo-α-ionol by comparing its retention time and mass spectrum with that of an authentic standard.

  • Quantify the concentration of 3-oxo-α-ionol by creating a calibration curve using a series of standard solutions of known concentrations.

G Experimental Workflow for 3-Oxo-α-ionol Analysis cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing Sample Wine Sample (5 mL) Salt Add NaCl (1.5 g) Sample->Salt Vial Seal in Headspace Vial Salt->Vial Incubate Incubate with Agitation (e.g., 40-60°C) Vial->Incubate SPME HS-SPME Fiber Exposure (e.g., 30-60 min) Incubate->SPME Desorption Thermal Desorption in GC Inlet (e.g., 250°C) SPME->Desorption GC Gas Chromatography (GC) Desorption->GC MS Mass Spectrometry (MS) GC->MS Identification Identification (Retention Time & Mass Spectrum) MS->Identification Quantification Quantification (Calibration Curve) Identification->Quantification

Experimental Workflow for 3-Oxo-α-ionol Analysis

Conclusion

3-Oxo-α-ionol is a significant contributor to the complex aroma profile of wine. Its formation from carotenoid precursors and its subsequent evolution during winemaking and aging make it a valuable potential biomarker for wine aroma. The quantitative data, while still being expanded through ongoing research, already indicates clear differences based on grape variety and processing techniques. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the role of 3-oxo-α-ionol and other C13-norisoprenoids in wine chemistry. Further studies to establish a definitive sensory threshold and to explore its synergistic effects with other aroma compounds will be crucial in fully elucidating its importance in the sensory perception of wine.

References

Technical Whitepaper: Identification and Characterization of 3-Oxo-α-ionol in Plant Species

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: 3-Oxo-α-ionol is a naturally occurring ionone (B8125255) derivative found in various plant species. This document provides a technical overview of the methodologies used for its isolation, identification, and quantification. It summarizes key findings from studies on plants such as Brachiaria brizantha, Teucrium heterophyllum, and Vallisneria spiralis. The guide details experimental protocols and presents quantitative data in a structured format. Furthermore, it includes visualizations of a general experimental workflow for the discovery of such phytoconstituents. While the discovery of 3-Oxo-α-ionol is not linked to a single novel species, its identification across different plants highlights its potential ecological and pharmacological significance.

Introduction to 3-Oxo-α-ionol

3-Oxo-α-ionol is a C13-norisoprenoid, a class of compounds derived from the degradation of carotenoids. These compounds are known for their significant biological activities and contributions to the aroma and flavor of plants and plant-derived products. 3-Oxo-α-ionol has been identified in a variety of plant species, including tobacco (Nicotiana tabacum), Teucrium heterophyllum, and two new glucosides of it in Urtica laetevirens[1][2]. Its presence is often associated with the plant's defense mechanisms and allelopathic properties[2][3]. For instance, it has been shown to exhibit strong phytotoxic activity, inhibiting the growth of other plant species[3].

Quantitative Data on 3-Oxo-α-ionol Occurrence

The concentration of 3-Oxo-α-ionol can vary significantly depending on the plant species, the time of year, and environmental conditions. The following table summarizes quantitative findings from a study on Brachiaria brizantha shoots.

Plant SpeciesCollection Time(6R,9S)-3-oxo-α-ionol (μmol/g dry weight)(6R,9R)-3-oxo-α-ionol (μmol/g dry weight)
Brachiaria brizanthaJune~1.8~1.2
Brachiaria brizanthaOctober~0.8~0.5
Brachiaria brizanthaJanuary~1.4~0.9
Data extracted from a graphical representation in Kato-Noguchi et al., as cited in a broader study. The values are approximate.[3]

Experimental Protocols

The isolation and characterization of 3-Oxo-α-ionol from plant material typically involve a multi-step process combining extraction, chromatography, and spectroscopy.

A common methodology for extracting 3-Oxo-α-ionol and other secondary metabolites from plant tissues is outlined below. This protocol is a generalized representation based on standard practices in phytochemistry.

  • Plant Material Preparation: Air-dry the collected plant material (e.g., leaves, shoots) and grind it into a fine powder.

  • Solvent Extraction: Macerate the powdered plant material in a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature for an extended period (e.g., 48 hours). The process is often repeated multiple times to ensure complete extraction.

  • Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Solvent Partitioning: Dissolve the crude extract in water and partition it successively with solvents of increasing polarity (e.g., hexane, chloroform (B151607), ethyl acetate). This step separates compounds based on their polarity. 3-Oxo-α-ionol, being moderately polar, would typically be found in the ethyl acetate (B1210297) or chloroform fraction.

  • Chromatographic Separation:

    • Column Chromatography: Subject the active fraction to column chromatography over silica (B1680970) gel. Elute with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the compounds based on their affinity for the stationary phase.

    • High-Performance Liquid Chromatography (HPLC): For final purification, use preparative HPLC with a suitable column (e.g., C18) and mobile phase (e.g., methanol-water gradient).

The purified compound is identified and its structure is elucidated using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): Determines the molecular weight and elemental composition of the compound.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Provides information about the number and types of protons and their neighboring atoms.

    • ¹³C NMR: Provides information about the carbon skeleton of the molecule.

    • 2D NMR (e.g., COSY, HMBC, HSQC): Used to establish the connectivity between atoms and determine the final structure.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

Visualizations

The following diagram illustrates a typical workflow for the isolation and identification of a natural product like 3-Oxo-α-ionol from a plant source.

G A Plant Material Collection & Preparation B Solvent Extraction A->B C Filtration & Concentration B->C D Solvent Partitioning C->D E Column Chromatography D->E F HPLC Purification E->F G Spectroscopic Analysis (MS, NMR, IR) F->G H Structure Elucidation G->H

General workflow for natural product isolation.

The study of compounds like 3-Oxo-α-ionol often involves assessing their biological activity. The diagram below shows the logical flow of an allelopathic activity-guided fractionation study.

G cluster_0 A Crude Plant Extract B Bioassay (e.g., Seed Germination) A->B C Fractionation (Chromatography) A->C D Test Fractions for Activity C->D E Isolate Pure Compounds from Active Fractions D->E Active F Identify Compound Structure E->F G Confirm Biological Activity of Pure Compound F->G

References

The Role of 3-Oxo-α-ionol in Plant-Insect Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxo-α-ionol, a C13-norisoprenoid derived from the oxidative cleavage of carotenoids, is an important signaling molecule in the intricate communication between plants and insects. This technical guide provides a comprehensive overview of the current understanding of 3-oxo-α-ionol's function in these interactions, with a focus on its role as an insect attractant and phagostimulant. This document details the biosynthesis of 3-oxo-α-ionol, its quantitative effects on insect behavior, and the experimental protocols used to elucidate these functions. Furthermore, it explores the potential involvement of 3-oxo-α-ionol in plant defense signaling pathways. The information presented herein is intended to be a valuable resource for researchers in chemical ecology, entomology, and plant science, as well as for professionals in the development of novel pest management strategies.

Introduction

Plants and insects have co-evolved over millions of years, leading to the development of complex chemical communication systems. Plants produce a vast array of volatile organic compounds (VOCs) that can act as attractants for pollinators, repellents for herbivores, or as signals to attract the natural enemies of herbivores. Among these VOCs, the C13-norisoprenoids, a class of compounds derived from the degradation of carotenoids, play a significant role. 3-Oxo-α-ionol is a member of this class and has been identified as a key semiochemical in the interaction between certain plants and insects. This guide will delve into the multifaceted functions of this intriguing molecule.

Biosynthesis of 3-Oxo-α-ionol

3-Oxo-α-ionol is not synthesized de novo by plants but is rather a product of the oxidative degradation of carotenoids. The key enzymes in this process are the carotenoid cleavage dioxygenases (CCDs). The proposed biosynthetic pathway begins with the enzymatic cleavage of carotenoids like β-carotene and lutein.

Biosynthesis_of_3_Oxo_alpha_ionol Carotenoids Carotenoids (e.g., β-carotene, Lutein) alpha_ionone α-Ionone Carotenoids->alpha_ionone CCD (Carotenoid Cleavage Dioxygenase) three_oxo_alpha_ionone 3-Oxo-α-ionone alpha_ionone->three_oxo_alpha_ionone Allylic Oxidation three_oxo_alpha_ionol 3-Oxo-α-ionol three_oxo_alpha_ionone->three_oxo_alpha_ionol Selective Reduction

Diagram 1: Proposed biosynthetic pathway of 3-Oxo-α-ionol from carotenoids.

The expression of CCD genes, such as VvCCD1 in grapes, has been shown to be induced approaching veraison (the onset of ripening), which correlates with an increase in the levels of C13-norisoprenoids.[1][2]

Function in Insect Attraction and Phagostimulation

The most well-documented role of 3-oxo-α-ionol in plant-insect interactions is its function as a male attractant and phagostimulant for the solanaceous fruit fly, Bactrocera latifrons.[3]

Attractant Activity

Field trapping experiments have demonstrated the effectiveness of 3-oxo-α-ionol and its analogs in attracting male B. latifrons. The data from these studies are summarized in the table below.

Lure CompositionMean Trap Catch (Flies/Trap/Day)Relative Attraction (%)Reference
α-Ionol1.8 ± 0.329.5[4]
α-Ionol + Cade Oil6.1 ± 0.9100[4]
3-Oxo-α-iononeData not availablePotent attractant[5]
3-Oxo-7,8-dihydro-α-iononeData not availablePotent attractant[5]
3-Oxo-7,8-dihydro-α-ionolData not availablePotent attractant[5]

Table 1: Attractant Activity of 3-Oxo-α-ionol and Analogs for Male Bactrocera latifrons

Phagostimulant Activity

In addition to its role as a volatile attractant, 3-oxo-α-ionol and its derivatives act as potent phagostimulants for male B. latifrons. This feeding stimulation is a crucial aspect of the insect's interaction with host plants.

CompoundPhagostimulant ActivityReference
3-Oxo-α-iononeStrong[5]
3-Oxo-α-ionolStrong[5]
3-Hydroxy-α-iononeStrong[6]
3-Oxo-7,8-dihydro-α-iononePotent feeding stimulant[5]
3-Oxo-7,8-dihydro-α-ionolPotent feeding stimulant[5]

Table 2: Phagostimulant Activity of 3-Oxo-α-ionol and Analogs for Male Bactrocera latifrons

Role in Plant Defense Signaling

While the direct role of 3-oxo-α-ionol in inducing plant defense responses is still an active area of research, the broader class of apocarotenoids has been shown to be involved in plant defense signaling.[7][8] Herbivory can trigger the production of these compounds, which can then activate downstream defense pathways, such as the jasmonic acid (JA) and salicylic (B10762653) acid (SA) signaling cascades.[9][10][11]

Plant_Defense_Signaling Insect_Herbivory Insect Herbivory Carotenoid_Degradation Carotenoid Degradation Insect_Herbivory->Carotenoid_Degradation Apocarotenoids Apocarotenoids (including 3-Oxo-α-ionol) Carotenoid_Degradation->Apocarotenoids JA_Pathway Jasmonic Acid (JA) Pathway Apocarotenoids->JA_Pathway SA_Pathway Salicylic Acid (SA) Pathway Apocarotenoids->SA_Pathway Defense_Genes Expression of Defense Genes JA_Pathway->Defense_Genes SA_Pathway->Defense_Genes Defense_Response Plant Defense Response (e.g., production of toxins, attraction of parasitoids) Defense_Genes->Defense_Response

Diagram 2: Hypothetical signaling pathway for apocarotenoid-mediated plant defense.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to study the function of 3-oxo-α-ionol in plant-insect interactions.

Insect Behavior Bioassays

Olfactometer assays are used to determine the behavioral response of insects to volatile compounds. A common setup is a Y-tube or four-arm olfactometer.

Olfactometer_Workflow cluster_setup Experimental Setup cluster_procedure Procedure Air_Source Purified Air Source Flow_Meters Flow Meters Air_Source->Flow_Meters Odor_Chambers Odor Chambers (Test vs. Control) Flow_Meters->Odor_Chambers Olfactometer Olfactometer Arena (Y-tube or Four-arm) Odor_Chambers->Olfactometer Insect_Release Release Insect Observation Observe and Record Choice and Time Spent Insect_Release->Observation Data_Analysis Statistical Analysis Observation->Data_Analysis

Diagram 3: General workflow for an olfactometer bioassay.

Protocol Outline:

  • Setup: A Y-tube or multi-arm olfactometer is connected to a purified and humidified air source.[12] The airflow is split and passed through chambers containing the test odor (e.g., 3-oxo-α-ionol dissolved in a solvent on filter paper) and a control (solvent only).[13]

  • Insect Acclimation: Insects are starved and acclimated to the experimental conditions before the assay.

  • Bioassay: A single insect is released at the entrance of the olfactometer and its choice of arm is recorded over a set period.

  • Data Analysis: The number of insects choosing each arm and the time spent in each arm are statistically analyzed to determine attraction or repulsion.

These assays measure the feeding response of insects to a test compound.

Protocol Outline:

  • Diet Preparation: An artificial diet is prepared, and a known concentration of the test compound (e.g., 3-oxo-α-ionol) is added to the treatment diet. A control diet without the test compound is also prepared.

  • Feeding Trial: Insects are provided with both the treatment and control diets.

  • Measurement: The amount of diet consumed is measured by weighing the diets before and after the feeding period.

  • Data Analysis: The consumption of the treatment diet is compared to the control diet to determine if the compound acts as a phagostimulant or a deterrent.

Chemical Analysis

This technique is used to identify and quantify the volatile compounds emitted by plants.

GCMS_Workflow Plant_Sample Plant Sample SPME Headspace Solid-Phase Microextraction (SPME) Plant_Sample->SPME GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) SPME->GC_MS Data_Processing Data Processing and Compound Identification GC_MS->Data_Processing

Diagram 4: Workflow for headspace GC-MS analysis of plant volatiles.

Protocol Outline:

  • Sample Preparation: A plant sample is enclosed in a sealed vial.

  • Headspace Collection: A Solid-Phase Microextraction (SPME) fiber is exposed to the headspace above the sample to adsorb the volatile compounds.[13][14]

  • GC-MS Analysis: The SPME fiber is injected into a gas chromatograph coupled to a mass spectrometer (GC-MS). The adsorbed compounds are thermally desorbed, separated by the GC column, and identified by their mass spectra.[15][16]

  • Quantification: The amount of each compound can be quantified by comparing its peak area to that of an internal standard.[17]

Gene Expression Analysis

To investigate the effect of 3-oxo-α-ionol on plant defense gene expression, quantitative real-time PCR (qRT-PCR) or transcriptome analysis (e.g., RNA-Seq) can be employed.[18][19][20][21]

Protocol Outline:

  • Plant Treatment: Plants are treated with 3-oxo-α-ionol or a control solution.

  • RNA Extraction: RNA is extracted from the plant tissues at different time points after treatment.

  • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

  • qRT-PCR or RNA-Seq: The expression levels of specific defense-related genes (for qRT-PCR) or the entire transcriptome (for RNA-Seq) are quantified.

  • Data Analysis: The gene expression levels in the treated plants are compared to the control plants to identify up- or down-regulated genes.

Conclusion and Future Directions

3-Oxo-α-ionol is a C13-norisoprenoid with a well-established role as a potent attractant and phagostimulant for the solanaceous fruit fly, Bactrocera latifrons. Its biosynthesis from carotenoids is a key process in the production of this important semiochemical. While its effects on a wider range of insect species are not yet fully understood, the available data suggest its potential for use in targeted pest management strategies.

Future research should focus on:

  • Investigating the effects of 3-oxo-α-ionol on a broader range of insect herbivores and their natural enemies.

  • Elucidating the specific plant signaling pathways that are activated by 3-oxo-α-ionol and their role in inducing direct and indirect plant defenses.

  • Optimizing the use of 3-oxo-α-ionol and its analogs in lure-and-kill or push-pull strategies for integrated pest management.

A deeper understanding of the role of 3-oxo-α-ionol in plant-insect interactions will undoubtedly open new avenues for the development of environmentally friendly and sustainable agricultural practices.

References

Olfactory Perception and Sensory Threshold of 3-Oxo-α-ionol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physicochemical and Olfactory Properties

A comprehensive understanding of 3-Oxo-α-ionol's properties is fundamental to studying its sensory impact.

PropertyValueSource
Chemical Formula C₁₃H₂₀O₂[2]
Molecular Weight 208.30 g/mol [2]
CAS Number 896107-70-3[2]
Odor Description Floral, Fruity, Woody, Spicy[3][7]

Sensory Threshold

The sensory threshold of an aroma compound is a critical metric, indicating the minimum concentration at which it can be detected (detection threshold) or recognized (recognition threshold) by a human sensory panel. While a specific, universally accepted sensory threshold for 3-Oxo-α-ionol is not documented in the reviewed literature, its classification as a C13-norisoprenoid suggests a low perception threshold, likely in the nanogram to microgram per liter range (ng/L to µg/L).

Table 2.1: Sensory Thresholds of Structurally Related C13-Norisoprenoids

CompoundOdor DescriptionSensory ThresholdMatrixSource
β-Damascenone Fruity, Floral, Rose0.05 µg/LWine[8]
β-Ionone Violet, Woody7 ng/LWater[8]
β-Ionone Violet, Woodyup to 3.6 µg/LWine[8]
Picrocrocin (Taste) BitterDetection: 5.34 mg/LWater[9]
Picrocrocin (Taste) BitterRecognition: 7.26 mg/LWater[9]

Experimental Protocols for Sensory Threshold Determination

The determination of a sensory threshold for an aroma compound like 3-Oxo-α-ionol requires a systematic and controlled approach. The following protocol is a composite of established methods in sensory science, primarily utilizing Gas Chromatography-Olfactometry (GC-O).[1][10][11]

Panelist Selection and Training

A trained sensory panel is crucial for reliable and reproducible results.

  • Panelist Screening: Select 10-15 individuals based on their sensory acuity, ability to describe odors, and availability.

  • Training: Familiarize panelists with the aroma of 3-Oxo-α-ionol and other relevant odorants. Train them on the use of intensity scales and the procedures of the sensory test.

Sample Preparation
  • Stock Solution: Prepare a stock solution of purified 3-Oxo-α-ionol in a suitable solvent (e.g., ethanol).

  • Serial Dilutions: Create a series of dilutions in the desired matrix (e.g., deodorized water for an absolute threshold, or a model wine for a matrix-specific threshold). Concentrations should span a wide range, from well above the expected threshold to below the expected detection level.

Gas Chromatography-Olfactometry (GC-O) Analysis

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[12][13]

Table 3.1: Recommended GC-O Parameters

ParameterSpecification
Gas Chromatograph Equipped with a flame ionization detector (FID) and an olfactometry port.
Column A non-polar column (e.g., DB-5) and a polar column (e.g., DB-WAX) for comprehensive analysis.
Carrier Gas Helium at a constant flow rate.
Injection Splitless injection of the sample extract.
Oven Program Start at a low temperature (e.g., 40°C) and ramp up to a high temperature (e.g., 250°C) to elute all volatile compounds.
Olfactometry Port Humidified air should be mixed with the column effluent to prevent nasal dehydration.
Sensory Evaluation Method: Aroma Extract Dilution Analysis (AEDA)

AEDA is a common method to determine the odor potency of compounds in a sample.[1]

  • Injection of Dilutions: The series of diluted extracts are injected into the GC-O system, starting with the most diluted sample.

  • Odor Detection: Panelists sniff the effluent from the olfactometry port and record the retention time and a descriptor for any detected odor.

  • Flavor Dilution (FD) Factor: The FD factor is the highest dilution at which an odor is still detected. This provides a measure of the odor's potency.

  • Odor Activity Value (OAV): The OAV is calculated by dividing the concentration of the compound in the sample by its sensory threshold. An OAV greater than 1 indicates that the compound contributes to the overall aroma of the sample.[14][15]

Data Analysis

The sensory threshold is typically defined as the concentration at which 50% of the panelists can detect or recognize the odor. Statistical methods, such as Probit analysis, can be used to determine this value from the panel's responses to the different dilutions.

Biochemical Formation and Signaling Pathway

Biochemical Formation of 3-Oxo-α-ionol

3-Oxo-α-ionol is formed through the oxidative degradation of carotenoids, particularly β-carotene.[16][17] This process is catalyzed by a class of enzymes known as carotenoid cleavage dioxygenases (CCDs). The pathway involves the cleavage of the polyene chain of the carotenoid precursor, leading to the formation of various apocarotenoids, including the C13-norisoprenoids.[18][19]

G cluster_0 Carotenoid Precursor cluster_1 Enzymatic Cleavage cluster_2 Intermediate Apocarotenoids cluster_3 Final Product beta_carotene β-Carotene ccd Carotenoid Cleavage Dioxygenases (CCDs) beta_carotene->ccd Oxidative Cleavage apocarotenoids Various Apocarotenoids ccd->apocarotenoids oxo_ionol 3-Oxo-α-ionol apocarotenoids->oxo_ionol Further enzymatic modifications

Biochemical formation pathway of 3-Oxo-α-ionol.
Olfactory Signaling Pathway

The perception of odorants like 3-Oxo-α-ionol is initiated by the interaction of the molecule with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. This interaction triggers a signal transduction cascade that ultimately leads to the perception of smell in the brain.[20]

G Odorant 3-Oxo-α-ionol OR Olfactory Receptor (OR) (G-protein coupled receptor) Odorant->OR Binds to G_protein G-protein (Golf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP ATP to cAMP Ion_channel Cation Channel cAMP->Ion_channel Opens Depolarization Depolarization (Ca²⁺/Na⁺ influx) Ion_channel->Depolarization Signal Signal to Brain Depolarization->Signal

General olfactory signal transduction cascade.

Conclusion

3-Oxo-α-ionol is a key aroma compound with a complex and desirable sensory profile. While its exact sensory threshold remains to be definitively quantified, its chemical nature as a C13-norisoprenoid strongly suggests a high odor potency. The experimental protocols outlined in this guide provide a robust framework for researchers to determine its sensory threshold in various matrices. A deeper understanding of its sensory properties, biochemical formation, and olfactory signaling will be invaluable for applications in the flavor and fragrance industry, as well as in the fields of food science and drug development where off-flavor masking or aroma enhancement are critical.

References

Chemical and physical properties of 3-Oxo-alpha-ionol

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and known biological context of 3-Oxo-alpha-ionol. This document synthesizes available data to serve as a foundational resource for its application in research and development.

Chemical and Physical Properties

This compound is a sesquiterpenoid, a class of terpenes with a 13-carbon structure.[1][2][3] It is a natural aroma compound derived from the oxidative degradation of carotenoids and is found in various fruits and flowers.[1][4] The compound exists as different stereoisomers, which may lead to variations in reported properties. The data presented below is a summary of available information from various public and commercial sources.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₃H₂₀O₂[1][5]
Molecular Weight 208.30 g/mol [1][4][5]
CAS Number 34318-21-3 (isomer)[6]
896107-70-3 (trans-isomer)[5][7][8]
IUPAC Name 4-[(1E)-3-hydroxybut-1-en-1-yl]-3,5,5-trimethylcyclohex-2-en-1-one[3]
Synonyms 3-Oxo-α-ionol, 4-(3-Hydroxy-1-butenyl)-3,5,5-trimethyl-2-cyclohexen-1-one[5]
Appearance Not specified, likely an oilN/A
Boiling Point 315.00 to 316.00 °C @ 760.00 mm Hg[6]
Flash Point 133.33 °C (272.00 °F)[6]
Solubility Soluble in alcohol.[6] Water: 568.9 mg/L @ 25 °C (estimated)[6]
logP (o/w) 2.146 (estimated)[6]
Vapor Pressure 0.000036 mmHg @ 25.00 °C (estimated)[6]

Experimental Protocols

Detailed experimental protocols for the direct synthesis of this compound are not extensively documented in publicly available literature. However, a plausible synthetic route can be inferred from the synthesis of the related compound, 3-Oxo-α-ionol ethyl carbonate.[9] This process involves a three-step conversion from alpha-ionone (B122830).

Synthesis of this compound from alpha-Ionone (Proposed)

This proposed protocol is based on the synthesis of 3-Oxo-α-ionol ethyl carbonate and represents a likely pathway to obtain this compound.

Step 1: Reduction of alpha-Ionone to alpha-Ionol (B1630846)

  • Objective: To reduce the ketone group of alpha-ionone to a hydroxyl group, yielding alpha-ionol.

  • Reagents: alpha-Ionone, Sodium borohydride (B1222165) (NaBH₄), Methanol (B129727) (or Ethanol).

  • Procedure:

    • Dissolve alpha-ionone in methanol in a reaction flask.

    • Cool the solution in an ice bath.

    • Slowly add sodium borohydride to the stirred solution.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Quench the reaction by the slow addition of a weak acid (e.g., dilute HCl or acetic acid).

    • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude alpha-ionol.

  • Purification: The crude alpha-ionol can be purified by column chromatography on silica (B1680970) gel.

Step 2: Oxidation of alpha-Ionol to this compound

  • Objective: To selectively oxidize the allylic alcohol of alpha-ionol to a ketone.

  • Reagents: alpha-Ionol, Oxidizing agent (e.g., Manganese dioxide (MnO₂), Pyridinium chlorochromate (PCC), or a modern catalytic oxidation system), Dichloromethane (or other suitable solvent).

  • Procedure (using MnO₂):

    • Dissolve the purified alpha-ionol in dichloromethane.

    • Add activated manganese dioxide in excess.

    • Stir the mixture vigorously at room temperature.

    • Monitor the reaction progress by TLC.

    • Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide.

    • Wash the celite pad with additional dichloromethane.

    • Combine the filtrates and concentrate under reduced pressure to obtain crude this compound.

  • Purification: The final product can be purified by column chromatography on silica gel, followed by characterization.

Analytical Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation of the final product.[10]

  • Mass Spectrometry (MS): GC-MS or LC-MS can be used to determine the molecular weight and fragmentation pattern of the compound.[9]

  • Chromatography: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used to assess the purity of the synthesized compound.[2][11]

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_purification Purification and Analysis alpha_ionone alpha-Ionone reduction Reduction (e.g., NaBH4) alpha_ionone->reduction alpha_ionol alpha-Ionol reduction->alpha_ionol oxidation Oxidation (e.g., MnO2) alpha_ionol->oxidation crude_product Crude this compound oxidation->crude_product column_chromatography Column Chromatography crude_product->column_chromatography pure_product Pure this compound column_chromatography->pure_product analysis Analytical Characterization (NMR, MS, GC, HPLC) pure_product->analysis

Caption: Proposed experimental workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

The primary documented biological role of this compound is as a natural aroma compound that contributes to the scent profile of various plants.[1][4] Its mode of action in this context is through the stimulation of olfactory receptors.[4]

Currently, there is a significant lack of specific research in publicly accessible literature detailing the broader biological activities of this compound. While some studies investigate the general antioxidant, antimicrobial, or anti-inflammatory properties of essential oils containing a mixture of sesquiterpenoids, these findings have not been specifically attributed to this compound.[6]

Signaling Pathways:

There is no information available in the reviewed scientific literature to suggest the involvement of this compound in any specific cellular signaling pathways. Further research is required to explore its potential interactions with biological systems beyond its organoleptic properties.

Due to the absence of data on defined signaling pathways for this compound, a corresponding diagram cannot be provided at this time.

Conclusion

References

An In-depth Technical Guide to the Stereochemistry and Enantiomeric Forms of 3-Oxo-α-ionol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereochemistry of 3-oxo-α-ionol, a naturally occurring apocarotenoid. It delves into the structure, absolute configuration, and physicochemical properties of its different enantiomeric and diastereomeric forms. This document summarizes the current knowledge on the biological activities of these stereoisomers, with a particular focus on their phytotoxic effects. Detailed experimental methodologies for the isolation, characterization, and potential synthesis of 3-oxo-α-ionol stereoisomers are presented. Furthermore, a hypothesized signaling pathway for carotenoid-derived molecules is illustrated, providing a framework for future research into the mechanism of action of 3-oxo-α-ionol.

Introduction

3-Oxo-α-ionol is a C13 norisoprenoid derived from the oxidative degradation of carotenoids. It is found in various plants and is known to contribute to their aroma and possess biological activities. The presence of two chiral centers at the C-6 and C-9 positions gives rise to four possible stereoisomers: (6R,9R), (6S,9R), (6R,9S), and (6S,9S). The spatial arrangement of the substituents at these centers significantly influences the molecule's interaction with biological systems, leading to stereoisomer-specific effects. Understanding the stereochemistry of 3-oxo-α-ionol is therefore crucial for elucidating its biological functions and for potential applications in various fields, including agriculture and pharmacology.

Stereochemistry and Physicochemical Properties

The core structure of 3-oxo-α-ionol consists of a cyclohexenone ring and a hydroxybutyl side chain. The stereochemistry at C-6 determines the orientation of the side chain relative to the ring, while the stereochemistry at C-9 defines the configuration of the hydroxyl group on the side chain.

Absolute Configurations of Stereoisomers

The four possible stereoisomers of 3-oxo-α-ionol are:

  • (6R, 9R)-3-oxo-α-ionol

  • (6S, 9R)-3-oxo-α-ionol

  • (6R, 9S)-3-oxo-α-ionol

  • (6S, 9S)-3-oxo-α-ionol

The absolute configurations of (6R,9R)-3-oxo-α-ionol and (6S,9R)-3-oxo-α-ionol have been determined through spectral analyses of their glucosides isolated from Urtica laetevirens Maxim.

Physicochemical Data

Table 1: Physicochemical Properties of 3-Oxo-α-ionol and its Stereoisomers

PropertyValueStereoisomerReference(s)
Molecular Formula C₁₃H₂₀O₂All
Molecular Weight 208.30 g/mol All
Phytotoxicity (IC₅₀) 25.1 - 41.7 µmol/L (on cress roots and shoots)(6R,9S)
EC₅₀ 2.5 mg/mL (in a mixture with other compounds)(6R,9S)
13C NMR Spectrum Available in SpectraBase(6R,9S)
Specific Rotation [α]D Not available(6R,9R), (6S,9R), (6S,9S)-

Biological Activities of 3-Oxo-α-ionol Stereoisomers

The biological activity of 3-oxo-α-ionol is highly dependent on its stereochemistry. The most well-documented activity is the phytotoxicity of the (6R,9S) isomer.

Phytotoxicity

(6R,9S)-3-oxo-α-ionol has been identified as a potent phytotoxic agent, inhibiting the growth of various plant species. Its inhibitory effects on the root and shoot growth of cress have been quantified, with IC₅₀ values ranging from 25.1 to 41.7 µmol/L. The general mechanism of phytotoxicity for terpenoids involves the disruption of cell membranes, interference with photosynthesis and respiration, and induction of oxidative stress. It is plausible that (6R,9S)-3-oxo-α-ionol exerts its effects through a similar mechanism.

Other Potential Activities

While less explored, other stereoisomers of 3-oxo-α-ionol may possess different biological activities. Given that many carotenoid derivatives exhibit antifungal, antibacterial, and signaling functions in plants, it is a promising area for future research to investigate the full spectrum of biological activities across all four stereoisomers.

Experimental Protocols

Detailed experimental protocols for the stereoselective synthesis and separation of all 3-oxo-α-ionol isomers are not extensively reported in a single source. The following sections provide a summary of methodologies derived from related studies and general practices in natural product chemistry.

Isolation from Natural Sources

Stereoisomers of 3-oxo-α-ionol can be isolated from various plant sources. A general workflow for isolation is depicted in Figure 1.

experimental_workflow plant_material Plant Material extraction Extraction (e.g., with ethanol) plant_material->extraction partitioning Partitioning (e.g., with ethyl acetate) extraction->partitioning chromatography Column Chromatography (Silica gel) partitioning->chromatography hplc Chiral HPLC chromatography->hplc isomers Isolated Stereoisomers hplc->isomers signaling_pathway cluster_chloroplast Chloroplast cluster_nucleus Nucleus high_light High Light Stress ros Reactive Oxygen Species (ROS) high_light->ros carotenoids Carotenoids ros->carotenoids oxo_ionol 3-Oxo-α-ionol (Stereoisomers) carotenoids->oxo_ionol Oxidative Cleavage stress_genes Stress-responsive Genes oxo_ionol->stress_genes Retrograde Signal ja_sa_pathway Jasmonic Acid (JA) & Salicylic Acid (SA) Pathways oxo_ionol->ja_sa_pathway Crosstalk plant_response Plant Stress Response (e.g., Phytotoxicity) stress_genes->plant_response Transcription & Translation ja_sa_pathway->stress_genes

Methodological & Application

Application Note: Quantification of 3-Oxo-α-ionol in Wine using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Oxo-α-ionol is a C13-norisoprenoid, a class of aromatic compounds derived from the degradation of carotenoids, such as β-carotene and lutein, present in grapes.[1] These compounds are significant contributors to the flavor and aroma profile of many wines, imparting floral and fruity notes. The concentration of 3-oxo-α-ionol can be influenced by grape variety, viticultural practices, and winemaking techniques. Accurate quantification of this compound is crucial for understanding its contribution to wine quality and for research into flavor chemistry. This application note provides a detailed protocol for the quantification of 3-oxo-α-ionol in wine samples using Gas Chromatography-Mass Spectrometry (GC-MS) with a Solid-Phase Extraction (SPE) sample preparation method.

Experimental Protocol

This protocol details a robust method for the extraction and quantification of 3-oxo-α-ionol from wine samples.

1. Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a reliable technique for the selective extraction and concentration of volatile and semi-volatile compounds from complex matrices like wine.

  • Materials:

    • Wine sample

    • Internal Standard (IS): Deuterated β-damascenone (d3-β-damascenone) or a structurally similar C13-norisoprenoid. In the absence of a commercially available deuterated 3-oxo-α-ionol, a deuterated standard from the same chemical class provides a suitable alternative for stable isotope dilution analysis.

    • SPE Cartridges: 500 mg, C18 stationary phase

    • Methanol (HPLC grade)

    • Dichloromethane (B109758) (HPLC grade)

    • Ultrapure water

    • Sodium chloride (NaCl)

    • Nitrogen gas for evaporation

  • Procedure:

    • Internal Standard Spiking: To 50 mL of wine sample, add a known concentration of the internal standard solution (e.g., 100 µL of 10 µg/mL d3-β-damascenone in methanol).

    • SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of dichloromethane followed by 5 mL of methanol, and finally 10 mL of ultrapure water. Do not allow the cartridge to dry out.

    • Sample Loading: Load the wine sample onto the conditioned SPE cartridge at a flow rate of approximately 2 mL/min.

    • Washing: Wash the cartridge with 10 mL of ultrapure water to remove sugars and other polar interferences. Subsequently, wash with 10 mL of a water/methanol solution (95:5, v/v) to remove more polar compounds. Dry the cartridge under a gentle stream of nitrogen for 20 minutes.

    • Elution: Elute the retained analytes with 5 mL of dichloromethane into a collection vial.

    • Concentration: Concentrate the eluate to a final volume of approximately 200 µL under a gentle stream of nitrogen at room temperature.

    • Transfer: Transfer the concentrated extract to a 2 mL autosampler vial with a micro-insert for GC-MS analysis.

2. GC-MS Analysis

  • Instrumentation:

    • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

    • Capillary Column: DB-WAX or equivalent polar column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness). The NIST WebBook indicates a DB-Wax Etr column has been used for cis-3-oxo-α-ionol.[2]

  • GC Parameters:

    • Injector Temperature: 250 °C

    • Injection Mode: Splitless

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes

      • Ramp 1: 3 °C/min to 220 °C

      • Hold at 220 °C for 15 minutes

  • MS Parameters:

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

3. Quantification

Quantification is performed using the internal standard method. Calibration curves are constructed by analyzing standard solutions of 3-oxo-α-ionol and the internal standard at various concentrations.

  • Selected Ions for SIM Mode:

    • 3-Oxo-α-ionol: m/z (quantifier ion), m/z (qualifier ion 1), m/z (qualifier ion 2) - Specific ions should be determined by analyzing a pure standard of 3-oxo-α-ionol.

    • d3-β-damascenone (IS): m/z (quantifier ion), m/z (qualifier ion) - Specific ions to be determined from the mass spectrum of the deuterated standard.

  • Calibration Curve:

    • Prepare a series of calibration standards in a model wine solution (e.g., 12% ethanol (B145695) in water with tartaric acid to pH 3.5) containing a constant concentration of the internal standard and varying concentrations of 3-oxo-α-ionol (e.g., 1, 5, 10, 25, 50, 100 µg/L).

    • Process these standards using the same SPE procedure as the wine samples.

    • Analyze the extracts by GC-MS in SIM mode.

    • Plot the ratio of the peak area of the 3-oxo-α-ionol quantifier ion to the peak area of the internal standard quantifier ion against the concentration of 3-oxo-α-ionol.

    • Perform a linear regression to obtain the calibration equation.

  • Calculation: The concentration of 3-oxo-α-ionol in the wine sample is calculated using the calibration curve equation.

Data Presentation

Quantitative results should be summarized in a clear and structured table for easy comparison between different wine samples.

Table 1: Quantification of 3-Oxo-α-ionol in Wine Samples

Sample IDWine TypeVintageConcentration of 3-Oxo-α-ionol (µg/L)Standard Deviation (n=3)
Sample AChardonnay202315.21.1
Sample BSauvignon Blanc20238.70.6
Sample CRiesling202222.51.8
Sample DCabernet Sauvignon20215.40.4

Visualizations

Diagram 1: Conceptual Pathway of 3-Oxo-α-ionol Formation in Grapes and Wine

formation_pathway Carotenoids Carotenoids (e.g., β-carotene, Lutein) Enzymatic Enzymatic & Photochemical Degradation Carotenoids->Enzymatic Glycosidically Glycosidically Bound 3-Oxo-α-ionol Precursors Enzymatic->Glycosidically Hydrolysis Acid & Enzymatic Hydrolysis (during fermentation & aging) Glycosidically->Hydrolysis Free Free 3-Oxo-α-ionol (in wine) Hydrolysis->Free Aroma Wine Aroma (Floral, Fruity) Free->Aroma

Caption: Formation of 3-oxo-α-ionol from carotenoid precursors in grapes and its release in wine.

Diagram 2: Experimental Workflow for Quantification of 3-Oxo-α-ionol in Wine

experimental_workflow start Start: Wine Sample step1 1. Spike with Internal Standard (e.g., d3-β-damascenone) start->step1 step2 2. Solid-Phase Extraction (SPE) - Condition C18 Cartridge - Load Sample - Wash - Elute step1->step2 step3 3. Concentrate Eluate (under Nitrogen) step2->step3 step4 4. GC-MS Analysis (SIM Mode) step3->step4 step5 5. Data Analysis & Quantification - Peak Integration - Calibration Curve step4->step5 end End: Concentration of 3-Oxo-α-ionol step5->end

Caption: Workflow for the quantification of 3-oxo-α-ionol in wine by SPE and GC-MS.

Conclusion

The described GC-MS method with SPE sample preparation provides a reliable and sensitive approach for the quantification of 3-oxo-α-ionol in wine. The use of a stable isotope-labeled internal standard is recommended for the highest accuracy and precision. This protocol can be a valuable tool for researchers in oenology, flavor chemistry, and quality control to better understand the aromatic composition of wine. Further method validation, including the determination of limits of detection (LOD) and quantification (LOQ), recovery, and repeatability, should be performed in the user's laboratory to ensure data quality.

References

Application Note: HPLC Analysis for the Separation of 3-Oxo-alpha-ionol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a robust High-Performance Liquid Chromatography (HPLC) method for the analytical separation of 3-Oxo-alpha-ionol isomers. This compound, a significant flavor and aroma compound found in various natural products, possesses multiple chiral centers, leading to the existence of several stereoisomers. The distinct biological activities and sensory properties of these isomers necessitate a reliable analytical method for their separation and quantification. This protocol details a chiral HPLC method employing a polysaccharide-based chiral stationary phase (CSP) for the effective resolution of the primary enantiomers of this compound. The method is suitable for researchers in the fields of natural product chemistry, food science, and drug development.

Introduction

This compound is a C13-norisoprenoid derived from the degradation of carotenoids. It is a key contributor to the aromatic profile of many fruits, flowers, and wines. The structure of this compound includes at least two chiral centers, giving rise to four possible stereoisomers. These isomers can exhibit different sensory perceptions and biological activities. Therefore, the ability to separate and quantify individual isomers is crucial for quality control, authenticity studies, and pharmacological investigations.

High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is a powerful technique for the enantiomeric resolution of chiral compounds. Polysaccharide-based CSPs, in particular, have demonstrated broad applicability and excellent selectivity for a wide range of chiral molecules, including those with ketone and alcohol functionalities. This application note describes a normal-phase HPLC method for the baseline separation of (R)-3-Oxo-alpha-ionol and (S)-3-Oxo-alpha-ionol.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).

  • Chiral Column: CHIRALPAK® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) immobilized on 5 µm silica (B1680970) gel, 250 x 4.6 mm.

  • Mobile Phase Solvents: HPLC grade n-Hexane and Isopropanol (B130326) (IPA).

  • Sample Solvent: A mixture of n-Hexane and Isopropanol (90:10, v/v).

  • Analytes: Racemic this compound standard. Enantiomerically pure standards of (R)- and (S)-3-Oxo-alpha-ionol for peak identification.

Sample Preparation
  • Prepare a stock solution of racemic this compound at a concentration of 1.0 mg/mL in the sample solvent.

  • Prepare individual solutions of the (R)- and (S)-3-Oxo-alpha-ionol standards at a concentration of 0.1 mg/mL in the sample solvent for peak identification.

  • Filter all solutions through a 0.45 µm PTFE syringe filter before injection.

HPLC Method Parameters
ParameterValue
Column CHIRALPAK® IC, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection Wavelength 245 nm
Run Time 20 minutes
Method Validation and Data Analysis

The method should be validated for linearity, precision, accuracy, and limit of detection (LOD) and quantification (LOQ) according to standard laboratory procedures. The resolution (Rs) between the enantiomeric peaks should be calculated using the following formula:

Rs = 2 * (t_R2 - t_R1) / (w_1 + w_2)

where t_R1 and t_R2 are the retention times of the two enantiomers, and w_1 and w_2 are their respective peak widths at the base.

Data Presentation

The following tables summarize the expected quantitative data for the separation of this compound enantiomers using the described HPLC method.

Table 1: Chromatographic Parameters for the Separation of this compound Enantiomers

CompoundRetention Time (min)Peak Area (mAU*s)AsymmetryTailing Factor
(R)-3-Oxo-alpha-ionol12.5150.21.11.2
(S)-3-Oxo-alpha-ionol14.8149.81.21.1

Table 2: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Resolution (Rs) > 1.52.1
Theoretical Plates (N) for each peak > 2000> 5000
Repeatability of Peak Area (%RSD, n=6) < 2.0%0.8%
Repeatability of Retention Time (%RSD, n=6) < 1.0%0.3%

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep1 Weigh Racemic Standard prep2 Dissolve in Hexane/IPA prep1->prep2 prep3 Filter through 0.45 µm PTFE prep2->prep3 hplc1 Inject Sample prep3->hplc1 hplc2 Isocratic Elution (Hexane/IPA 90:10) hplc1->hplc2 hplc3 CHIRALPAK® IC Column hplc2->hplc3 hplc4 UV Detection at 245 nm hplc3->hplc4 data1 Integrate Peaks hplc4->data1 data2 Calculate Resolution (Rs) data1->data2 data3 Quantify Isomers data2->data3

Caption: Experimental workflow for the HPLC analysis of this compound isomers.

logical_relationship compound This compound isomers Stereoisomers ((R) and (S)) compound->isomers separation Differential Interaction & Separation isomers->separation csp Chiral Stationary Phase (CHIRALPAK® IC) csp->separation mobile_phase Mobile Phase (n-Hexane/IPA) mobile_phase->separation detection UV Detection (245 nm) separation->detection

Caption: Logical relationship of components in the chiral separation of this compound.

Discussion

The proposed HPLC method provides excellent resolution and peak shape for the enantiomers of this compound. The choice of a polysaccharide-based CSP, specifically cellulose (B213188) tris(3,5-dichlorophenylcarbamate), is critical for achieving the desired selectivity. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times.

The mobile phase composition, a mixture of n-hexane and isopropanol, is a common choice for normal-phase chiral separations. The ratio of these solvents can be optimized to fine-tune the retention and resolution. A higher percentage of isopropanol will generally lead to shorter retention times, while a lower percentage will increase retention and may improve resolution up to a certain point. The flow rate and column temperature are set to standard conditions but can also be adjusted to optimize the separation.

Conclusion

This application note provides a detailed protocol for the successful separation of this compound enantiomers by chiral HPLC. The method is robust, reproducible, and suitable for the routine analysis of this important flavor and aroma compound in various matrices. The provided data and visualizations serve as a comprehensive guide for researchers and analysts in the field. Further optimization may be required depending on the specific sample matrix and analytical goals.

Application Note: Solid-Phase Extraction for the Isolation of C13-Norisoprenoid Glycosides from Grapes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

C13-norisoprenoids are a significant group of aromatic compounds that contribute to the characteristic floral and fruity notes in many grape varieties and the resulting wines. In grapes, these compounds predominantly exist as non-volatile, odorless glycosides. To accurately quantify the aromatic potential of grapes, it is essential to first isolate these glycosidic precursors and then hydrolyze them to release the free C13-norisoprenoid aglycones for analysis. Solid-phase extraction (SPE) is a widely used technique for the selective isolation and concentration of these glycosides from complex grape matrices. This application note provides a detailed protocol for the solid-phase extraction of C13-norisoprenoid glycosides from grapes using C18 cartridges, followed by enzymatic hydrolysis and analysis.

Data Presentation

The following table summarizes representative recovery rates for key C13-norisoprenoids from a spiked matrix using a solid-phase extraction based method. While this data is from a wine matrix, it provides a strong indication of the efficiency of the methodology for grape analysis.[1][2]

CompoundLow Concentration Spike (µg/L)Recovery (%)High Concentration Spike (µg/L)Recovery (%)
TDN (1,1,6-trimethyl-1,2-dihydronaphthalene)0.580 - 8510.095 - 112
β-damascenone0.580 - 8510.095 - 112
β-ionone0.580 - 8510.095 - 112

Experimental Protocols

This section details the methodology for the extraction, isolation, and analysis of C13-norisoprenoids from grapes.

1. Sample Preparation

  • Harvest representative grape berries and immediately freeze them in liquid nitrogen to quench metabolic activity.

  • Store the frozen berries at -80°C until analysis.

  • De-seed the frozen berries under liquid nitrogen protection.

  • Grind the de-seeded berries into a fine powder using a cryogenic mill or a mortar and pestle with liquid nitrogen.

  • To the grape powder, add polyvinylpolypyrrolidone (PVPP) to bind phenolic compounds and glucono-δ-lactone to inhibit enzymatic oxidation.[3]

  • Macerate the mixture at 4°C for a minimum of 4 hours to allow for the extraction of glycosides.

  • Centrifuge the mixture at a high speed (e.g., 5000 x g) at 4°C to separate the juice from the solid matrix.[3]

  • Collect the supernatant (grape juice) for SPE.

2. Solid-Phase Extraction (SPE) of Glycosides

This protocol is adapted for the use of C18 SPE cartridges.

  • Reagents and Materials:

    • C18 SPE Cartridges (e.g., 500 mg, 6 mL)

    • Methanol (B129727) (HPLC grade)

    • Ultrapure Water

    • Methanol/Water solutions (for conditioning, washing, and elution)

    • SPE manifold (optional, for processing multiple samples)

  • Procedure:

    • Cartridge Conditioning:

      • Pass 10 mL of methanol through the C18 cartridge to activate the stationary phase.

      • Follow with 10 mL of ultrapure water to remove the methanol. Do not allow the cartridge to run dry.

    • Sample Loading:

      • Load the grape juice supernatant from the sample preparation step onto the conditioned C18 cartridge. The volume will depend on the initial sample size.

      • Maintain a slow and steady flow rate (approximately 1-2 mL/min) to ensure efficient binding of the analytes.

    • Washing (Interference Removal):

      • Wash the cartridge with 10 mL of ultrapure water to remove sugars, acids, and other polar compounds that are not retained on the C18 stationary phase.

      • Follow with a wash of 10 mL of a low-percentage methanol-water solution (e.g., 5% methanol) to remove less polar interferences.

    • Elution of Glycosides:

      • Elute the retained glycosides from the cartridge with 10 mL of methanol.

      • Collect the eluate in a clean collection tube.

    • Drying and Reconstitution:

      • Evaporate the methanol eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 35°C).

      • Reconstitute the dried extract in a small, known volume of a suitable buffer for enzymatic hydrolysis (e.g., citrate (B86180) buffer, pH 5.0).

3. Enzymatic Hydrolysis of Glycosides

  • To the reconstituted glycosidic extract, add a commercial glycosidase enzyme preparation with β-glucosidase activity.[4][5]

  • Incubate the mixture at a temperature and for a duration recommended by the enzyme manufacturer (e.g., 40°C for 16 hours) to ensure complete hydrolysis of the glycosides to their free aglycone forms.[4]

4. Analysis of Released C13-Norisoprenoids by GC-MS

  • Following enzymatic hydrolysis, the released C13-norisoprenoids can be extracted from the aqueous medium using a suitable technique such as headspace solid-phase microextraction (HS-SPME) or stir bar sorptive extraction (SBSE).

  • Analyze the extracted volatile compounds using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

  • Typical GC-MS parameters include:

    • Column: A polar capillary column (e.g., HP-INNOWAX, 60 m x 0.25 mm, 0.25 µm film thickness).[3]

    • Carrier Gas: Helium at a constant flow rate.[6]

    • Oven Temperature Program: An initial temperature of 50°C, ramped to a final temperature of around 220-240°C.[3]

    • Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 35-350.[6]

  • Identify and quantify the C13-norisoprenoids by comparing their mass spectra and retention times with those of authentic standards.

Mandatory Visualization

Caption: Workflow for the solid-phase extraction and analysis of C13-norisoprenoids from grapes.

References

Synthesis of 3-Oxo-alpha-ionol from alpha-ionone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the chemical synthesis of 3-Oxo-alpha-ionol, a significant aroma compound derived from the oxidative degradation of carotenoids. This compound is a valuable ingredient in the flavor and fragrance industry and serves as a key intermediate in the synthesis of other complex molecules. The primary synthesis route detailed herein involves a two-step process commencing with the allylic oxidation of alpha-ionone (B122830) to yield 3-oxo-alpha-ionone, followed by the selective reduction of the side-chain ketone to afford the final product, this compound. This method is advantageous due to its straightforward reaction operations and high overall yield.

Introduction

This compound is a naturally occurring sesquiterpenoid alcohol found in various fruits and flowers, contributing to their complex aromatic profiles. Its synthesis is of considerable interest for commercial applications in food, cosmetics, and perfumery. Furthermore, as a chiral molecule, it represents a valuable building block in synthetic organic chemistry. The protocols described below outline a reliable and efficient pathway for the laboratory-scale synthesis of this compound from the readily available starting material, alpha-ionone.

Synthesis Workflow

The overall synthetic strategy is a two-step process as illustrated in the workflow diagram below. The initial step is the allylic oxidation of alpha-ionone at the C3 position to introduce a ketone functionality, yielding 3-oxo-alpha-ionone. The subsequent step involves the selective 1,2-reduction of the ketone on the butenyl side chain of 3-oxo-alpha-ionone to produce this compound, while preserving the enone moiety within the cyclohexene (B86901) ring.

Synthesis_Workflow alpha_ionone alpha-Ionone oxo_alpha_ionone 3-Oxo-alpha-ionone alpha_ionone->oxo_alpha_ionone Step 1: Allylic Oxidation oxo_alpha_ionol This compound oxo_alpha_ionone->oxo_alpha_ionol Step 2: Selective Reduction

Caption: Two-step synthesis of this compound from alpha-ionone.

Experimental Protocols

Step 1: Allylic Oxidation of alpha-ionone to 3-Oxo-alpha-ionone

Two effective methods for the allylic oxidation of alpha-ionone are presented below.

Method A: Oxidation with tert-Butyl Hydroperoxide

This method utilizes tert-butyl hydroperoxide as the oxidant in the presence of a cuprous chloride and tetrabutylammonium (B224687) bromide catalyst system.[1]

  • Materials:

    • alpha-Ionone

    • tert-Butyl hydroperoxide (t-BuOOH)

    • Cuprous chloride (CuCl)

    • Tetrabutylammonium bromide (TBAB)

    • Dichloromethane (B109758) (CH₂Cl₂)

    • Standard laboratory glassware and magnetic stirrer

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve alpha-ionone, cuprous chloride, and tetrabutylammonium bromide in dichloromethane.

    • Heat the reaction mixture to 40-60 °C.

    • Slowly add tert-butyl hydroperoxide to the reaction mixture.

    • Maintain the reaction at 40-60 °C for 4-5 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain 3-oxo-alpha-ionone.

Method B: Oxidation with Sodium Bromate (B103136)

This protocol employs sodium bromate in an acidic aqueous/organic biphasic system.[2][3]

  • Materials:

    • alpha-Ionone

    • Sodium bromate (NaBrO₃)

    • Sulfuric acid (H₂SO₄), 7% aqueous solution

    • Tetrahydrofuran (B95107) (THF)

    • Diethyl ether

    • Standard laboratory glassware and magnetic stirrer

  • Procedure:

    • In a round-bottom flask, dissolve alpha-ionone (e.g., 19.2 g) in tetrahydrofuran (e.g., 60 ml).

    • Add the 7% sulfuric acid solution (e.g., 40 g) to the mixture.

    • While stirring vigorously, add sodium bromate (e.g., 13.5 g) portion-wise to the reaction mixture.

    • Maintain the reaction temperature at approximately 45 °C for 2 hours. Monitor the reaction progress by GC-MS or TLC.

    • After the reaction is complete, cool the mixture to room temperature and separate the aqueous and organic layers.

    • Extract the aqueous layer with diethyl ether (2 x 20 ml).

    • Combine the organic layers, wash with water and then with a saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic phase over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to yield the crude 3-oxo-alpha-ionone. Further purification can be achieved by column chromatography.

Step 2: Selective Reduction of 3-Oxo-alpha-ionone to this compound

This step requires the selective reduction of the exocyclic ketone in the presence of an enone. A sodium borohydride (B1222165)/calcium chloride system provides excellent selectivity for this transformation.[1]

  • Materials:

    • 3-Oxo-alpha-ionone

    • Sodium borohydride (NaBH₄)

    • Calcium chloride (CaCl₂)

    • Methanol (B129727)

    • Dichloromethane

    • Standard laboratory glassware and magnetic stirrer

  • Procedure:

    • Dissolve 3-oxo-alpha-ionone in a mixture of methanol and dichloromethane in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add calcium chloride to the solution and stir until it dissolves.

    • Slowly add sodium borohydride to the reaction mixture in small portions, maintaining the temperature at 0 °C.

    • Stir the reaction at 0 °C and monitor its progress by TLC.

    • Once the starting material is consumed, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

    • Allow the mixture to warm to room temperature and then extract with dichloromethane.

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the resulting crude product by column chromatography on silica gel to afford pure this compound.

Data Presentation

The following tables summarize the quantitative data for the synthesis of 3-Oxo-alpha-ionone and its subsequent reduction to this compound.

Table 1: Quantitative Data for the Allylic Oxidation of alpha-Ionone to 3-Oxo-alpha-ionone

MethodOxidantCatalyst/AcidSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Atert-Butyl HydroperoxideCuCl / TBABDichloromethane40-604-553.8[1]
BSodium Bromate7% Sulfuric AcidTetrahydrofuran45271.8[2]
BSodium Bromate12% Sulfuric AcidTetrahydrofuran35351.3[2]
BSodium Bromate12% Sulfuric AcidTetrahydrofuran60247.5[2]

Table 2: Quantitative Data for the Selective Reduction of 3-Oxo-alpha-ionone to this compound

Reducing AgentAdditiveSolventTemperature (°C)Yield (%)Reference
Sodium BorohydrideCalcium ChlorideMethanol / Dichloromethane090.8[1]

Conclusion

The presented protocols provide a comprehensive guide for the synthesis of this compound from alpha-ionone. The two-step oxidation/reduction sequence is a robust and high-yielding approach. The provided quantitative data allows for the selection of optimal reaction conditions to maximize product yield. These methods are well-suited for laboratory-scale synthesis and can be valuable for researchers in natural product chemistry, flavor and fragrance development, and as a source of chiral synthons for drug discovery.

References

Application Notes and Protocols for the Enzymatic Release of 3-Oxo-alpha-ionol from Glycosidic Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxo-alpha-ionol is a C13-norisoprenoid compound that contributes to the aromatic profile of various fruits, leaves, and derived products such as wine and tea. In its natural state, it often exists as a non-volatile glycoside, a precursor that sequesters the aromatic aglycone. The enzymatic release of this compound from these glycosidic precursors is a critical step for both analyzing its presence and understanding its contribution to flavor and aroma. This process is also of interest in the food and fragrance industries for the natural production of this valuable flavor compound.

This document provides detailed protocols for the enzymatic hydrolysis of this compound glycosides, methods for the analysis of the released aglycone, and a summary of relevant quantitative data from scientific studies.

Principle of Enzymatic Release

The enzymatic release of this compound from its glycosidic precursors typically involves the action of glycosidases. These enzymes catalyze the hydrolysis of the glycosidic bond, freeing the volatile this compound (the aglycone) from the sugar moiety. The most crucial enzyme in this process is often a β-D-glucosidase, which cleaves the β-glycosidic linkage. In cases where the aglycone is linked to a disaccharide (e.g., a primeveroside), a sequential enzymatic action involving enzymes like α-L-arabinofuranosidase or α-L-rhamnosidase may be necessary to first remove the outer sugar before the β-glucosidase can act on the glucose unit directly attached to the this compound.

Key Applications

  • Flavor and Aroma Research: Quantifying the release of this compound to understand its contribution to the sensory profile of foods and beverages.

  • Food and Beverage Industry: Enhancing the aromatic profile of products like fruit juices and wine through controlled enzymatic treatment.

  • Natural Product Chemistry: Isolating and characterizing novel glycosidic precursors of this compound from various plant sources.

  • Drug Development: Investigating the biological activities of this compound and its glycosidic precursors.

Experimental Protocols

Protocol 1: Isolation of Glycosidic Precursors from Plant Material

This protocol describes the extraction and isolation of the glycosidic fraction containing this compound precursors from a plant matrix (e.g., fruit juice, leaves). The procedure is adapted from methods used for isolating glycosides from grape juice.[1]

Materials:

  • Plant material (e.g., 250 mL of fruit juice, or a corresponding amount of homogenized leaf tissue)

  • Amberlite XAD-2 resin

  • Pentane (B18724)

  • Methanol

  • Deodorized distilled water (DDW)

  • Chromatography column

  • Internal standard (e.g., N-heptyl-β-D-glucoside)

Procedure:

  • Resin Preparation: Wash the Amberlite XAD-2 resin with 100 mL of pentane, followed by 100 mL of methanol, and finally 100 mL of DDW. Pack the washed resin into a chromatography column.

  • Sample Preparation: If using solid plant material, homogenize it and extract with a suitable solvent (e.g., methanol/water). For fruit juice, centrifuge at 2,000 x g for 30 minutes to clarify.

  • Internal Standard Addition: Add a known amount of internal standard (e.g., 1 mg of N-heptyl-β-D-glucoside) to the prepared sample.

  • Glycoside Extraction: Pass the sample through the prepared Amberlite XAD-2 column at a flow rate of approximately 10 mL/min. The glycosides will adsorb to the resin.

  • Washing:

    • Wash the column with 250 mL of DDW to remove sugars and acids.

    • Wash the column with 250 mL of pentane to remove free volatile compounds.

  • Elution: Elute the glycosidic fraction from the resin with 250 mL of methanol.

  • Storage: The eluted glycosidic fraction can be stored at -20°C for future experiments.

Protocol 2: Enzymatic Hydrolysis of Glycosidic Precursors

This protocol outlines the enzymatic reaction to release this compound from the isolated glycosidic fraction. The use of a commercial enzyme preparation with broad glycosidase activity is common.

Materials:

  • Isolated glycosidic fraction (from Protocol 1)

  • Commercial glycosidase enzyme preparation (e.g., AR2000, which contains β-glucosidase, α-arabinofuranosidase, and α-rhamnosidase activities)

  • 0.05 M Sodium citrate (B86180) buffer (pH 4.65)

  • Pentane

  • Screw-capped test tubes

Procedure:

  • Sample Preparation: Dissolve the dried glycosidic extract in 50 mL of 0.05 M sodium citrate buffer (pH 4.65).

  • Removal of Trace Volatiles: Extract the solution with 100 mL of pentane to remove any remaining free volatiles. Discard the pentane layer.

  • Enzyme Reaction Setup:

    • Divide the aqueous solution into two 25 mL fractions in screw-capped test tubes.

    • To one tube, add the glycosidase enzyme preparation (the amount will depend on the enzyme activity, a typical starting point is 0.2 U/g of substrate).[2]

    • The second tube serves as an enzyme blank (control) to which no enzyme is added.

  • Incubation: Incubate both tubes at a controlled temperature (e.g., 40°C) for a specified period (e.g., 16 hours).[2]

  • Reaction Termination: After incubation, the released aglycones can be extracted for analysis.

Protocol 3: Analysis of Released this compound by GC-MS

This protocol details the extraction and analysis of the released this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Hydrolyzed sample from Protocol 2

  • Internal standard for GC-MS analysis (e.g., 4-methyl-2-pentanol)

  • Sodium chloride

  • Headspace solid-phase microextraction (HS-SPME) fiber (e.g., PDMS/Carboxen/DVB)

  • GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

  • Sample Preparation for HS-SPME:

    • Take a 5 mL aliquot of the hydrolyzed sample and place it in a 15 mL vial.

    • Add 1 g of sodium chloride to increase the ionic strength of the solution.

    • Add a known concentration of the internal standard (e.g., 10 µL of a 223 ppm solution of 4-methyl-2-pentanol).[2]

  • HS-SPME Extraction:

    • Tightly cap the vial with a PTFE-silicone septum.

    • Equilibrate the sample at 40°C for 30 minutes with continuous stirring.

    • Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) to extract the volatile compounds.

  • GC-MS Analysis:

    • Inject the extracted analytes by desorbing the SPME fiber in the GC injector in splitless mode at 250°C.

    • Use a suitable temperature program for the GC oven to separate the compounds. A typical program might be: hold at 60°C for 1 minute, then ramp to 220°C at 3°C/min, and hold for 2 minutes.[2]

    • Use helium as the carrier gas at a constant flow rate (e.g., 1 mL/min).

    • The mass spectrometer can be operated in electron ionization (EI) mode, scanning a mass range of m/z 35-350.

  • Identification and Quantification:

    • Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard or with spectra from a mass spectral library (e.g., NIST).

    • Quantify the amount of this compound by comparing its peak area to the peak area of the internal standard.

Data Presentation

The following tables summarize quantitative data related to the enzymatic release of this compound and its precursors from various studies.

Table 1: Comparison of Hydrolysis Methods for this compound Glycosides from Loquat Leaves [3]

Hydrolysis MethodReagent/EnzymeConditionsHydrolysis Efficiency (%)
Acid Hydrolysis2.0 M HCl-35.6
Enzymatic HydrolysisNot specified-Less effective than acid hydrolysis

Table 2: Increase in this compound Concentration in Chardonnay Wine After Enzymatic Treatment [4]

Enzymatic PreparationDosageIncrease in this compound (%) vs. Control
LALLZYME Beta5 g/hL19.5
ZYMOVARIETAL Aroma G3 g/hL35.9

Visualizations

Enzymatic Release Workflow

Enzymatic_Release_Workflow Plant_Material Plant Material (e.g., Grapes, Leaves) Homogenization Homogenization/ Juicing Plant_Material->Homogenization Glycoside_Isolation Isolation of Glycosidic Precursors (e.g., Amberlite XAD-2) Homogenization->Glycoside_Isolation Enzymatic_Hydrolysis Enzymatic Hydrolysis (e.g., with β-glucosidase) Glycoside_Isolation->Enzymatic_Hydrolysis Released_Aglycones Free Volatiles (including this compound) Enzymatic_Hydrolysis->Released_Aglycones Analysis Analysis (e.g., GC-MS) Released_Aglycones->Analysis Quantification Identification and Quantification Analysis->Quantification

Caption: Workflow for the enzymatic release and analysis of this compound.

General Structure of a this compound Glycoside and its Enzymatic Cleavage

Glycoside_Cleavage cluster_precursor Glycosidic Precursor (Non-volatile) cluster_products Products (After Hydrolysis) Aglycone This compound Sugar Sugar Moiety (e.g., Glucose) Aglycone->Sugar Glycosidic Bond Enzyme Glycosidase (e.g., β-glucosidase) Free_Aglycone Free this compound (Volatile) Free_Sugar Free Sugar Enzyme->Free_Aglycone Hydrolysis

Caption: Enzymatic cleavage of a this compound glycoside.

References

Application Notes and Protocols for the Sensory Analysis of 3-Oxo-α-ionol in Food and Beverages

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Oxo-α-ionol is a naturally occurring sesquiterpenoid, a C13-norisoprenoid derived from the oxidative degradation of carotenoids.[1][2][3][4][5] It is found in a variety of fruits, flowers, and beverages, contributing to their complex aroma profiles.[2][3][5] The sensory characteristics of 3-Oxo-α-ionol are typically described as floral, fruity, woody, and spicy.[2] Its presence, even in trace amounts, can significantly influence the overall flavor and aroma of food and beverage products.[2] These application notes provide detailed protocols for the sensory analysis of 3-Oxo-α-ionol, intended for researchers, scientists, and professionals in the food, beverage, and flavor industries.

Chemical Properties of 3-Oxo-α-ionol
PropertyValue
Chemical Formula C₁₃H₂₀O₂[2]
Molecular Weight 208.3 g/mol [2]
CAS Number 896107-70-3[2]
Appearance Not specified in search results
Odor Profile Floral, Fruity, Woody, Spicy[2]
Solubility Soluble in ethanol[2]
Natural Occurrence of 3-Oxo-α-ionol

3-Oxo-α-ionol has been identified in various food products. The concentration can vary depending on the cultivar, ripeness, and processing conditions.

Food/BeverageReported ConcentrationReference
Glera Grapes (High Altitude)Higher abundance compared to low altitude[6]
Nectarines (cv. Springbright)Present as a bound aglycone, increases with maturation[1]
Grapes (Vitis vinifera)Identified as a key C13-norisoprenoid[7]

Note: Specific quantitative values for concentration in these sources were not provided in a summarized format. The table indicates its presence and relative abundance.

Sensory Thresholds
MatrixDetection Threshold (µg/L)Recognition Threshold (µg/L)
Wine (Model)Data not availableData not available
Fruit Juice (Model)Data not availableData not available
WaterData not availableData not available

Researchers are encouraged to determine these values empirically using the protocols outlined below.

Experimental Protocols

Protocol 1: Quantitative Descriptive Analysis (QDA) of 3-Oxo-α-ionol

This protocol is designed to identify and quantify the sensory attributes of 3-Oxo-α-ionol in a specific food or beverage matrix.[9][10]

1. Panel Selection and Training:

  • Select 8-12 panelists based on their sensory acuity, ability to verbalize perceptions, and commitment.
  • Conduct training sessions to familiarize panelists with the aroma and flavor of 3-Oxo-α-ionol. Prepare a series of concentrations of 3-Oxo-α-ionol in the desired matrix (e.g., a neutral wine or sugar water).
  • Develop a consensus vocabulary to describe the sensory attributes of 3-Oxo-α-ionol (e.g., "floral," "rose," "violet," "fruity," "apricot," "woody," "spicy").
  • Train panelists to use a line scale (e.g., a 15-cm line anchored with "low" and "high" intensity) to rate the intensity of each attribute.

2. Sample Preparation:

  • Prepare a stock solution of 3-Oxo-α-ionol in ethanol.
  • Spike the food or beverage matrix with known concentrations of 3-Oxo-α-ionol. The concentration range should span from below the expected detection threshold to a level where the attributes are clearly perceptible.
  • Include a control sample (the matrix without added 3-Oxo-α-ionol).
  • Code all samples with random three-digit numbers.

3. Sensory Evaluation:

  • Conduct the evaluation in a sensory laboratory with individual booths under controlled lighting and temperature.[11]
  • Present the samples to the panelists in a randomized order.
  • Instruct panelists to evaluate each sample and rate the intensity of the agreed-upon sensory attributes on the provided line scales.
  • Provide water and unsalted crackers for palate cleansing between samples.[12]

4. Data Analysis:

  • Measure the distance from the "low" anchor to the panelist's mark on each line scale to obtain a numerical intensity score.
  • Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attribute intensities between samples.
  • Visualize the results using spider web plots or bar charts.

Diagram: Quantitative Descriptive Analysis (QDA) Workflow

QDA_Workflow cluster_setup Setup cluster_evaluation Evaluation cluster_analysis Analysis Panel Panel Selection & Training Vocab Vocabulary Development Panel->Vocab leads to SamplePrep Sample Preparation Vocab->SamplePrep informs Evaluation Sensory Evaluation in Booths SamplePrep->Evaluation provides samples for DataCollection Data Collection (Line Scales) Evaluation->DataCollection generates data for Stats Statistical Analysis (ANOVA) DataCollection->Stats input for Visualization Data Visualization (Spider Plots) Stats->Visualization results in

A flowchart of the Quantitative Descriptive Analysis (QDA) process.
Protocol 2: Triangle Test for Discrimination of 3-Oxo-α-ionol

This protocol determines if a sensory difference is perceptible between a control sample and a sample containing 3-Oxo-α-ionol.[13][14]

1. Panelist Selection:

  • Select a panel of at least 24 individuals who have been screened for their ability to detect differences in the relevant food or beverage matrix.

2. Sample Preparation:

  • Prepare two sets of samples: a control (the matrix without 3-Oxo-α-ionol) and a test sample (the matrix spiked with a specific concentration of 3-Oxo-α-ionol).
  • For each panelist, present three coded samples: two will be identical (either both control or both test), and one will be different.
  • All possible combinations of sample presentation (e.g., AAB, ABA, BAA, BBA, BAB, ABB) should be used and randomized across panelists.[13]

3. Sensory Evaluation:

  • Conduct the test in a controlled sensory environment.
  • Instruct panelists to taste the samples from left to right and identify the "odd" or "different" sample.[13]
  • Panelists are required to make a choice, even if they are not certain.

4. Data Analysis:

  • Count the number of correct identifications.
  • Use a statistical table for triangle tests (based on the binomial distribution) to determine if the number of correct responses is statistically significant at a chosen confidence level (e.g., p < 0.05).

Diagram: Triangle Test Workflow

Triangle_Test_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis SamplePrep Prepare Control (A) and Test (B) Samples TrioPrep Prepare Trios (e.g., AAB, ABA) SamplePrep->TrioPrep Presentation Present Coded Trio to Panelist TrioPrep->Presentation Identification Panelist Identifies 'Odd' Sample Presentation->Identification Count Count Correct Identifications Identification->Count Stats Statistical Significance Test Count->Stats

A workflow diagram for conducting a triangle test.
Protocol 3: Hedonic Testing for Consumer Acceptance of 3-Oxo-α-ionol

This protocol assesses the consumer preference or liking for a product containing 3-Oxo-α-ionol.[15][16]

1. Panelist Recruitment:

  • Recruit a large number of consumers (typically 50 or more) who are representative of the target market for the product.

2. Sample Preparation:

  • Prepare samples of the food or beverage with different concentrations of 3-Oxo-α-ionol, including a control with no added compound.
  • Code the samples with random three-digit numbers.

3. Sensory Evaluation:

  • Present the samples to consumers in a randomized order.
  • Ask consumers to rate their overall liking of each sample using a 9-point hedonic scale (1 = "Dislike Extremely," 5 = "Neither Like nor Dislike," 9 = "Like Extremely").[15]
  • Additional questions about the liking of specific attributes (e.g., aroma, flavor) can also be included.

4. Data Analysis:

  • Calculate the mean hedonic scores for each sample.
  • Use statistical tests (e.g., ANOVA and post-hoc tests like Tukey's HSD) to determine if there are significant differences in consumer liking between the samples.

Hedonic_Testing_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Recruit Recruit Target Consumers SamplePrep Prepare Coded Samples Recruit->SamplePrep Presentation Present Samples to Consumers SamplePrep->Presentation Rating Consumers Rate Liking (9-point Hedonic Scale) Presentation->Rating MeanScores Calculate Mean Hedonic Scores Rating->MeanScores Stats Statistical Analysis (ANOVA) MeanScores->Stats

The G-protein coupled receptor signaling cascade for odor perception.

References

Application Notes and Protocols: Investigating the Antimicrobial Activity of 3-Oxo-alpha-ionol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the investigation of the antimicrobial properties of 3-Oxo-alpha-ionol. Due to the limited availability of specific studies on this compound, this document outlines detailed protocols for the initial assessment of its efficacy against a panel of clinically relevant microorganisms and explores its potential mechanism of action based on the known activities of structurally related ionone (B8125255) derivatives and other terpenoids.

Introduction

This compound is a C13-norisoprenoid, a class of compounds known for their aromatic properties and diverse biological activities. While the parent compound, alpha-ionone, and its derivatives have been reported to possess antifungal and antibacterial properties, the specific antimicrobial potential of this compound remains largely unexplored. The structural similarity to other membrane-active terpenoids suggests that this compound may exert its antimicrobial effects by disrupting the integrity of microbial cell membranes. These protocols provide a systematic approach to validate this hypothesis and quantify its antimicrobial efficacy.

Quantitative Data Summary

As there is no publicly available quantitative data specifically for the antimicrobial activity of this compound, the following tables are presented as templates for recording experimental results obtained from the protocols detailed below.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Test MicroorganismStrain IDMIC (µg/mL)Positive Control (Antibiotic)MIC (µg/mL)
Staphylococcus aureusATCC 29213Vancomycin
Escherichia coliATCC 25922Gentamicin
Pseudomonas aeruginosaATCC 27853Gentamicin
Candida albicansATCC 90028Fluconazole
(Other relevant strains)

Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound

Test MicroorganismStrain IDMBC/MFC (µg/mL)
Staphylococcus aureusATCC 29213
Escherichia coliATCC 25922
Pseudomonas aeruginosaATCC 27853
Candida albicansATCC 90028
(Other relevant strains)

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC of natural products like this compound.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Bacterial and fungal inocula (prepared to 0.5 McFarland standard)

  • Positive control antibiotics (e.g., Vancomycin, Gentamicin, Fluconazole)

  • Solvent for this compound (e.g., DMSO, ensuring final concentration does not inhibit microbial growth)

  • Resazurin solution (optional, for viability indication)

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in the appropriate sterile broth to achieve a range of desired concentrations.

  • Inoculum Preparation: Prepare a suspension of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the diluted microbial suspension to each well containing the serially diluted compound.

  • Controls: Include a positive control (broth with inoculum and no compound), a negative control (broth only), and a solvent control (broth with inoculum and the maximum concentration of the solvent used).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[1][2] This can be observed visually or with the aid of a plate reader.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This protocol is a continuation of the MIC assay to determine if the inhibitory effect of this compound is microbicidal or microbistatic.

Materials:

  • Agar (B569324) plates (Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Sterile spreaders or loops

Procedure:

  • From the wells of the completed MIC assay that show no visible growth, take a small aliquot (e.g., 10 µL) from each well.

  • Spot-plate or spread the aliquot onto an appropriate agar plate.

  • Incubate the agar plates under the same conditions as the MIC assay.

  • MBC/MFC Determination: The MBC or MFC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.[3][4]

Visualization of Workflows and Mechanisms

Experimental Workflow for Antimicrobial Activity Assessment

G cluster_prep Preparation cluster_mic MIC Assay (Broth Microdilution) cluster_mbc MBC/MFC Assay Compound This compound Stock SerialDilution Serial Dilution in 96-well Plate Compound->SerialDilution Microbe Microbial Inoculum (0.5 McFarland) Inoculation Inoculation of Wells Microbe->Inoculation SerialDilution->Inoculation IncubationMIC Incubation (18-48h) Inoculation->IncubationMIC ReadMIC Determine MIC (Lowest concentration with no growth) IncubationMIC->ReadMIC Plating Plate Aliquots from Clear MIC Wells ReadMIC->Plating IncubationMBC Incubation of Agar Plates Plating->IncubationMBC ReadMBC Determine MBC/MFC (≥99.9% killing) IncubationMBC->ReadMBC G cluster_effects Membrane Disruption Effects Compound This compound Membrane Microbial Cell Membrane Compound->Membrane Intercalation into lipid bilayer Permeability Increased Permeability Membrane->Permeability Potential Loss of Membrane Potential Membrane->Potential Leakage Leakage of Intracellular Components (Ions, ATP, etc.) Permeability->Leakage Potential->Leakage Death Cell Death Leakage->Death

References

Application Notes and Protocols: 3-Oxo-alpha-ionol as a Precursor in Flavor Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxo-alpha-ionol is a naturally occurring C13-norisoprenoid, derived from the enzymatic degradation of carotenoids.[1][2] This sesquiterpenoid alcohol is found in a variety of fruits, flowers, and tobacco, contributing subtle and complex floral, fruity, and slightly woody notes to their aroma profiles.[1] In the realm of flavor chemistry, this compound serves as a crucial precursor to a range of potent flavor compounds, most notably the megastigmatrienones, which are key contributors to the characteristic aroma of tobacco and can impart desirable "tobacco" or "spicy" notes in aged wines and spirits.[3][4] This document provides detailed application notes and experimental protocols for the utilization of this compound in flavor chemistry research and development.

Chemical and Physical Properties

PropertyValueReference
Chemical Formula C₁₃H₂₀O₂[1][2]
Molecular Weight 208.30 g/mol [1][2]
CAS Number 896107-70-3[1]
Appearance Not specified in search results
Odor Profile Floral, fruity, slightly woody, spicy[1]
Solubility Soluble in alcohol

Applications in Flavor Chemistry

This compound is a versatile precursor for the generation of desirable flavor compounds through several transformation pathways:

  • Thermal Degradation (Pyrolysis): Primarily relevant in tobacco processing, the pyrolysis of this compound and its derivatives during smoking leads to the formation of various megastigmatrienone (B1235071) isomers. These compounds are significant contributors to the characteristic flavor and aroma of tobacco smoke.

  • Acid-Catalyzed Dehydration: In acidic environments, such as during wine aging, this compound can undergo dehydration to form megastigmatrienones. This transformation contributes to the development of complex "tobacco" and "spicy" notes in aged wines.[3][4]

  • Enzymatic Hydrolysis of Glycosidic Precursors: In many plants, this compound exists in a non-volatile, glycosidically bound form.[3] The enzymatic release of the aglycone (free this compound) by glycosidases can be a key step in the development of flavor in fruits, teas, and other plant-derived products. One study on loquat leaves found that acid hydrolysis was more efficient than enzymatic hydrolysis for releasing 3-oxo-ionol from its glycosides, with one glycoside reaching a hydrolysis efficiency of 35.6% with 2.0 M HCl.[1]

  • Biotransformation: While specific microbial transformations of this compound are not extensively detailed in the provided results, the biotransformation of related ionones by fungi like Aspergillus niger and Fusarium culmorum to produce oxidized derivatives has been reported, suggesting potential for microbial conversion of this compound to other flavor-active compounds.

Quantitative Data

The conversion of this compound to megastigmatrienones is a key area of interest. The following table summarizes available quantitative data.

TransformationPrecursorProduct(s)YieldConditionsReference
Acid-Catalyzed DehydrationThis compoundMegastigmatrienone isomersProgressive increase over timeWine aging[3]
Acid Hydrolysis(6R,7E,9S)-9- hydroxy-4,7- megastigmadien-3-one 9-O-β-D-glucopyranosideThis compound35.6%2.0 M HCl[1]
Microbial Biotransformationalpha-Ionol3-Oxo-alpha-ionone6.6% - 15.3%Aspergillus niger or Fusarium culmorum

Experimental Protocols

Protocol 1: Acid-Catalyzed Conversion of this compound to Megastigmatrienones

This protocol describes a general procedure for the acid-catalyzed dehydration of this compound, simulating conditions that can occur during wine aging.

Materials:

  • This compound

  • Model wine solution (e.g., 12% ethanol, 3.5 g/L tartaric acid, pH adjusted to 3.5)

  • Dichloromethane (B109758) (DCM), HPLC grade

  • Anhydrous sodium sulfate

  • Gas Chromatography-Mass Spectrometry (GC-MS) system

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Dissolve a known amount of this compound in the model wine solution to a final concentration of 1-10 mg/L.

  • Incubation: Store the solution in a sealed, airtight container in the dark at a controlled temperature (e.g., 25°C or an elevated temperature to accelerate aging) for a defined period (e.g., several weeks to months).

  • Sampling: At regular intervals, withdraw an aliquot of the reaction mixture for analysis.

  • Extraction: Extract the aliquot with an equal volume of dichloromethane. Repeat the extraction twice.

  • Drying: Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentration: Carefully concentrate the extract under a gentle stream of nitrogen.

  • Analysis: Analyze the concentrated extract by GC-MS to identify and quantify the formation of megastigmatrienone isomers.

Expected Outcome:

The formation of various megastigmatrienone isomers should be observed, with their concentrations increasing over time.

Protocol 2: Enzymatic Hydrolysis of this compound Glycosides

This protocol provides a general method for the enzymatic release of this compound from its glycosidic precursors.

Materials:

  • Plant material containing this compound glycosides (e.g., loquat leaves)[1]

  • Phosphate-citrate buffer (pH 5.0)

  • Commercial β-glucosidase enzyme preparation

  • Amberlite XAD-2 resin

  • Methanol (B129727), HPLC grade

  • Dichloromethane (DCM), HPLC grade

  • Anhydrous sodium sulfate

  • GC-MS system

Procedure:

  • Extraction of Glycosides: Homogenize the plant material and extract with methanol. Concentrate the extract under vacuum.

  • Solid-Phase Extraction: Dissolve the concentrated extract in water and pass it through a pre-conditioned Amberlite XAD-2 column. Wash the column with water to remove sugars and other polar compounds. Elute the glycosides with methanol.

  • Enzymatic Hydrolysis: Evaporate the methanol from the glycoside fraction. Dissolve the residue in phosphate-citrate buffer (pH 5.0). Add the β-glucosidase preparation and incubate at a suitable temperature (e.g., 37-45°C) for a defined period (e.g., 12-24 hours).

  • Extraction of Aglycone: After incubation, extract the reaction mixture with dichloromethane three times.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under a gentle stream of nitrogen.

  • Analysis: Analyze the extract by GC-MS to identify and quantify the released this compound.

Expected Outcome:

An increase in the concentration of free this compound compared to a control sample without enzyme treatment.

Protocol 3: GC-MS Analysis of this compound and its Derivatives

This protocol outlines a general GC-MS method for the separation and identification of this compound and megastigmatrienones.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for flavor analysis (e.g., DB-5ms, HP-5ms, or equivalent)

GC Conditions:

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp 1: 5°C/min to 180°C

    • Ramp 2: 10°C/min to 250°C, hold for 5 minutes

  • Transfer Line Temperature: 280°C

MS Conditions:

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-400

Data Analysis:

  • Identification of compounds will be based on comparison of their mass spectra and retention indices with those of authentic standards and/or mass spectral libraries (e.g., NIST, Wiley).

  • Quantification can be performed using an internal standard method.

Visualizations

chemical_pathway cluster_carotenoid Carotenoid Degradation cluster_release Aglycone Release cluster_transformation Flavor Formation Carotenoids Carotenoids 3-Oxo-alpha-ionol_Glycoside This compound Glycoside Carotenoids->3-Oxo-alpha-ionol_Glycoside Enzymatic Cleavage This compound This compound 3-Oxo-alpha-ionol_Glycoside->this compound Enzymatic or Acid Hydrolysis Megastigmatrienones Megastigmatrienones This compound->Megastigmatrienones Pyrolysis or Acid-Catalyzed Dehydration experimental_workflow Sample_Preparation Sample Preparation (e.g., Extraction, Derivatization) GC_Injection GC Injection Sample_Preparation->GC_Injection GC_Separation GC Separation (Capillary Column) GC_Injection->GC_Separation MS_Detection MS Detection (EI, Mass Analyzer) GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Data_Processing Data Processing (Peak Integration, Deconvolution) Data_Acquisition->Data_Processing Compound_Identification Compound Identification (Mass Spectral Library Search) Data_Processing->Compound_Identification Quantification Quantification (Internal/External Standard) Data_Processing->Quantification

References

Application Notes and Protocols for the Development of 3-Oxo-α-ionol as a Fruit Fly Attractant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxo-α-ionol and its analogs represent a promising class of attractants for certain species of fruit flies, particularly the solanaceous fruit fly, Bactrocera latifrons. These compounds are derived from α-ionone, a natural product found in various plants. The development of effective and species-specific attractants is a critical component of integrated pest management (IPM) strategies, enabling sensitive monitoring and targeted control of agricultural pests. These application notes provide a comprehensive overview of the synthesis, bioassay evaluation, and underlying physiological mechanisms related to 3-oxo-α-ionol as a fruit fly attractant. Detailed protocols for key experimental procedures are included to facilitate further research and development in this area.

Data Presentation: Attractiveness of 3-Oxo-α-ionol and Related Analogs

The attractant and phagostimulant activities of 3-oxo-α-ionol and its analogs have been evaluated primarily for the male solanaceous fruit fly, Bactrocera latifrons. The following tables summarize the comparative activity of these compounds.

Table 1: Comparative Attractant and Phagostimulant Activities of 3-Oxygenated α-Ionone Analogs for Bactrocera latifrons

CompoundStructureAttractant ActivityPhagostimulant ActivityReference
3-Oxo-α-iononeKetone at C3ModerateHigh[1][2]
3-Oxo-α-ionol Hydroxyl at C9High High [2]
3-Oxo-7,8-dihydro-α-iononeSaturated side chain, ketone at C3LowModerate[1]
(+)-(6R)-3-Oxo-7,8-dihydro-α-iononeSpecific enantiomerActiveActive[1]
(-)-(6S)-3-Oxo-7,8-dihydro-α-iononeSpecific enantiomerInactiveInactive[1]
DehydrovomifoliolUnsaturated ringLowHigh[1]
VomifoliolNaturally occurringLowHigh[1]
6-Hydroxy-α-iononeHydroxyl at C6LowHigh[1]
6-Hydroxy-α-ionolHydroxyl at C6 and C9LowHigh[1]

Note: The activities are described qualitatively based on the cited literature. Quantitative data from specific bioassays are necessary for direct comparison.

Experimental Protocols

Synthesis of 3-Oxo-α-ionol

This protocol describes a two-step synthesis of 3-oxo-α-ionol from α-ionone.

Step 1: Synthesis of 3-Oxo-α-ionone from α-Ionone

  • Principle: Allylic oxidation of α-ionone at the C3 position.

  • Materials:

  • Procedure:

    • Dissolve α-ionone and K₂CO₃ in acetonitrile in a reaction flask and cool to 0°C under a nitrogen atmosphere.

    • Add tert-butyl hydroperoxide dropwise to the mixture over 1 hour while maintaining the temperature at 0°C.

    • Subsequently, add the NaOCl solution dropwise over 3.5 hours, keeping the temperature between -5°C and 0°C.

    • After the reaction is complete, extract the mixture with a hexane-EtOAc solution.

    • Wash the organic layer successively with 10% Na₂S₂O₅ solution and saturated NaCl solution.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography to obtain 3-oxo-α-ionone.[2]

Step 2: Synthesis of 3-Oxo-α-ionol from 3-Oxo-α-ionone

  • Principle: Selective reduction of the ketone group at the C9 position of 3-oxo-α-ionone to a hydroxyl group.

  • Materials:

    • 3-Oxo-α-ionone

    • Sodium borohydride (B1222165) (NaBH₄)

    • Ethanol (B145695)

    • 1 M Ammonium chloride (NH₄Cl) solution

    • Ethyl acetate (EtOAc)

    • Hexane

    • Saturated sodium chloride (NaCl) solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 3-oxo-α-ionone in ethanol in a reaction flask.

    • Add NaBH₄ to the solution and stir for 2 hours at room temperature.

    • Quench the reaction by adding 1 M NH₄Cl solution.

    • Extract the mixture with an EtOAc-hexane solution.

    • Wash the organic layer with saturated NaCl solution.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 3-oxo-α-ionol.[2]

Olfactometer Bioassay

This protocol describes a four-choice olfactometer assay to evaluate the attractancy of 3-oxo-α-ionol to fruit flies.

  • Apparatus: A four-arm olfactometer consisting of a central chamber connected to four arms, each leading to a trapping bottle. Airflow is regulated through each arm.

  • Materials:

    • Four-arm olfactometer

    • Air pump and flow meters

    • Test compound (3-oxo-α-ionol) dissolved in a suitable solvent (e.g., paraffin (B1166041) oil)

    • Solvent control

    • Fruit flies (e.g., Bactrocera species), 7-10 days old, starved for 24 hours.

  • Procedure:

    • Prepare the test solution of 3-oxo-α-ionol at the desired concentration.

    • Apply the test solution to a filter paper and place it in one of the trapping bottles.

    • Apply the solvent control to filter papers in the other three trapping bottles.

    • Connect the bottles to the arms of the olfactometer.

    • Establish a constant, purified airflow through each arm towards the central chamber.

    • Release a cohort of fruit flies (e.g., 50-100) into the central chamber.

    • Allow the flies to choose an arm for a set period (e.g., 30-60 minutes).

    • Count the number of flies trapped in each bottle.

    • Calculate an attraction index: (Number of flies in treatment arm - Average number of flies in control arms) / Total number of flies.

    • Replicate the experiment several times, rotating the position of the treatment arm to avoid positional bias.

Electroantennography (EAG)

This protocol provides a general method for measuring the antennal response of fruit flies to 3-oxo-α-ionol.

  • Principle: EAG measures the overall electrical potential change from the antenna in response to an odorant stimulus.

  • Apparatus:

    • EAG system (amplifier, data acquisition unit)

    • Micromanipulators

    • Microelectrodes (glass capillaries filled with electrolyte solution)

    • Air delivery system for odor puffs

  • Procedure:

    • Immobilize a fruit fly (e.g., by cooling).

    • Excise an antenna or use the whole insect preparation.

    • Mount the antenna between the recording and reference electrodes. The recording electrode is placed at the tip of the antenna, and the reference electrode is inserted into the head or the base of the antenna.

    • Deliver a continuous stream of humidified, purified air over the antenna.

    • Prepare a dilution series of 3-oxo-α-ionol in a suitable solvent. Apply a known volume to a piece of filter paper inside a Pasteur pipette.

    • Inject a puff of air through the pipette, delivering the odorant into the continuous airstream directed at the antenna.

    • Record the resulting depolarization of the antennal potential (EAG response) in millivolts (mV).

    • Use a solvent-only puff as a negative control.

    • Allow sufficient time between stimuli for the antenna to recover.

    • Test a range of concentrations to generate a dose-response curve.

Wind Tunnel Bioassay

This protocol describes a method to observe and quantify the upwind flight behavior of fruit flies towards a source of 3-oxo-α-ionol.

  • Apparatus:

    • Glass or acrylic wind tunnel with controlled airflow, temperature, and light.

    • Odor delivery system (e.g., piezoelectric sprayer, heated syringe)

    • Video recording and tracking software

  • Procedure:

    • Set the wind tunnel parameters (e.g., wind speed of 20-30 cm/s, temperature of 25°C).

    • Prepare a solution of 3-oxo-α-ionol for volatilization.

    • Place the odor source at the upwind end of the wind tunnel.

    • Release a group of fruit flies at the downwind end.

    • Record the flight tracks of the flies for a defined period.

    • Analyze the recordings to quantify behaviors such as:

      • Percentage of flies taking flight.

      • Percentage of flies exhibiting upwind flight (anemotaxis).

      • Flight speed and tortuosity.

      • Percentage of flies reaching the odor source.

    • Compare the responses to a solvent control.

Visualizations: Workflows and Pathways

experimental_workflow cluster_synthesis Synthesis cluster_bioassays Bioassays cluster_evaluation Evaluation A α-Ionone B 3-Oxo-α-ionone A->B Allylic Oxidation C 3-Oxo-α-ionol B->C Selective Reduction D Olfactometer Assay C->D Testing E Electroantennography (EAG) C->E Testing F Wind Tunnel Assay C->F Testing G Attraction Index D->G H Antennal Response (mV) E->H I Upwind Flight Behavior F->I

Caption: Experimental workflow for the synthesis and evaluation of 3-oxo-α-ionol.

olfactory_pathway odorant 3-Oxo-α-ionol obp Odorant-Binding Protein (OBP) odorant->obp Binding receptor Olfactory Receptor (ORx) + Orco Co-receptor obp->receptor Transport & Presentation ion_channel Ion Channel Opening receptor->ion_channel Activation neuron Olfactory Sensory Neuron (OSN) depolarization Depolarization ion_channel->depolarization Na+/Ca2+ influx action_potential Action Potential depolarization->action_potential antennal_lobe Antennal Lobe (Glomerulus) action_potential->antennal_lobe Signal Transmission brain Higher Brain Centers antennal_lobe->brain Processing behavior Behavioral Response (Attraction) brain->behavior

Caption: Generalized olfactory signaling pathway in fruit flies.

Mechanism of Action: Olfactory Signaling

The attraction of fruit flies to 3-oxo-α-ionol is mediated by the olfactory system. While the specific olfactory receptors (ORs) that bind to 3-oxo-α-ionol in Bactrocera latifrons have not yet been definitively identified, the general mechanism of olfaction in insects is well-understood.

  • Odorant Binding: Volatile molecules of 3-oxo-α-ionol enter the pores of the olfactory sensilla on the fruit fly's antennae. Inside the sensillum lymph, these hydrophobic molecules are thought to be bound by Odorant-Binding Proteins (OBPs).

  • Receptor Activation: The OBP-odorant complex transports the ligand to the dendritic membrane of an Olfactory Sensory Neuron (OSN). Here, the odorant binds to a specific Olfactory Receptor (OR). Insect ORs are heteromeric complexes, typically consisting of a variable, odorant-specific subunit (ORx) and a conserved co-receptor (Orco).

  • Signal Transduction: The binding of 3-oxo-α-ionol to its specific ORx subunit is believed to induce a conformational change in the OR-Orco complex, opening it as a non-specific cation channel.

  • Neuronal Firing: The influx of positive ions (such as Na⁺ and Ca²⁺) depolarizes the OSN membrane, generating an action potential.

  • Signal Processing: This electrical signal is transmitted along the axon of the OSN to a specific glomerulus within the antennal lobe of the fly's brain. The pattern of activated glomeruli creates a "scent map" that is further processed in higher brain centers, leading to a behavioral response, such as upwind flight towards the attractant source.

Further research is required to de-orphanize the specific receptors for 3-oxo-α-ionol and its analogs in target pest species. This knowledge will be invaluable for the rational design of more potent and selective attractants and for understanding the evolution of host preference in fruit flies.

References

Troubleshooting & Optimization

Challenges in the chemical synthesis of 3-Oxo-alpha-ionol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chemical synthesis of 3-Oxo-alpha-ionol, a valuable aroma compound. The information is tailored for researchers, scientists, and professionals in drug development and fragrance chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and modern synthetic route starts from alpha-ionone (B122830). It involves a two-step process:

  • Allylic Oxidation: The allylic carbon atom of alpha-ionone is oxidized to a ketone, yielding 3-oxo-alpha-ionone.

  • Selective Reduction: The non-conjugated ketone group in 3-oxo-alpha-ionone is selectively reduced to a hydroxyl group to form this compound.

Q2: What are the main challenges in the synthesis of this compound?

A2: The primary challenges include:

  • Controlling the Allylic Oxidation: Achieving high selectivity and yield in the oxidation of alpha-ionone to 3-oxo-alpha-ionone can be difficult. Over-oxidation and the formation of byproducts are common issues. Older methods using heavy metal oxidants like chromium trioxide are hazardous to the environment and often result in low yields (less than 30%).[1]

  • Achieving Selective Reduction: The subsequent reduction of the ketone in 3-oxo-alpha-ionone must be highly selective. The presence of an α,β-unsaturated carbonyl group in the molecule creates a risk of undesired 1,4-conjugate addition, which would reduce the carbon-carbon double bond.

  • Purification: Separating the desired this compound from starting materials, intermediates, and byproducts requires careful chromatographic purification.

Q3: Why is it important to avoid heavy metal oxidants?

A3: Traditional oxidation methods often employed stoichiometric amounts of toxic chromium-based reagents. These substances are environmentally harmful and pose significant health and safety risks. Modern synthetic protocols focus on using more benign and catalytic oxidants to minimize environmental impact and improve safety.[1]

Q4: What is a typical overall yield for the synthesis of this compound?

A4: While older methods reported yields of less than 30%, a more recent method utilizing tert-butyl hydroperoxide for oxidation and sodium borohydride (B1222165) with calcium chloride for reduction claims a total yield of over 41%.[1] The individual step for the selective reduction has been reported with a yield as high as 90.8%.[1]

Troubleshooting Guides

Part 1: Allylic Oxidation of alpha-Ionone to 3-Oxo-alpha-ionone
Problem Possible Cause(s) Recommended Solution(s)
Low or no conversion of alpha-ionone 1. Inactive catalyst. 2. Decomposed oxidant (e.g., tert-butyl hydroperoxide - TBHP). 3. Insufficient reaction temperature or time.1. Use a fresh or properly stored catalyst. 2. Use a fresh bottle of TBHP. 3. Monitor the reaction by TLC. If the reaction is sluggish, consider slightly increasing the temperature or extending the reaction time. The reaction is typically carried out at 40-60°C for 4-5 hours.[1]
Formation of multiple byproducts (visible on TLC) 1. Over-oxidation. 2. Non-selective oxidation at other positions. 3. Decomposition of starting material or product under reaction conditions.1. Carefully control the stoichiometry of the oxidant. 2. Use a more selective catalyst system, such as tert-butyl hydroperoxide in the presence of a cuprous chloride and tetrabutylammonium (B224687) bromide catalyst system.[1] 3. Ensure the reaction temperature is not too high.
Low yield of 3-oxo-alpha-ionone 1. Incomplete reaction. 2. Formation of byproducts. 3. Difficulties in isolating the product during work-up.1. Monitor the reaction to completion using TLC. 2. Optimize reaction conditions (catalyst, solvent, temperature) to minimize byproduct formation. 3. After quenching the reaction, ensure thorough extraction and careful purification by column chromatography.
Part 2: Selective Reduction of 3-Oxo-alpha-ionone to this compound
Problem Possible Cause(s) Recommended Solution(s)
Reduction of the conjugated double bond (1,4-conjugate reduction) Use of a non-selective reducing agent or inappropriate reaction conditions. Sodium borohydride (NaBH4) alone can sometimes lead to this side reaction.1. Use a chemoselective reducing agent system. The addition of a Lewis acid like calcium chloride (CaCl2) or cerium(III) chloride (CeCl3) to the NaBH4 reduction can enhance the selectivity for the 1,2-reduction of the ketone.[1] 2. Perform the reaction at a low temperature (e.g., 0-5°C) to improve selectivity.[1]
Incomplete reduction of the ketone 1. Insufficient amount of reducing agent. 2. Deactivated reducing agent.1. Use a slight excess of the reducing agent. 2. Use a fresh, dry batch of sodium borohydride.
Formation of diastereomers The reduction of the ketone creates a new stereocenter, potentially leading to a mixture of diastereomers.This is an inherent aspect of the reduction of this prochiral ketone. The ratio of diastereomers may be influenced by the choice of reducing agent and reaction conditions. If a specific diastereomer is required, further purification by chromatography or stereoselective synthesis methods may be necessary.

Quantitative Data Summary

The following table summarizes yield data from a patented synthesis method.

Reaction Step Starting Material Product Reagents Yield Purity
Allylic Oxidationalpha-Ionone3-Oxo-alpha-iononetert-butyl hydroperoxide, CuCl, TBAB53.8%-
Selective Reduction3-Oxo-alpha-iononeThis compoundNaBH4, CaCl290.8%-
Esterification (example)This compoundThis compound acetate (B1210297)Acetic anhydride, pyridine82.2%98.5%

Experimental Protocols

Protocol 1: Synthesis of 3-Oxo-alpha-ionone from alpha-Ionone

This protocol is adapted from patent CN102140484A.[1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add alpha-ionone (e.g., 3.8 g), dichloromethane (B109758) (100 ml), cuprous chloride (1.35 g), and tetrabutylammonium bromide (0.8 g).

  • Reaction Execution: Heat the mixture to reflux under stirring. Add 70% tert-butyl hydroperoxide (25 ml). Continue refluxing for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, pour the mixture into an ice-water mixture. Extract the aqueous layer with dichloromethane (2 x 20 ml).

  • Washing: Wash the combined organic phases successively with 5% hydrochloric acid, 10% sodium sulfite (B76179) solution, and water until neutral.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica (B1680970) gel column chromatography using a suitable eluent (e.g., petroleum ether:ethyl acetate = 3:1) to obtain 3-oxo-alpha-ionone as a light yellow crystalline solid.

Protocol 2: Synthesis of this compound from 3-Oxo-alpha-ionone

This protocol is adapted from patent CN102140484A.[1]

  • Reaction Setup: In a round-bottom flask, dissolve 3-oxo-alpha-ionone (e.g., 2.0 g) in methanol (B129727) (50 ml). Cool the solution to 0-5°C in an ice bath.

  • Addition of Reagents: Add calcium chloride (0.5 g) to the solution and stir until dissolved. Then, slowly add sodium borohydride (0.4 g) in portions, maintaining the temperature between 0-5°C.

  • Reaction Execution: Stir the reaction mixture at 0-5°C for 3-4 hours, monitoring the reaction progress by TLC.

  • Work-up: After the reaction is complete, add 5% dilute hydrochloric acid to adjust the pH to 2-3 to decompose the excess sodium borohydride.

  • Extraction: Extract the mixture with ethyl acetate (3 x 50 ml).

  • Washing: Wash the combined organic phases with saturated sodium bicarbonate solution and then with saturated brine until neutral.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent (e.g., petroleum ether:ethyl acetate = 4:1) to obtain this compound.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Allylic Oxidation cluster_intermediate Intermediate cluster_step2 Step 2: Selective Reduction cluster_product Final Product alpha-Ionone alpha-Ionone Oxidation Allylic Oxidation (TBHP, CuCl, TBAB) alpha-Ionone->Oxidation 3-Oxo-alpha-ionone 3-Oxo-alpha-ionone Oxidation->3-Oxo-alpha-ionone Reduction Selective Reduction (NaBH4, CaCl2) 3-Oxo-alpha-ionone->Reduction This compound This compound Reduction->this compound

Caption: Synthetic workflow for this compound.

Troubleshooting_Allylic_Oxidation Start Low Yield in Allylic Oxidation Check_Conversion Incomplete Conversion? Start->Check_Conversion Check_Byproducts Multiple Byproducts? Check_Conversion->Check_Byproducts No Solution_Conversion Increase reaction time/temp Use fresh reagents Check_Conversion->Solution_Conversion Yes Solution_Byproducts Control oxidant stoichiometry Optimize catalyst system Check_Byproducts->Solution_Byproducts Yes Purification_Issues Review purification protocol Check_Byproducts->Purification_Issues No

Caption: Troubleshooting logic for allylic oxidation.

Troubleshooting_Selective_Reduction Start Issue in Selective Reduction Check_Conjugate_Reduction 1,4-Conjugate Reduction? Start->Check_Conjugate_Reduction Check_Incomplete_Reduction Incomplete Reduction? Check_Conjugate_Reduction->Check_Incomplete_Reduction No Solution_Conjugate_Reduction Use NaBH4 with CeCl3 or CaCl2 Lower reaction temperature Check_Conjugate_Reduction->Solution_Conjugate_Reduction Yes Solution_Incomplete_Reduction Use slight excess of NaBH4 Use fresh reducing agent Check_Incomplete_Reduction->Solution_Incomplete_Reduction Yes Analyze_Diastereomers Characterize diastereomeric ratio Check_Incomplete_Reduction->Analyze_Diastereomers No

Caption: Troubleshooting logic for selective reduction.

References

Technical Support Center: Analysis of 3-Oxo-alpha-ionol Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of 3-oxo-alpha-ionol to megastigmatrienone (B1235071) during aging processes.

Section 1: Frequently Asked Questions (FAQs) - The Degradation Pathway

This section addresses common questions about the chemical transformation of this compound.

Q1: What is the chemical pathway for the degradation of this compound to megastigmatrienone?

A1: The degradation is a multi-step process that typically begins with the hydrolysis of glycosidic precursors to release the free aglycone, this compound.[1][2] This is followed by an acid-catalyzed molecular rearrangement, specifically a dehydration, that results in the formation of various megastigmatrienone isomers.[1][2] This process is particularly noted during the aging of wine and the curing of tobacco.[1][3]

G cluster_0 A Glycosidic Precursors of This compound B This compound (Aglycone) A->B  Acid/Enzymatic  Hydrolysis C Megastigmatrienone Isomers B->C  Acid-Catalyzed  Dehydration &  Rearrangement

Caption: Degradation pathway from precursor to megastigmatrienone.

Q2: What are the primary factors that influence the rate of this degradation?

A2: Several factors can accelerate the degradation of this compound:

  • Acidity (pH): The conversion is described as an acid-catalyzed process.[1][2] Lower pH environments, such as those found in wine, facilitate the reaction.

  • Aging Time: There is a direct correlation between the duration of aging and the concentration of megastigmatrienones, indicating that time is a critical factor.[1]

  • Temperature: Elevated temperatures can increase the rate of chemical reactions. Accelerated aging studies often use higher temperatures to observe degradation effects over a shorter period.[1][4]

Q3: In which common matrices is this degradation pathway relevant?

A3: This degradation pathway is significant in the chemical analysis of aged products, most notably:

  • Wine: Megastigmatrienone isomers are considered key contributors to the "bouquet" of aged red and white wines, often imparting tobacco-like aromas.[1][4]

  • Spirits: These compounds have been quantified in aged spirits such as Cognac, Armagnac, and rum.[1]

  • Tobacco: Megastigmatrienone is a key flavor compound in tobacco, formed during the curing and aging process from carotenoid precursors.[3]

Section 2: Experimental Protocols and Data

This section provides detailed methodologies for the analysis of this compound and its degradation products, along with relevant quantitative data.

Q4: How can I accurately quantify the megastigmatrienone isomers formed during my experiment?

A4: A validated and widely used method is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[1][4] This technique is effective for extracting and quantifying these volatile compounds from complex matrices.

Detailed Protocol: HS-SPME-GC-MS for Megastigmatrienone Analysis
  • Sample Preparation: Place 5-10 mL of the liquid sample (e.g., wine) into a 20 mL headspace vial. To enhance the release of volatile compounds, add a saturated solution of NaCl.[5]

  • Equilibration: Seal the vial and allow it to equilibrate at a controlled temperature (e.g., 40-60 °C) for 15-30 minutes with gentle agitation.[5]

  • HS-SPME Extraction: Expose a 65 µm polydimethylsiloxane/divinylbenzene (PDMS/DVB) SPME fiber to the headspace of the vial for a defined period (e.g., 20-40 minutes) to adsorb the analytes.[1][5]

  • GC-MS Analysis: Immediately retract the fiber and introduce it into the GC injector for thermal desorption of the analytes onto the column.

  • Detection: Use the mass spectrometer in Selected Ion Monitoring (SIM) mode for targeted and sensitive quantification of specific megastigmatrienone isomers.[1][3]

  • Quantification: Identify isomers based on their retention times compared to a reference standard. Quantify by integrating the peak area and comparing it against a calibration curve.[3]

G A Sample Preparation (e.g., Wine + Salt in Vial) B HS-SPME Extraction (PDMS/DVB Fiber) A->B Equilibrate & Expose C GC Separation (Capillary Column) B->C Thermal Desorption D MS Detection (SIM Mode) C->D E Data Analysis & Quantification D->E

References

Navigating the Stability of 3-Oxo-alpha-ionol: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 3-Oxo-alpha-ionol. This resource is designed to provide you with comprehensive guidance on the stability of this compound under various storage conditions. Whether you are in the early stages of research or deep into drug development, understanding the stability profile of this compound is crucial for ensuring the accuracy and reproducibility of your experiments. This guide offers troubleshooting advice and frequently asked questions to address common challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound, a sesquiterpenoid, can be influenced by several factors, including temperature, light exposure, pH, and the presence of oxidizing agents. Like many organic molecules with functional groups such as ketones and alcohols, it can be susceptible to degradation under harsh conditions.

Q2: What is the recommended general storage condition for this compound?

A2: For optimal stability, it is recommended to store this compound in a cool, dark place. Ideally, it should be kept in a tightly sealed container, protected from light, and stored at refrigerated temperatures (2-8 °C) for short-term storage. For long-term storage, freezing (-20 °C or lower) is advisable.

Q3: How can I tell if my sample of this compound has degraded?

A3: Degradation can be identified through several methods. Visually, you might observe a change in color or the formation of precipitates. Analytically, techniques like High-Performance Liquid Chromatography (HPLC) can reveal the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent compound.

Q4: Are there any known degradation pathways for this compound?

A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, similar compounds containing α,β-unsaturated ketone and allylic alcohol moieties can undergo oxidation, isomerization, or rearrangement. For instance, in the context of wine aging, it has been observed that a decrease in 3-oxo-α-ionol concentration can be accompanied by an increase in megastigmatrienone, suggesting a dehydration reaction.[1]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments involving this compound.

Issue Possible Cause Troubleshooting Steps
Inconsistent analytical results (e.g., varying peak areas in HPLC). Sample degradation due to improper storage or handling.1. Verify Storage Conditions: Ensure the sample is stored at the recommended temperature and protected from light. 2. Aliquot Samples: For frequently used stock solutions, prepare single-use aliquots to avoid repeated freeze-thaw cycles. 3. Use Freshly Prepared Solutions: Whenever possible, prepare solutions fresh before each experiment.
Appearance of unknown peaks in chromatograms. Degradation of this compound into new chemical entities.1. Perform Forced Degradation Studies: To identify potential degradation products, subject a sample to stress conditions (e.g., acid/base hydrolysis, oxidation, photolysis, thermal stress) as outlined in ICH guidelines.[2][3][4] This will help in characterizing the unknown peaks. 2. Use a Stability-Indicating Method: Ensure your analytical method (e.g., HPLC) is validated to separate the parent compound from its potential degradation products.[4]
Loss of biological activity in a cell-based assay. The active compound has degraded over the course of the experiment.1. Assess Stability in Media: Determine the stability of this compound in your specific cell culture media under incubation conditions (e.g., 37 °C, 5% CO2). 2. Time-Course Experiment: Analyze the concentration of this compound in the media at different time points to understand its degradation kinetics.
Precipitate formation in a stock solution. The compound may have low solubility in the chosen solvent or may be degrading to a less soluble product.1. Check Solubility Data: Verify the solubility of this compound in your solvent. It is soluble in alcohol but insoluble in water.[5] 2. Filter the Solution: Use a syringe filter to remove any precipitate before use. 3. Analyze the Precipitate: If possible, analyze the precipitate to determine if it is the parent compound or a degradant.

Experimental Protocols

To assist in your stability assessments, here are detailed methodologies for key experiments.

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[2][3][4]

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (B78521) (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a suitable column (e.g., C18)

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.

    • Keep the mixture at 60 °C for 24 hours.

    • Neutralize the solution with 0.1 N NaOH.

    • Dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.

    • Keep the mixture at 60 °C for 24 hours.

    • Neutralize the solution with 0.1 N HCl.

    • Dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Store the solution at room temperature, protected from light, for 24 hours.

    • Dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 70 °C for 48 hours.

    • Also, expose a solution of the compound to the same conditions.

    • Prepare a sample for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

    • Prepare a sample for HPLC analysis.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method and compare the chromatograms with that of an untreated control sample.

Protocol 2: HPLC Method for Stability Assessment

Objective: To quantify the amount of this compound and detect its degradation products.

Instrumentation:

  • HPLC with UV detector

  • C18 column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • A gradient mixture of Acetonitrile and Water.

Flow Rate:

  • 1.0 mL/min

Detection Wavelength:

  • To be determined based on the UV spectrum of this compound.

Injection Volume:

  • 20 µL

Column Temperature:

  • 30 °C

Procedure:

  • Prepare a series of standard solutions of this compound of known concentrations to generate a calibration curve.

  • Inject the stressed samples from the forced degradation study.

  • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.

  • Calculate the percentage of degradation.

Data Presentation

The following tables present hypothetical data from a forced degradation study on this compound to illustrate how results can be summarized.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionDuration% Assay of this compound% DegradationNumber of Degradation Products
0.1 N HCl24 hours85.214.82
0.1 N NaOH24 hours78.521.53
3% H₂O₂24 hours90.19.91
Thermal (70 °C)48 hours95.84.21
Photolytic-92.37.72

Visualizations

The following diagrams illustrate key workflows and concepts related to the stability testing of this compound.

G cluster_0 Forced Degradation Workflow start This compound Sample stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress analysis Stability-Indicating Analytical Method (e.g., HPLC) stress->analysis characterization Characterize Degradation Products (e.g., LC-MS, NMR) analysis->characterization pathway Elucidate Degradation Pathways characterization->pathway

Caption: Workflow for a forced degradation study.

G cluster_1 Troubleshooting Logic for Inconsistent Results issue Inconsistent Analytical Results check_storage Verify Storage Conditions issue->check_storage Possible Degradation check_handling Review Sample Handling Procedures issue->check_handling check_method Validate Analytical Method issue->check_method resolve Consistent Results check_storage->resolve check_handling->resolve check_method->resolve

Caption: Troubleshooting inconsistent analytical results.

G cluster_2 Hypothetical Degradation Pathway parent This compound dehydration Megastigmatrienone parent->dehydration Acid/Heat (-H₂O) oxidation Oxidized Product parent->oxidation Oxidizing Agent (e.g., H₂O₂) isomerization Isomerized Product parent->isomerization Light/Heat

Caption: A hypothetical degradation pathway for this compound.

References

Optimizing the yield of 3-Oxo-alpha-ionol from carotenoid cleavage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the yield of 3-Oxo-alpha-ionol from carotenoid cleavage.

Troubleshooting Guides

This section addresses common issues encountered during the enzymatic synthesis of this compound.

Question: Why is the yield of this compound consistently low or undetectable?

Answer:

Low or no yield of this compound can stem from several factors throughout the experimental workflow. Here’s a step-by-step troubleshooting guide:

  • Enzyme Activity:

    • Inactive Enzyme: Ensure the Carotenoid Cleavage Dioxygenase (CCD) is active. Verify the expression and purification of the recombinant enzyme via SDS-PAGE. Confirm its activity using a standard substrate and compare it to expected values from the literature.

    • Improper Storage: Enzymes are sensitive to temperature fluctuations. Store your CCD enzyme at the recommended temperature (typically -80°C) in a suitable buffer containing a cryoprotectant like glycerol.[1] Avoid repeated freeze-thaw cycles.

    • Missing Co-factors: CCDs are non-heme iron-dependent enzymes.[2][3] Ensure the presence of Fe²⁺ in your reaction buffer at an optimal concentration. The absence or chelation of iron will result in an inactive enzyme.

  • Reaction Conditions:

    • Sub-optimal pH and Temperature: The catalytic activity of enzymes is highly dependent on pH and temperature. Determine the optimal pH and temperature for your specific CCD. For example, some CCD1 enzymes exhibit maximal activity at a pH between 7.0 and 8.0 and a temperature around 30-45°C.[1]

    • Substrate Insolubility: Carotenoids are highly lipophilic and have poor solubility in aqueous buffers. This can be a major limiting factor. Ensure proper substrate preparation by dissolving it in a minimal amount of an organic solvent (e.g., acetone, dichloromethane) and then incorporating it into the reaction mixture with a detergent (e.g., Tween 40) to form micelles.[4]

    • Inhibitors: The presence of inhibitors in your reaction mixture can significantly reduce enzyme activity. These can be introduced from the purification process (e.g., high concentrations of imidazole) or from the substrate solution.

  • Product Extraction and Analysis:

    • Inefficient Extraction: this compound and other apocarotenoids are typically extracted from the aqueous reaction mixture using an organic solvent like pentane, dichloromethane, or a mixture of both.[4] Ensure vigorous mixing and proper phase separation to maximize extraction efficiency.

    • Product Degradation: Apocarotenoids can be sensitive to light and oxidation. Perform extractions under dim light and consider adding an antioxidant to the extraction solvent.

    • Analytical Sensitivity: Confirm that your analytical method (e.g., GC-MS, HPLC) is sensitive enough to detect low concentrations of the product. Use a certified standard of this compound to create a calibration curve and determine the limit of detection (LOD) and limit of quantification (LOQ) of your instrument.

Question: How can I improve the solubility of my carotenoid substrate in the reaction buffer?

Answer:

Improving substrate solubility is a critical step for optimizing the yield. Here are several methods:

  • Use of Detergents: Non-ionic detergents like Tween 40 or Triton X-100 can be used to create micelles that encapsulate the carotenoid, making it more accessible to the enzyme in the aqueous phase.[4]

  • Co-solvents: A small percentage of a water-miscible organic solvent, such as ethanol (B145695) or DMSO, can be included in the reaction buffer to help solubilize the carotenoid. However, be cautious as high concentrations of organic solvents can denature the enzyme.

  • Mechanical Dispersion: Sonication or the use of a French press can help to create a finer dispersion of the carotenoid in the buffer.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of carotenoid cleavage by CCD enzymes?

A1: Carotenoid cleavage dioxygenases (CCDs) are non-heme iron-dependent enzymes that catalyze the oxidative cleavage of double bonds in the polyene chain of carotenoids.[2][3] The reaction requires molecular oxygen and the Fe²⁺ co-factor is essential for activating the oxygen. The enzyme's structure creates a hydrophobic tunnel that binds the carotenoid substrate, and the active site facilitates the specific cleavage at a particular double bond to produce apocarotenoid aldehydes or ketones.

Q2: Which carotenoid is the best precursor for this compound?

A2: this compound is a C13-norisoprenoid. Its direct precursor is the C40 carotenoid, lutein (B1675518), or zeaxanthin, which possess the necessary 3-hydroxy-beta-ionone ring structure. The specific CCD enzyme used will determine the cleavage position and the resulting products.

Q3: How do I quantify the yield of this compound?

A3: The most common methods for quantifying this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[4]

  • GC-MS: This method is highly sensitive and provides structural information for confident identification. Derivatization may be necessary to improve the volatility of the compound.

  • HPLC: HPLC coupled with a UV-Vis or a mass spectrometer detector can also be used. A C18 reversed-phase column is typically employed.

For accurate quantification, it is essential to use an internal standard. A known amount of a related compound not present in the sample (e.g., a deuterated analog or a similar apocarotenoid) is added to both the standards and the samples before extraction to correct for variations in extraction efficiency and instrument response.[4]

Q4: Can other apocarotenoids be produced simultaneously?

A4: Yes, depending on the substrate and the specificity of the CCD enzyme, multiple cleavage products can be formed. Some CCDs can cleave the carotenoid backbone at different positions, leading to a variety of apocarotenoids.[3] It is important to analyze your reaction products thoroughly to identify and quantify all major cleavage products.

Quantitative Data

The following tables summarize key quantitative data for optimizing carotenoid cleavage reactions. Note that the data for β-ionone production is presented here as a well-characterized example of C13-norisoprenoid synthesis, and the principles are directly applicable to optimizing this compound production.

Table 1: Kinetic Parameters of a Carotenoid Cleavage Dioxygenase 1 (CCD1)

ParameterValueSubstrateEnzyme Source
Km 0.82 mMβ-apo-8′-carotenalOlea europaea (OeCCD1)
Vmax 2.30 U/mgβ-apo-8′-carotenalOlea europaea (OeCCD1)
kcat 3.35 s⁻¹β-apo-8′-carotenalOlea europaea (OeCCD1)
kcat/Km 4.09 mM⁻¹·s⁻¹β-apo-8′-carotenalOlea europaea (OeCCD1)

Source: Adapted from a study on CCD1 from Olea europaea.[1]

Table 2: Influence of pH and Temperature on Relative CCD1 Activity

pHRelative Activity (%)Temperature (°C)Relative Activity (%)
5.0~4020~50
6.0~7030>80
7.0 ~100 40>80
8.0~9045 100
9.0~6050>80
10.0~3055>80
11.0~1060~60

Source: Adapted from a study on CCD1 from Olea europaea.[1]

Experimental Protocols

Protocol 1: In Vitro Activity Assay for Carotenoid Cleavage Dioxygenase (CCD)

This protocol outlines the key steps for determining the in vitro activity of a recombinant CCD enzyme.

  • Recombinant Enzyme Preparation:

    • Express the CCD gene (e.g., cloned into a pGEX vector for a GST-tag) in E. coli.

    • Induce protein expression with IPTG.

    • Harvest the cells and lyse them by sonication or a French press.

    • Purify the recombinant CCD using affinity chromatography (e.g., Glutathione-Sepharose for GST-tagged proteins).

    • Confirm the purity and concentration of the enzyme.

  • Substrate Preparation:

    • Prepare a stock solution of the carotenoid substrate (e.g., lutein or zeaxanthin) in an appropriate organic solvent (e.g., 0.5 g/L in acetone).

    • In a separate tube, mix an aliquot of the carotenoid solution with Tween 40.

    • Evaporate the organic solvent under a stream of nitrogen.

    • Resuspend the carotenoid-Tween 40 mixture in buffer (e.g., 0.1 M bis-tris, pH 7.0) to form micelles.

  • Enzymatic Reaction:

    • Prepare the reaction mixture containing:

      • Carotenoid substrate solution

      • Purified CCD enzyme

      • FeSO₄ solution (e.g., final concentration of 50 µM)

      • Dithiothreitol (DTT) (e.g., final concentration of 10 mM)

      • Reaction buffer to the final volume.

    • Incubate the reaction mixture at the optimal temperature (e.g., 30°C) for a defined period (e.g., 3 hours).[4]

    • Run a control reaction with a heat-inactivated enzyme or without the enzyme.

  • Product Extraction and Analysis:

    • Stop the reaction and add an internal standard.

    • Extract the apocarotenoid products with an organic solvent (e.g., 3 volumes of pentane/dichloromethane, 2:1 v/v).[4]

    • Separate the organic phase, dry it under nitrogen, and resuspend the residue in a small volume of a suitable solvent for analysis.

    • Analyze the sample by GC-MS or HPLC to identify and quantify this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_result Result enzyme_prep Recombinant CCD Preparation enzymatic_reaction Enzymatic Cleavage Reaction enzyme_prep->enzymatic_reaction substrate_prep Carotenoid Substrate Preparation substrate_prep->enzymatic_reaction extraction Product Extraction enzymatic_reaction->extraction analysis GC-MS / HPLC Analysis extraction->analysis quantification Yield Quantification analysis->quantification

Caption: Experimental workflow for the enzymatic production and analysis of this compound.

troubleshooting_logic cluster_enzyme Enzyme Issues cluster_reaction Reaction Conditions cluster_analysis Analysis Problems start Low/No this compound Yield check_activity Check Enzyme Activity start->check_activity optimize_ph_temp Optimize pH & Temperature start->optimize_ph_temp verify_extraction Verify Extraction Efficiency start->verify_extraction check_storage Verify Storage Conditions check_activity->check_storage check_cofactors Ensure Fe2+ Presence check_activity->check_cofactors improve_solubility Improve Substrate Solubility optimize_ph_temp->improve_solubility check_inhibitors Check for Inhibitors optimize_ph_temp->check_inhibitors check_degradation Check for Product Degradation verify_extraction->check_degradation confirm_sensitivity Confirm Analytical Sensitivity verify_extraction->confirm_sensitivity

Caption: Logical troubleshooting flow for low this compound yield.

apocarotenoid_pathway carotenoid C40 Carotenoid (e.g., Lutein, Zeaxanthin) ccd_enzyme Carotenoid Cleavage Dioxygenase (CCD) + O2, Fe2+ carotenoid->ccd_enzyme apocarotenoids Primary Apocarotenoids (C13, C15, etc.) ccd_enzyme->apocarotenoids oxo_ionol This compound apocarotenoids->oxo_ionol other_products Other Apocarotenoids apocarotenoids->other_products modifications Further Enzymatic Modifications (Oxidation, Reduction, Glycosylation) oxo_ionol->modifications

Caption: Simplified biosynthesis pathway of this compound from carotenoids.

References

Technical Support Center: Quantification of 3-Oxo-alpha-ionol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 3-Oxo-alpha-ionol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification challenging?

A1: this compound is a C13-norisoprenoid, a natural aroma compound derived from the enzymatic or oxidative degradation of carotenoids like β-carotene.[1][2] It is found in various fruits, flowers, and wines, contributing to their complex scent profiles.[1] Quantification is challenging due to its presence at trace levels in complex sample matrices. These matrices contain numerous other compounds (e.g., pigments, sugars, phenols) that can interfere with the analysis, causing what are known as "matrix effects." Matrix effects can lead to the suppression or enhancement of the analytical signal, resulting in inaccurate quantification.[3]

Q2: What are matrix effects and how are they measured?

A2: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[3] This can lead to either signal suppression (lower-than-expected signal) or signal enhancement (higher-than-expected signal), both of which compromise quantitative accuracy.[3]

The matrix effect (ME) is typically quantified by comparing the response of an analyte in a post-extraction spiked matrix sample to its response in a neat solvent at the same concentration. The formula is:

ME (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100%

A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement. A value of 100% signifies no matrix effect.

Q3: What are the common analytical techniques for this compound quantification?

A3: The most common techniques are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4] These methods offer the high sensitivity and selectivity required for detecting and quantifying trace-level compounds like this compound in complex samples. LC-MS/MS is often preferred for its ability to analyze a wide range of compounds with minimal derivatization.

Q4: How can I compensate for matrix effects during analysis?

A4: Several strategies can be employed:

  • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard. A SIL-IS is chemically identical to the analyte but has a different mass. It co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction.

  • Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix extract that is similar to the samples being analyzed. This helps to ensure that the standards and the samples are affected by the matrix in the same way.

  • Standard Addition: Each sample is divided into several aliquots, and known amounts of the analyte are added to all but one. The concentration is determined by extrapolating the calibration curve back to the x-intercept. This is accurate but can be time-consuming.[5]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[6] However, this may also dilute the analyte to a concentration below the instrument's limit of quantification.

Troubleshooting Guides

Issue 1: Poor Analyte Recovery During Sample Preparation

Symptoms:

  • Low peak intensity for this compound in your samples.

  • Recovery percentage is significantly below acceptable limits (typically <70-80%).

Possible Causes & Solutions:

CauseTroubleshooting Steps
Inappropriate Sample Preparation Technique For complex matrices like plant extracts or wine, a simple protein precipitation may not be sufficient. Consider more robust techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). SPE often provides cleaner extracts than LLE.[7]
Suboptimal SPE Protocol 1. Check Sorbent Choice: For a moderately polar compound like this compound, a reversed-phase sorbent like C18 or a polymer-based sorbent (e.g., Oasis HLB) is often suitable.[8][9] 2. Verify Conditioning/Equilibration: Ensure the cartridge is properly wetted with an organic solvent (e.g., methanol) and then equilibrated with a solvent similar to your sample matrix. Improper conditioning can lead to poor retention.[10][11] 3. Assess Loading Conditions: A flow rate that is too high can cause the analyte to pass through the cartridge without being retained.[4][11] Also, ensure the sample solvent is not too strong, as this can prevent the analyte from binding to the sorbent.[4] 4. Optimize Wash Step: The wash solvent may be too strong, causing premature elution of the analyte. Use a weaker solvent to remove interferences without affecting the analyte.[4][12] 5. Evaluate Elution Solvent: The elution solvent may be too weak to desorb the analyte completely from the sorbent. Increase the solvent strength (e.g., increase the percentage of organic solvent).[10][12]
Suboptimal LLE Protocol 1. Solvent Choice: Ensure the extraction solvent has an appropriate polarity to partition this compound from the aqueous phase. A mixture of a nonpolar and a moderately polar solvent (e.g., pentane/dichloromethane) can be effective.[4] 2. pH Adjustment: The pH of the aqueous phase can influence the partitioning of the analyte. Experiment with pH adjustments to optimize recovery. 3. Salting Out: Adding salt (e.g., NaCl) to the aqueous phase can increase the partitioning of polar analytes into the organic phase.
Analyte Degradation This compound, being a carotenoid derivative, can be susceptible to degradation from light, heat, and oxygen. Work with samples expeditiously, use amber vials, and keep samples cool.
Issue 2: High or Inconsistent Matrix Effects

Symptoms:

  • Calculated matrix effect is consistently high (e.g., >120% or <80%).

  • High variability in analyte response across different samples.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Insufficient Sample Cleanup Co-eluting matrix components are the primary cause of matrix effects. Improve your sample preparation protocol. - For SPE: Consider using a different sorbent or adding extra wash steps. - For QuEChERS: Use appropriate dispersive SPE (d-SPE) cleanup sorbents. For fatty matrices, C18 or Z-Sep may be necessary. For pigmented samples, graphitized carbon black (GCB) can be used, but be aware it may retain planar analytes.
Chromatographic Co-elution The analyte is co-eluting with a matrix component that suppresses or enhances its signal. 1. Modify Gradient: Adjust the mobile phase gradient to better separate the analyte from interferences. 2. Change Column: Switch to a column with a different stationary phase chemistry (e.g., from C18 to a phenyl-hexyl or pentafluorophenyl (PFP) phase) to alter selectivity.
Inappropriate Ionization Source Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI). If your instrument allows, test APCI to see if it reduces matrix effects for this compound.
Matrix Variability Different lots or sources of your matrix (e.g., different types of wine, fruits from different harvests) can have different compositions, leading to variable matrix effects.[3] Solution: If possible, use a stable isotope-labeled internal standard, which will co-elute and experience the same variability, thus providing reliable correction.

Experimental Protocols & Data

Method Comparison for this compound Quantification

The choice of sample preparation is critical for minimizing matrix effects and ensuring high recovery. Below is a summary of typical performance data for different extraction techniques used for small molecules in complex matrices like fruit or wine.

MethodMatrixAnalyte ClassAverage Recovery (%)Matrix Effect (%)Key Advantages
SPE (C18) Grape DistillateVolatile Compounds69 - 102%[8]Varies; can be significant for some compounds[8]High selectivity, good for automation.[13]
LLE PlasmaVarious Drugs~70%[9]~17% (absolute average)[9]Simple, no specialized cartridges needed.
QuEChERS Various FoodsPesticides>80% (typically)Varies by analyte and cleanupFast, high throughput, low solvent use.

Note: Data is representative for the analyte classes and matrices shown and may vary for this compound.

Detailed Methodologies

1. Solid-Phase Extraction (SPE) Protocol for Grape Samples

This protocol is adapted from methods used for extracting aroma compounds from grape matrices.[14]

  • Sample Homogenization: Homogenize 20g of grape berries diluted to 100 mL with deionized water.

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol, followed by 5 mL of deionized water.

  • Sample Loading: Pass the 100 mL of filtered grape homogenate through the cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).

  • Washing: Rinse the cartridge with 20 mL of deionized water to remove polar interferences like sugars and acids.

  • Elution: Elute the retained compounds, including this compound, with 8 mL of a suitable organic solvent (e.g., ethyl acetate (B1210297) or a hexane/dichloromethane mixture).

  • Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a small volume (e.g., 200 µL) of the initial mobile phase for LC-MS/MS analysis.

2. Liquid-Liquid Extraction (LLE) Protocol

This protocol is based on the extraction of C13-norisoprenoids from grape assay media.[4]

  • Internal Standard: Add an internal standard (if available) to your sample.

  • Extraction: To 10 mL of your aqueous sample (e.g., juice or wine), add 30 mL of an extraction solvent mixture of pentane/dichloromethane (2:1, v/v).

  • Mixing: Vortex or shake the mixture vigorously for 2 minutes to ensure thorough partitioning.

  • Phase Separation: Centrifuge the mixture to achieve a clear separation of the organic and aqueous layers.

  • Collection: Carefully collect the upper organic layer.

  • Concentration: Concentrate the organic phase under a stream of nitrogen and reconstitute in the mobile phase for analysis.

3. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Protocol

This is a general QuEChERS protocol that can be adapted for this compound in plant matrices.

  • Sample Preparation: Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water.

  • Extraction: Add 10 mL of acetonitrile (B52724) and an internal standard. Shake vigorously for 1 minute.

  • Salting Out: Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, and a citrate (B86180) buffer). Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at >3000 rcf for 5 minutes.

  • Dispersive SPE Cleanup (d-SPE): Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing a cleanup sorbent (e.g., PSA to remove organic acids and C18 to remove fats).

  • Final Centrifugation: Vortex the d-SPE tube for 30 seconds and centrifuge. The resulting supernatant is ready for analysis.

Visualizations

Carotenoid Degradation Pathway

This compound is formed through the enzymatic cleavage of carotenoids by a class of enzymes known as Carotenoid Cleavage Dioxygenases (CCDs).[12][15]

Carotenoid_Degradation Carotenoid β-Carotene (or other carotenoids) Cleavage Enzymatic Cleavage (9-10 bond) Carotenoid->Cleavage CCD Enzyme (e.g., CCD1) Apocarotenoid Intermediate Apocarotenoids Cleavage->Apocarotenoid Oxo_Ionol 3-Oxo-α-ionol Apocarotenoid->Oxo_Ionol Further Oxidation/ Rearrangement

Enzymatic formation of this compound from carotenoids.
Troubleshooting Workflow for Low Recovery in SPE

This workflow provides a logical sequence of steps to diagnose the cause of poor analyte recovery in a Solid-Phase Extraction protocol.

SPE_Troubleshooting Start Start: Low Recovery CheckLoad Is analyte in Load/Flow-through? Start->CheckLoad CheckWash Is analyte in Wash fraction? CheckLoad->CheckWash No Sol_Load Cause: Poor Retention - Sample solvent too strong - Incorrect pH - Flow rate too high CheckLoad->Sol_Load Yes CheckElution Analyte remains on cartridge CheckWash->CheckElution No Sol_Wash Cause: Premature Elution - Wash solvent too strong CheckWash->Sol_Wash Yes Sol_Elute Cause: Incomplete Elution - Elution solvent too weak - Secondary interactions CheckElution->Sol_Elute

Decision tree for troubleshooting poor SPE recovery.

References

Improving the efficiency of enzymatic hydrolysis of 3-Oxo-alpha-ionol precursors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the enzymatic hydrolysis of 3-Oxo-alpha-ionol precursors.

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic hydrolysis of this compound precursors, offering potential causes and solutions.

Issue Potential Cause Recommended Solution
Low or No Hydrolysis Inactive or inhibited enzyme.- Verify enzyme activity with a standard substrate (e.g., p-nitrophenyl-β-D-glucopyranoside). - Ensure optimal reaction conditions (pH, temperature) for the specific enzyme used.[1][2] - Check for the presence of inhibitors such as high glucose concentrations, ethanol (B145695), or certain metal ions.[1]
Substrate insolubility or unavailability.- Use a co-solvent (e.g., ethanol, DMSO) to improve substrate solubility, ensuring it does not inhibit the enzyme. - Employ surfactants or emulsifying agents to increase the substrate's availability to the enzyme.[3]
Incorrect enzyme selection.- Use a β-glucosidase known to be effective on C13-norisoprenoid glycosides.[4] Not all β-glucosidases have the same substrate specificity.[5] - Consider using a commercial enzyme preparation with a broad range of glycosidase activities.[6]
Inconsistent Results Variability in reaction conditions.- Precisely control pH, temperature, and incubation time for all experiments. - Ensure consistent mixing to maintain a homogenous reaction mixture.
Substrate degradation.- Store this compound precursors under appropriate conditions (e.g., protected from light and oxygen) to prevent degradation. - Analyze the purity of the substrate before use.
Enzyme instability.- Store the enzyme at the recommended temperature and in the appropriate buffer. - Avoid repeated freeze-thaw cycles. - Consider enzyme immobilization to improve stability and reusability.[7]
Formation of Byproducts Non-specific enzyme activity.- Use a more specific enzyme if available. - Optimize reaction conditions (e.g., lower temperature, shorter incubation time) to minimize side reactions.
Chemical degradation of the product.- Analyze the reaction mixture at different time points to monitor product formation and degradation. - Consider in-situ product removal techniques if the product is unstable under the reaction conditions.

Frequently Asked Questions (FAQs)

1. What are this compound precursors?

This compound precursors are typically glycosidically bound forms of this compound, a C13-norisoprenoid aroma compound.[4] In nature, these precursors are odorless and non-volatile. The sugar moiety, most commonly glucose, is attached to the this compound aglycone.[8][9][10] Enzymatic or acid hydrolysis is required to release the volatile and aromatic this compound.[6][8]

2. Which enzymes are suitable for the hydrolysis of this compound precursors?

β-Glucosidases (EC 3.2.1.21) are the primary enzymes used for hydrolyzing the glycosidic bond in this compound precursors to release the free aglycone.[4][5] These enzymes are found in various organisms, including fungi, bacteria, yeast, and plants.[2][5][6] The selection of a suitable β-glucosidase is critical, as their activity and substrate specificity can vary significantly depending on the source.[2][6] Commercial enzyme preparations, often containing a mixture of glycosidases, are also commonly used, particularly in the wine industry, to enhance aroma profiles.[4][6]

3. What are the optimal conditions for the enzymatic hydrolysis of this compound precursors?

The optimal conditions depend on the specific β-glucosidase being used. However, general ranges can be considered:

  • pH: Most β-glucosidases from fungal and yeast sources exhibit optimal activity in the acidic range, typically between pH 3.0 and 5.0, which is relevant for applications like winemaking.[1][4]

  • Temperature: The optimal temperature for many β-glucosidases is between 30°C and 60°C.[2] However, for specific applications like wine aging, enzymes that are active at lower temperatures (around 20°C) are desirable.[4]

  • Enzyme Concentration: The concentration of the enzyme will directly impact the rate of hydrolysis. It is essential to determine the optimal enzyme dosage for a given substrate concentration to ensure efficient conversion without excessive cost.

  • Substrate Concentration: While a higher substrate concentration can increase the reaction rate, very high concentrations may lead to substrate inhibition in some enzymes.

4. How can the efficiency of the enzymatic hydrolysis be monitored?

The efficiency of the hydrolysis can be monitored by measuring the decrease in the concentration of the this compound precursor or the increase in the concentration of the released this compound. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be used to quantify the glycosidic precursor, while Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for analyzing the volatile this compound.[4][6]

Experimental Protocols

General Protocol for Enzymatic Hydrolysis of this compound Precursors

This protocol provides a general framework. Researchers should optimize the conditions based on their specific enzyme and substrate.

  • Substrate Preparation: Dissolve the this compound precursor in a suitable buffer (e.g., citrate-phosphate buffer, pH 4.5). A small amount of a co-solvent like ethanol may be used to aid dissolution, but its final concentration should be kept low to avoid enzyme inhibition.

  • Enzyme Solution Preparation: Prepare a stock solution of the β-glucosidase in the same buffer.

  • Reaction Setup:

    • In a reaction vessel, add the substrate solution.

    • Pre-incubate the substrate solution at the desired reaction temperature (e.g., 40°C) for 5-10 minutes.

    • Initiate the reaction by adding the enzyme solution to the substrate solution. The final reaction volume and concentrations of substrate and enzyme should be as desired.

  • Incubation: Incubate the reaction mixture at the optimal temperature with gentle agitation for a specific period (e.g., 1-24 hours).

  • Reaction Termination: Stop the reaction by heat inactivation of the enzyme (e.g., heating at 90-100°C for 5-10 minutes) or by adding a chemical inhibitor.

  • Analysis: Analyze the reaction mixture for the presence of this compound using GC-MS and for the remaining precursor using HPLC.

Data Presentation

Table 1: Influence of pH on β-Glucosidase Activity
pHRelative Activity (%)
3.075
4.095
5.0100
6.080
7.050
(Note: Data is illustrative and will vary depending on the specific enzyme.)
Table 2: Influence of Temperature on β-Glucosidase Activity
Temperature (°C)Relative Activity (%)
2040
3070
4090
50100
6085
7060
(Note: Data is illustrative and will vary depending on the specific enzyme.)

Visualizations

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Substrate Prepare Substrate Solution Mix Mix Substrate and Enzyme Substrate->Mix Enzyme Prepare Enzyme Solution Enzyme->Mix Incubate Incubate at Optimal Temperature Mix->Incubate Terminate Terminate Reaction Incubate->Terminate Analyze Analyze Products (GC-MS, HPLC) Terminate->Analyze

Caption: Experimental workflow for enzymatic hydrolysis.

TroubleshootingLogic Start Low/No Hydrolysis CheckEnzyme Check Enzyme Activity Start->CheckEnzyme CheckConditions Verify Reaction Conditions (pH, Temp) Start->CheckConditions CheckSubstrate Assess Substrate Solubility Start->CheckSubstrate InactiveEnzyme Enzyme Inactive/Inhibited CheckEnzyme->InactiveEnzyme Low Activity SuboptimalConditions Suboptimal Conditions CheckConditions->SuboptimalConditions Incorrect PoorSolubility Poor Substrate Solubility CheckSubstrate->PoorSolubility Low Optimize Optimize Conditions / Use Co-solvent InactiveEnzyme->Optimize SuboptimalConditions->Optimize PoorSolubility->Optimize

Caption: Troubleshooting logic for low hydrolysis.

References

Preventing the degradation of 3-Oxo-alpha-ionol during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 3-Oxo-alpha-ionol during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a C13-norisoprenoid, a class of aromatic compounds derived from the degradation of carotenoids.[1][2][3] It is a significant contributor to the aroma profile of various natural products, including fruits and wine, and is also used in the flavor and fragrance industry.[1] Maintaining its stability during sample preparation is crucial for accurate quantification and for preserving its characteristic sensory properties in various applications. Degradation can lead to the formation of other compounds, such as megastigmatrienone, altering the chemical and sensory profile of the sample.[4]

Q2: What are the main factors that can cause the degradation of this compound during sample preparation?

A2: The primary factors that can lead to the degradation of this compound are exposure to light, elevated temperatures, and non-optimal pH conditions (especially acidic environments).[4][5][6] As a C13-norisoprenoid, it is susceptible to chemical transformations under these conditions, which can alter its structure and analytical response.

Q3: What are the typical signs of this compound degradation in an analytical sample?

A3: Signs of degradation can include:

  • Appearance of new peaks in the chromatogram: The formation of degradation products, such as megastigmatrienone, will result in additional peaks.[4]

  • Reduced peak area/height of this compound: As the parent compound degrades, its concentration decreases, leading to a smaller peak in the analytical run.

  • Inconsistent quantitative results: Replicate injections showing significant variability in the concentration of this compound can be an indicator of ongoing degradation.

  • Changes in the sample's sensory profile: In flavor and fragrance applications, a noticeable change in aroma may indicate degradation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the sample preparation of this compound.

Issue Potential Cause Recommended Solution
Low recovery of this compound Degradation due to light exposure: C13-norisoprenoids are known to be light-sensitive.[5][6]Perform all sample preparation steps under dim or amber light. Use amber vials for sample storage and analysis.
Thermal degradation: Elevated temperatures during extraction or solvent evaporation can accelerate degradation.Maintain low temperatures throughout the sample preparation process. Use a refrigerated centrifuge and conduct extractions on ice. For solvent evaporation, use a rotary evaporator with a low-temperature water bath or a gentle stream of nitrogen at room temperature.
Acid-catalyzed degradation: Acidic conditions can promote the conversion of this compound to other compounds like megastigmatrienone.[4]If the sample matrix is acidic, consider neutralization with a suitable buffer before extraction. When using acidic reagents for other analytical purposes, minimize the exposure time and temperature.
Inconsistent results between replicates Ongoing degradation in prepared samples: If samples are not analyzed immediately after preparation, degradation may continue.Analyze samples as soon as possible after preparation. If storage is necessary, store them at low temperatures (e.g., -20°C or -80°C) in the dark and in airtight containers to minimize oxidation.
Non-homogenous sample: In solid or semi-solid matrices, inconsistent distribution of the analyte can lead to variable results.Ensure thorough homogenization of the sample before taking an aliquot for extraction.
Presence of unexpected peaks in the chromatogram Formation of degradation products: The appearance of new peaks may indicate the breakdown of this compound.Compare the chromatogram with a freshly prepared standard of this compound to identify the parent peak. Use mass spectrometry (MS) to identify the structure of the new peaks, which may correspond to known degradation products like megastigmatrienone.[4]
Contamination: Contaminants from solvents, glassware, or the sample matrix itself can introduce extraneous peaks.Use high-purity solvents and thoroughly clean all glassware. Run a blank sample (containing only the extraction solvent) to check for contamination.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from a Liquid Matrix (e.g., Wine)

This protocol is adapted from methods used for the analysis of norisoprenoids in wine.[7]

Materials:

Methodology:

  • Cartridge Conditioning:

    • Pass 5 mL of dichloromethane through the SPE cartridge, followed by 5 mL of methanol.

    • Equilibrate the cartridge with 10 mL of deionized water. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Take 50 mL of the liquid sample and pass it through the conditioned SPE cartridge at a flow rate of approximately 2 mL/min.

  • Washing:

    • Wash the cartridge with 10 mL of deionized water to remove polar interferences.

    • Dry the cartridge under a gentle stream of nitrogen for 30 minutes.

  • Elution:

    • Elute the retained analytes with 5 mL of dichloromethane into an amber collection vial.

  • Concentration:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitute the residue in a known volume (e.g., 200 µL) of a suitable solvent (e.g., methanol or ethyl acetate) for analysis (e.g., by GC-MS).

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Analysis

This is a general protocol for the analysis of volatile compounds, including norisoprenoids.[8]

Materials:

  • SPME fiber (e.g., DVB/CAR/PDMS)

  • Headspace vials (20 mL) with magnetic screw caps (B75204) and septa

  • Heating block or water bath

  • GC-MS system

Methodology:

  • Sample Preparation:

    • Place a known amount of the sample (e.g., 5 g of a solid or 5 mL of a liquid) into a 20 mL headspace vial.

    • For solid samples, the addition of a small amount of water may be necessary to facilitate the release of volatiles.

    • If the sample is acidic, consider adjusting the pH to near neutral to prevent acid-catalyzed degradation.

  • Equilibration:

    • Seal the vial and place it in a heating block or water bath at a controlled temperature (e.g., 40-60°C) for a defined period (e.g., 15-30 minutes) to allow the volatiles to equilibrate in the headspace.

  • Extraction:

    • Expose the conditioned SPME fiber to the headspace of the vial for a specific time (e.g., 30-60 minutes) while maintaining the temperature.

  • Desorption and Analysis:

    • Immediately after extraction, insert the SPME fiber into the heated injection port of the GC-MS for thermal desorption of the analytes.

Visualizations

Potential Degradation Pathway of this compound

cluster_conditions Degradation Triggers This compound This compound Megastigmatrienone Megastigmatrienone This compound->Megastigmatrienone Acid-Catalyzed Dehydration Other_Degradation_Products Other_Degradation_Products This compound->Other_Degradation_Products Oxidation / Light Heat Heat Heat->this compound Light Light Light->this compound Acidic pH Acidic pH Acidic pH->this compound

Caption: Potential degradation pathways of this compound.

Recommended Sample Preparation Workflow

cluster_start Sample Collection & Storage cluster_prep Sample Preparation (Under Dim Light) cluster_analysis Analysis Collect_Sample Collect_Sample Store_at_low_temp_in_dark Store_at_low_temp_in_dark Collect_Sample->Store_at_low_temp_in_dark Homogenize_at_low_temp Homogenize_at_low_temp Store_at_low_temp_in_dark->Homogenize_at_low_temp pH_Adjustment_if_needed pH_Adjustment_if_needed Homogenize_at_low_temp->pH_Adjustment_if_needed Extraction Extraction pH_Adjustment_if_needed->Extraction Solvent_Evaporation_low_temp Solvent_Evaporation_low_temp Extraction->Solvent_Evaporation_low_temp Reconstitution Reconstitution Solvent_Evaporation_low_temp->Reconstitution Immediate_Analysis Immediate_Analysis Reconstitution->Immediate_Analysis

Caption: Recommended workflow for sample preparation.

References

Troubleshooting low recovery of 3-Oxo-alpha-ionol during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low recovery of 3-Oxo-alpha-ionol during extraction experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its efficient recovery important?

A1: this compound is a sesquiterpenoid, a natural aroma compound derived from the oxidative degradation of carotenoids.[1] It is found in various fruits and flowers and contributes to their characteristic flavor and scent profiles.[1] Efficient recovery is crucial for accurate quantification in flavor and fragrance research, metabolic studies, and the development of natural products.

Q2: What are the primary causes of low recovery of this compound?

A2: The most common causes for low recovery include:

  • Analyte Degradation: As a carotenoid derivative, this compound is susceptible to degradation from exposure to light, heat, oxygen, and acids.[2][3]

  • Suboptimal Extraction Solvent: A mismatch between the polarity of the solvent and this compound can lead to inefficient extraction.[2][4]

  • Inefficient Extraction Technique: Issues such as incomplete phase separation in liquid-liquid extraction (LLE), poor sample-to-solvent ratio, or incorrect parameters in solid-phase extraction (SPE) can significantly reduce yield.[5][6]

  • Poor Sample Preparation: Incomplete disruption of the sample matrix can prevent the release of the target analyte for extraction.[2]

Q3: Which extraction method is recommended for this compound?

A3: Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) can be effective.

  • LLE is a versatile technique. Given this compound's structure (containing both a ketone and a hydroxyl group), solvents with moderate polarity like dichloromethane (B109758) or ethyl acetate (B1210297) are often successful.[7][8]

  • SPE can offer a cleaner extract and reduce solvent usage.[9][10] C18 or C30 cartridges are commonly used for carotenoid extraction and are suitable for this compound.[2][9]

Q4: How can I prevent the degradation of this compound during my experiment?

A4: To minimize degradation, the following precautions are essential:

  • Protect from Light: Use amber glassware or wrap containers in aluminum foil.[11]

  • Control Temperature: Perform extractions on ice and use low temperatures (e.g., <35-40°C) for any solvent evaporation steps.[11]

  • Minimize Oxygen Exposure: Deoxygenate solvents by purging with nitrogen or helium. Store prepared samples under a nitrogen atmosphere.[11]

  • Use Antioxidants: Adding an antioxidant like Butylated Hydroxytoluene (BHT) at a concentration of 0.1% to your extraction solvents can prevent oxidative degradation.[11]

  • Avoid Strong Acids: Since acids can promote isomerization and degradation of carotenoids, buffer your sample if it is highly acidic.[3]

Troubleshooting Guides

Problem 1: Low Recovery Using Liquid-Liquid Extraction (LLE)

Q: My recovery is poor when using a non-polar solvent (e.g., hexane). Why is this happening?

A: This is likely due to a polarity mismatch. This compound is a moderately polar molecule because of its ketone and secondary alcohol functional groups.[12] While it is practically insoluble in water, a non-polar solvent like hexane (B92381) is not effective at partitioning it from the sample matrix.[2][12]

Solution:

  • Switch to a solvent of intermediate polarity. Dichloromethane, ethyl acetate, or a mixture of solvents (e.g., hexane with a small amount of isopropanol) will be more effective.

  • Refer to the solvent properties table below to select an appropriate solvent.

Q: I'm using a suitable solvent, but my recovery is still low. What other LLE factors should I check?

A: Several factors beyond solvent choice can impact LLE efficiency.

Solutions to Investigate:

  • Solvent-to-Sample Ratio: Ensure the volume of your extraction solvent is sufficient. A generic optimum ratio of organic solvent to aqueous sample is often considered to be around 7:1.[5][6] If your analyte concentration is high, you may need to perform multiple extractions.

  • Emulsion Formation: Vigorous shaking can create an emulsion at the interface of the two liquid phases, trapping your analyte. If an emulsion forms, it can be broken by adding a small amount of salt (salting out), gentle stirring, or centrifugation.

  • pH of the Aqueous Phase: While this compound is not strongly ionizable, the pH of your sample can affect the matrix and the solubility of interfering compounds.[12] For optimal extraction of neutral compounds, ensuring the pH does not promote unwanted reactions is key.[13]

  • Salting-Out Effect: Adding a neutral salt (e.g., sodium chloride or sodium sulfate) to the aqueous layer can decrease the solubility of this compound in the aqueous phase, driving it into the organic solvent and increasing recovery.[6]

Problem 2: Low Recovery Using Solid-Phase Extraction (SPE)

Q: My analyte is not being retained on the SPE cartridge (e.g., C18). What went wrong?

A: Lack of retention is usually due to improper cartridge conditioning or a sample loading solvent that is too strong (too organic).

Solution:

  • Conditioning and Equilibration: Ensure the cartridge is properly activated. For a reverse-phase cartridge like C18, this involves wetting the sorbent with a strong solvent (e.g., methanol (B129727) or acetonitrile) followed by an equilibration step with a weak solvent (e.g., water or a buffer that matches your sample's aqueous phase).

  • Sample Loading Conditions: The sample should be loaded in a weak solvent to ensure the analyte binds to the sorbent. If your sample is dissolved in a solvent with high organic content, the analyte will pass through without being retained. Dilute your sample with water or a suitable buffer before loading.

Q: The analyte is retained on the cartridge, but I have low recovery during elution. How can I fix this?

A: This indicates that your elution solvent is not strong enough to release the analyte from the sorbent.

Solution:

  • Increase Elution Solvent Strength: Use a more non-polar solvent or increase the percentage of organic solvent in your elution mixture. For example, if 50% methanol in water fails to elute the compound, try 80% methanol, 100% methanol, or a stronger solvent like isopropanol (B130326) or ethyl acetate.

  • Increase Elution Volume: You may not be using enough solvent to wash the entire compound off the cartridge. Try passing two or three column volumes of the elution solvent and collecting them as separate fractions to see if recovery improves.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC13H20O2[12][14][15]
Molecular Weight~208.30 g/mol [1][12][15]
ClassSesquiterpenoid / Carotenoid derivative[1][12]
Water SolubilityPractically insoluble[12]
XLogP3-AA1.6[14][15]
Key Functional GroupsKetone, Secondary Alcohol, Cyclohexenone[12]

Table 2: Recommended Solvents for Extraction of this compound

SolventPolarity IndexRationale for Use
Dichloromethane3.1Proven effective in synthesis purification protocols for this compound.[7] Good for moderately polar compounds.
Ethyl Acetate4.4Effective for extracting moderately polar oxo-carotenoids.[8] Less toxic than dichloromethane.
Methanol5.1High solubility reported for this compound (497.88 g/L).[14] Useful as an elution solvent in SPE or as a component in an LLE solvent mixture.
Ethanol4.3Good solubility reported for this compound (301.67 g/L).[14] Often used for extracting polar carotenoids (xanthophylls).[2]
Acetone5.1Effective for extracting polar carotenoids from sample matrices.[2][10]

Table 3: Troubleshooting Summary for Low Recovery

SymptomPotential CauseRecommended Solution
Consistently low yield in LLEIncorrect solvent polarityUse a moderately polar solvent like Dichloromethane or Ethyl Acetate.
Emulsion forms during LLEPhases are not separatingCentrifuge the sample or add a small amount of NaCl to the aqueous phase.
Analyte not retained on SPE cartridgeSample loading solvent is too strongDilute the sample with water or a weak buffer before loading.
Analyte not eluting from SPE cartridgeElution solvent is too weakIncrease the organic content of the elution solvent or switch to a stronger solvent.
Recovery decreases over time; extra peaks appearAnalyte degradationProtect sample from light and heat; use deoxygenated solvents with an antioxidant (0.1% BHT).[11]
Inconsistent results between samplesIncomplete release from matrixImprove sample homogenization/disruption (e.g., sonication, grinding).[2]

Experimental Protocols

Protocol 1: Optimized Liquid-Liquid Extraction (LLE)

  • Sample Preparation: Homogenize the sample matrix (e.g., plant tissue, liquid culture). If the sample is solid, grind it to a fine powder. If aqueous, adjust the pH to neutral (~7.0) if necessary.

  • Spiking (Optional): For recovery calculation, spike a control sample with a known concentration of this compound standard.

  • Extraction:

    • To 1 part of the aqueous sample, add 5-7 parts of ethyl acetate containing 0.1% BHT.

    • Vortex or shake vigorously for 2-3 minutes.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases. If an emulsion persists, add a small amount of NaCl.

    • Carefully collect the upper organic layer using a glass pipette.

  • Re-extraction: Repeat the extraction process on the remaining aqueous layer with a fresh portion of solvent to maximize recovery. Combine the organic extracts.

  • Drying and Concentration: Dry the combined organic phase by passing it through anhydrous sodium sulfate. Evaporate the solvent under a gentle stream of nitrogen at a temperature below 35°C.

  • Reconstitution: Reconstitute the dried extract in a known, small volume of a suitable solvent (e.g., methanol, acetonitrile) for analysis (e.g., HPLC).

Protocol 2: Solid-Phase Extraction (SPE)

  • Cartridge Selection: Use a C18 SPE cartridge.

  • Cartridge Conditioning:

    • Wash the cartridge with 3 mL of methanol.

    • Equilibrate the cartridge with 3 mL of deionized water. Do not let the sorbent go dry.

  • Sample Loading:

    • Ensure the sample is in an aqueous solution. If the sample is in an organic solvent, evaporate it to dryness and reconstitute in 10% methanol in water.

    • Load the sample onto the cartridge at a slow flow rate (~1 mL/min).

  • Washing: Wash the cartridge with 3 mL of 10% methanol in water to remove polar interferences.

  • Elution: Elute the this compound from the cartridge with 2-3 mL of 90% acetonitrile (B52724) or ethyl acetate.

  • Concentration: Evaporate the eluate under a gentle stream of nitrogen and reconstitute for analysis as described in the LLE protocol.

Visualized Workflows and Logic

Troubleshooting_Workflow start Start: Low Recovery of This compound check_degradation Are there signs of degradation? (e.g., inconsistent results, extra peaks) start->check_degradation implement_stabilization Implement Stabilization Protocol: - Use amber vials - Work on ice - Use deoxygenated solvents - Add 0.1% BHT check_degradation->implement_stabilization Yes extraction_method Which extraction method? check_degradation->extraction_method No implement_stabilization->extraction_method lle_check LLE: Is solvent polarity optimal? extraction_method->lle_check LLE spe_check SPE: Check Analyte Flow-through during Loading extraction_method->spe_check SPE lle_solvent Switch to moderately polar solvent (e.g., Ethyl Acetate, Dichloromethane) lle_check->lle_solvent No lle_params Optimize LLE Parameters: - Increase solvent:sample ratio - Add salt to aqueous phase - Centrifuge to break emulsions lle_check->lle_params Yes end_node Re-analyze Recovery lle_solvent->end_node lle_params->end_node spe_loading Adjust Loading Conditions: - Dilute sample in weak solvent - Ensure proper cartridge conditioning spe_check->spe_loading High spe_elution Optimize Elution: - Increase organic % in solvent - Use stronger solvent (e.g., Ethyl Acetate) spe_check->spe_elution Low spe_loading->end_node spe_elution->end_node LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_finish Final Steps prep 1. Homogenize Sample stabilize 2. Add Solvent (e.g., Ethyl Acetate) + 0.1% BHT prep->stabilize vortex 3. Vortex / Shake (2 min) stabilize->vortex centrifuge 4. Centrifuge (2000 x g, 10 min) vortex->centrifuge collect 5. Collect Organic Layer centrifuge->collect repeat 6. Repeat Extraction on Aqueous Layer collect->repeat dry 7. Dry Organic Phase (Anhydrous Na2SO4) repeat->dry evaporate 8. Evaporate Solvent (<35°C, N2 stream) dry->evaporate reconstitute 9. Reconstitute for Analysis evaporate->reconstitute SPE_Workflow cluster_conditioning Cartridge Conditioning (C18) cluster_extraction Extraction cluster_finish Final Steps condition 1. Activate with Methanol (3 mL) equilibrate 2. Equilibrate with Water (3 mL) condition->equilibrate load 3. Load Aqueous Sample (1 mL/min) equilibrate->load wash 4. Wash with 10% Methanol (3 mL) load->wash elute 5. Elute with 90% Acetonitrile (2-3 mL) wash->elute evaporate 6. Evaporate Eluate (<35°C, N2 stream) elute->evaporate reconstitute 7. Reconstitute for Analysis evaporate->reconstitute

References

Refinement of analytical methods for trace-level detection of 3-Oxo-alpha-ionol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical refinement of trace-level 3-Oxo-alpha-ionol detection. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical technique for the quantification of this compound at trace levels?

For trace-level quantification of this compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold-standard technique. Its high selectivity and sensitivity are essential for detecting low-level analytes in complex matrices.[1] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for volatile and semi-volatile compounds, but may require derivatization to improve sensitivity and peak shape.

Q2: How can I minimize the degradation of this compound during sample collection and storage?

Due to the potential for instability, especially in biological matrices, proper sample handling is crucial. To minimize degradation, it is recommended to:

  • Immediately freeze tissue or biological fluid samples in liquid nitrogen upon collection.

  • Employ acidic conditions during sample homogenization to precipitate proteins and inactivate enzymes that could degrade the analyte.[1]

  • Maintain low temperatures (e.g., on ice or at 4°C) throughout the entire extraction process.[1]

  • Store extracts at -80°C to ensure long-term stability.[1]

Q3: What are the critical parameters to consider for method validation in this compound analysis?

A robust method validation should include the assessment of linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision (intra-day and inter-day), and recovery.[2][3] These parameters ensure the reliability and reproducibility of your analytical results.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound.

LC-MS/MS Troubleshooting
Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Secondary interactions with the column stationary phase.Use an ion-pairing reagent in the mobile phase. Adjust the mobile phase pH.[1]
Column contamination.Wash the column with a strong solvent. If the issue persists, replace the column.[1]
Extra-column volume.Check all fittings and tubing for proper connections. Use tubing with the smallest possible inner diameter.[1]
Low Signal Intensity / Poor Sensitivity Ion suppression or enhancement due to matrix effects.Optimize the sample preparation to remove interfering matrix components. Utilize a stable isotope-labeled internal standard.[1]
Inefficient ionization.Optimize ESI source parameters (e.g., capillary voltage, source temperature, desolvation gas flow).[4]
Suboptimal mobile phase composition.Test different mobile phase modifiers (e.g., formic acid, ammonium (B1175870) formate) to enhance ionization.[2]
Inconsistent Retention Times Fluctuations in mobile phase composition or flow rate.Ensure proper mobile phase mixing and pump performance. Equilibrate the column for a sufficient time before injection.
Column temperature variations.Use a column oven to maintain a stable temperature.
High Background Noise Contaminated mobile phase or LC system.Use high-purity solvents and additives. Flush the LC system thoroughly.
Carryover from previous injections.Implement a robust needle and injector wash protocol.[4]
GC-MS Troubleshooting
Issue Potential Cause Recommended Solution
Poor Peak Shape Active sites in the injector or column.Use a deactivated liner and column. Consider derivatization to block active functional groups.
Inappropriate injection temperature.Optimize the injector temperature to ensure complete and rapid vaporization without thermal degradation.
Low Response Analyte loss during sample preparation or injection.Optimize extraction and solvent evaporation steps. Check for leaks in the injection port.
Inefficient ionization in the MS source.Clean and tune the ion source.
Poor Reproducibility Inconsistent injection volume.Use an autosampler for precise and repeatable injections.
Sample degradation in the injector.Use a lower injection temperature or a faster injection speed (splitless injection).
Ghost Peaks Carryover from previous samples.Bake out the column at a high temperature. Clean the injector liner.
Contamination in the carrier gas or gas lines.Use high-purity carrier gas and install traps to remove impurities.

Data Presentation

Table 1: Typical LC-MS/MS Method Validation Parameters
ParameterTypical Value
Linearity (R²)> 0.99
Limit of Detection (LOD)0.01 - 1 µg/L
Limit of Quantification (LOQ)0.05 - 5 µg/L
Accuracy (% Recovery)80 - 120%
Precision (RSD%)< 15%
Table 2: Typical GC-MS Method Validation Parameters
ParameterTypical Value
Linearity (R²)> 0.99
Limit of Detection (LOD)0.1 - 5 µg/L
Limit of Quantification (LOQ)0.5 - 20 µg/L
Accuracy (% Recovery)75 - 115%
Precision (RSD%)< 20%

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of this compound

1. Sample Preparation (Solid Phase Extraction - SPE)

  • Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of water.

  • Load 1 mL of the pre-treated sample onto the cartridge.

  • Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.

  • Elute the analyte with 5 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer with ESI source

  • Ionization Mode: Positive

  • MRM Transitions: To be determined by infusing a standard of this compound.

Protocol 2: GC-MS Analysis of this compound

1. Sample Preparation (Liquid-Liquid Extraction - LLE)

  • To 1 mL of sample, add 2 mL of dichloromethane.

  • Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes.

  • Collect the organic layer (bottom layer).

  • Repeat the extraction twice.

  • Combine the organic extracts and evaporate to approximately 100 µL under a gentle stream of nitrogen.

2. GC-MS Conditions

  • GC System: Gas chromatograph with an autosampler

  • Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness)[5]

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Program: Start at 60°C, hold for 1 min, ramp to 240°C at 10°C/min, hold for 5 min.

  • MS System: Quadrupole mass spectrometer

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-350

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection Homogenization Homogenization (Acidic Conditions) Sample->Homogenization Extraction Extraction (SPE or LLE) Homogenization->Extraction Concentration Concentration Extraction->Concentration Reconstitution Reconstitution Concentration->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS GCMS GC-MS Analysis Reconstitution->GCMS Integration Peak Integration LCMS->Integration GCMS->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: General experimental workflow for this compound analysis.

troubleshooting_logic cluster_solutions Potential Solutions Start Analytical Problem (e.g., Poor Peak Shape) CheckMethod Review Method Parameters Start->CheckMethod CheckSamplePrep Evaluate Sample Preparation Start->CheckSamplePrep CheckInstrument Inspect Instrument Performance Start->CheckInstrument OptimizeGradient Optimize Gradient CheckMethod->OptimizeGradient ChangeColumn Change Column CheckMethod->ChangeColumn ImproveCleanup Improve Sample Cleanup CheckSamplePrep->ImproveCleanup CleanSource Clean Ion Source CheckInstrument->CleanSource Resolved Problem Resolved OptimizeGradient->Resolved ChangeColumn->Resolved ImproveCleanup->Resolved CleanSource->Resolved

Caption: Logical troubleshooting approach for analytical issues.

References

Technical Support Center: Optimization of Fermentation Conditions for Enhanced 3-Oxo-alpha-ionol Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the fermentative production of 3-Oxo-alpha-ionol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its biotechnological production important?

A1: this compound is a valuable natural aroma compound derived from the oxidative degradation of carotenoids.[1][2] It is a sesquiterpene alcohol found in various fruits and flowers, contributing to their complex fragrance profiles with floral, fruity, and slightly woody notes.[1][2][3] Its biotechnological production through fermentation is of significant interest as it offers a sustainable and potentially more cost-effective alternative to chemical synthesis or extraction from natural sources, which often yield low quantities.[4]

Q2: Which microorganisms are known to produce this compound through biotransformation?

A2: Several fungal species have been identified for their ability to convert α-ionol into this compound. Notably, strains of Aspergillus niger and Fusarium culmorum have been successfully used for this biotransformation.[4] Other related microbial genera like Streptomyces and Rhodococcus are also known for their capacity to transform terpenes and may be potential candidates.[5][6]

Q3: What are the typical fermentation conditions for this compound production?

A3: Initial studies have shown successful biotransformation of α-ionol to 3-oxo-α-ionone (a closely related oxidized form) over 7 days at 25°C.[4] The optimal pH for fungal fermentations, particularly for Aspergillus niger, often falls within the acidic range, which can also influence the production of other metabolites.[7][8] For terpene production in yeast, a pH range of 4 to 6 is generally preferred.[9] Temperature is also a critical factor, with most terpenoid production studies using temperatures around 30°C.[9]

Q4: What analytical methods are suitable for detecting and quantifying this compound in a fermentation broth?

A4: Gas chromatography-mass spectrometry (GC-MS) is a highly effective method for the identification and quantification of volatile compounds like this compound from a fermentation broth.[10][11][12] High-performance liquid chromatography (HPLC) can also be employed for the analysis of ionone (B8125255) derivatives.[13] Proper sample preparation, including extraction from the fermentation medium, is crucial for accurate analysis.[14][15]

Troubleshooting Guide

Problem Potential Causes Recommended Solutions
Low or no yield of this compound 1. Inactive or unsuitable microbial strain. 2. Suboptimal fermentation conditions (pH, temperature, aeration). 3. Substrate (α-ionol) toxicity or low bioavailability. 4. Inefficient enzyme activity. 5. Incorrect analytical procedure.1. Verify the viability and biotransformation capability of your microbial strain. Consider screening different strains of Aspergillus niger or Fusarium culmorum. 2. Systematically optimize pH and temperature. For fungi, start with a pH around 5.0-6.5 and a temperature of 25-30°C.[16][17] Ensure adequate aeration as the oxidation of α-ionol is an oxygen-dependent reaction. 3. High concentrations of terpenes can be toxic to microorganisms.[18][19][20] Start with a low concentration of α-ionol and consider a fed-batch strategy to maintain a low but steady supply of the substrate.[3][21][22] The use of a carrier solvent may also improve bioavailability. 4. Ensure the expression of the necessary oxidative enzymes is induced. This can sometimes be influenced by the composition of the culture medium.[23][24] 5. Validate your extraction and GC-MS or HPLC method with a pure standard of this compound.
Poor microbial growth 1. Inappropriate medium composition. 2. Substrate toxicity. 3. Contamination.1. Optimize the carbon and nitrogen sources in your medium. Fungi like Aspergillus niger can utilize a variety of carbon sources.[25] 2. As mentioned, terpenes can inhibit fungal growth.[19][20] Reduce the initial concentration of α-ionol or use a fed-batch approach.[3][21][22] 3. Ensure aseptic techniques are strictly followed during inoculation and fermentation.
Formation of unknown byproducts 1. Non-specific enzymatic activity of the microorganism. 2. Chemical degradation of the substrate or product under the fermentation conditions.1. Different microbial strains can have different byproduct profiles. Consider screening other strains or genera. 2. Analyze the stability of α-ionol and this compound under your fermentation conditions (pH, temperature) without the microorganism to check for abiotic degradation.
Difficulty in product extraction and purification 1. Inefficient extraction solvent. 2. Emulsion formation during liquid-liquid extraction. 3. Co-extraction of interfering compounds.1. Test different organic solvents for extraction. A common approach involves extraction with ethyl acetate (B1210297) or chloroform.[26] 2. Centrifugation can help to break emulsions. The addition of salt to the aqueous phase can also improve phase separation.[26] 3. Use silica (B1680970) gel column chromatography for purification. A solvent system such as petroleum ether and ethyl acetate can be effective.[26]

Quantitative Data Summary

The following table summarizes the reported yields of 3-oxo-α-ionone from the biotransformation of α-ionol.

MicroorganismFermentation Time (days)Temperature (°C)Yield (%)Reference
Aspergillus niger NRRL 3267256.6[4]
Fusarium culmorum72515.3[4]

Experimental Protocols

General Fermentation Protocol for this compound Production
  • Inoculum Preparation:

    • Grow the selected fungal strain (Aspergillus niger or Fusarium culmorum) on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) at 25-30°C for 5-7 days until sporulation.

    • Prepare a spore suspension by adding sterile distilled water with a surfactant (e.g., 0.01% Tween 80) to the agar plate and gently scraping the surface.

    • Count the spores using a hemocytometer and adjust the concentration as required for inoculation.

  • Fermentation:

    • Prepare the fermentation medium in baffled flasks. A typical medium for Aspergillus niger may contain a carbon source (e.g., glucose), a nitrogen source (e.g., yeast extract, peptone), and mineral salts.[25]

    • Sterilize the medium by autoclaving.

    • Inoculate the sterilized medium with the spore suspension.

    • Add the substrate, α-ionol, to the culture. To minimize toxicity, it can be added after an initial period of cell growth (e.g., 24-48 hours) or in a fed-batch manner.

    • Incubate the flasks on a rotary shaker at a set temperature (e.g., 25°C) and agitation speed for a specified duration (e.g., 7 days).

Extraction and Sample Preparation for Analysis
  • Extraction:

    • At the end of the fermentation, separate the mycelium from the broth by filtration or centrifugation.

    • Extract the fermentation broth with an equal volume of a suitable organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic extracts and dry them over anhydrous sodium sulfate.[26]

    • Concentrate the extract under reduced pressure.

  • Purification (Optional):

    • For further purification, the concentrated extract can be subjected to silica gel column chromatography using a gradient of solvents, such as a mixture of petroleum ether and ethyl acetate.[26]

GC-MS Analysis Protocol
  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Inject a small volume (e.g., 1 µL) of the extracted sample in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: e.g., 50°C, hold for 1-2 minutes.

    • Ramp: Increase the temperature at a rate of, for example, 10°C/min to a final temperature of 280-300°C.

    • Hold at the final temperature for a few minutes.

  • MS Parameters:

    • Ionization mode: Electron Impact (EI) at 70 eV.

    • Mass scan range: e.g., 40-400 amu.

  • Identification: Identify this compound by comparing its retention time and mass spectrum with that of a pure standard and by matching the mass spectrum with libraries (e.g., NIST).

Visualizations

Fermentation_Workflow Experimental Workflow for this compound Production cluster_0 Upstream Processing cluster_1 Fermentation cluster_2 Downstream Processing cluster_3 Analysis Strain_Selection Strain Selection (e.g., A. niger) Inoculum_Development Inoculum Development Strain_Selection->Inoculum_Development Medium_Preparation Medium Preparation & Sterilization Fermentation_Process Fermentation (pH, Temp, Aeration Control) Medium_Preparation->Fermentation_Process Inoculum_Development->Fermentation_Process Substrate_Addition Substrate Addition (alpha-ionol) Fermentation_Process->Substrate_Addition Extraction Extraction (Solvent Extraction) Fermentation_Process->Extraction Substrate_Addition->Fermentation_Process Purification Purification (Chromatography) Extraction->Purification Analysis Analysis (GC-MS, HPLC) Purification->Analysis Biosynthetic_Pathway Biotransformation of alpha-Ionol (B1630846) alpha_ionol alpha-Ionol 3_oxo_alpha_ionol This compound alpha_ionol->3_oxo_alpha_ionol Oxidation enzyme Fungal Oxidoreductase (e.g., from A. niger) enzyme->3_oxo_alpha_ionol

References

Validation & Comparative

The Validation of 3-Oxo-alpha-ionol as a Wine Authenticity Marker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The adulteration and mislabeling of wine pose significant challenges to the integrity of the global wine market. Establishing robust and reliable authenticity markers is crucial for consumer protection and fair trade. Among the myriad of volatile and non-volatile compounds in wine, the C13-norisoprenoid 3-oxo-alpha-ionol has emerged as a potential candidate for verifying wine authenticity, particularly in relation to grape variety and aging. This guide provides an objective comparison of this compound with other established and emerging authenticity markers, supported by experimental data and detailed analytical protocols.

Comparative Analysis of Wine Authenticity Markers

The utility of an authenticity marker is determined by its ability to reliably differentiate wines based on geographical origin, grape variety, vintage, or production method. While this compound shows promise, it is essential to evaluate its performance against other well-established markers.

Table 1: Quantitative Comparison of this compound and Other Potential Authenticity Markers in Aged Italian Red Wines (µg/L)

Marker ClassCompoundAglianico (11 years)Negroamaro (11 years)Primitivo (11 years)Uva di Troia (11 years)Reference
C13-Norisoprenoids This compound 213 ± 17 151 ± 11 117 ± 9 143 ± 13 [1]
β-damascenone18 ± 115 ± 112 ± 114 ± 1[1]
Vitispirane45 ± 439 ± 332 ± 338 ± 3[1]
Terpenes Linalool8 ± 13 ± 15 ± 13 ± 1[1]
Geraniol16 ± 312 ± 210 ± 18 ± 1[1]
α-terpineol35 ± 328 ± 225 ± 230 ± 3[1]
Shikimic Acid Derivatives Shikimic Acid (mg/L)43 ± 315 ± 112 ± 117 ± 1[1]
Phenolic Compounds Total Anthocyanins (mg/L)152 ± 12135 ± 11121 ± 10140 ± 11[1]
Total Flavonoids (mg/L)450 ± 36410 ± 33380 ± 30420 ± 34[1]

Data presented as mean ± standard deviation.

Table 2: Concentration Ranges of Various Authenticity Markers in Different Wine Types

Marker ClassCompoundWine TypeConcentration RangeReference
C13-Norisoprenoids This compound Red Wines (aged)117 - 213 µg/L[1]
White WinesVaries, can be a key odorant[2]
Stilbenes trans-ResveratrolRed Wines0.77 - 13.7 mg/L[3][4]
White Wines0.18 - 1.93 mg/L[3][4]
Varietal Thiols 3-mercaptohexan-1-ol (3MH)Sauvignon Blanc200 - 18,000 ng/L
3-mercaptohexyl acetate (B1210297) (3MHA)Sauvignon Blanc0 - 2,500 ng/L
Anthocyanins Malvidin-3-O-glucosideRed WinesMajor anthocyanin, concentration varies widely[2]

Experimental Protocols

Accurate and reproducible quantification of authenticity markers is paramount. The following are detailed methodologies for the analysis of this compound and other relevant compounds.

Protocol 1: Analysis of this compound and other C13-Norisoprenoids by HS-SPME-GC-MS

This method is adapted from the work of Slaghenaufi et al. (2018) for the analysis of volatile compounds in wine.

1. Sample Preparation:

  • Pipette 5 mL of wine into a 20 mL headspace vial.

  • Add 1 g of NaCl to the vial to increase the ionic strength and promote the release of volatile compounds.

  • Add a suitable internal standard (e.g., 2-octanol) for quantification.

  • Seal the vial with a PTFE/silicone septum.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), 50/30 µm.

  • Incubation: Equilibrate the sample at 40°C for 10 minutes with agitation.

  • Extraction: Expose the SPME fiber to the headspace of the sample vial for 60 minutes at 40°C with continuous agitation.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Injector: Splitless mode, 250°C.

  • Column: DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar column.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 3 minutes.

    • Ramp 1: Increase to 150°C at 3°C/min.

    • Ramp 2: Increase to 240°C at 5°C/min.

    • Final hold: 240°C for 10 minutes.

  • Mass Spectrometer:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan (m/z 40-350) for identification and Selected Ion Monitoring (SIM) for quantification.

    • Quantification Ions for this compound: Target ions would typically include the molecular ion and characteristic fragment ions (specific ions should be determined from a standard).

Protocol 2: Analysis of Phenolic Compounds by HPLC-DAD

This protocol is a general method for the analysis of non-volatile phenolic compounds like anthocyanins and hydroxycinnamic acids.

1. Sample Preparation:

  • Filter the wine sample through a 0.45 µm syringe filter to remove any particulate matter.

  • For anthocyanin analysis, direct injection may be possible. For other phenolics, a solid-phase extraction (SPE) step may be necessary for sample clean-up and concentration.

2. High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of two solvents is typically used:

    • Solvent A: Water with a small percentage of acid (e.g., 0.1% formic acid).

    • Solvent B: Acetonitrile or methanol (B129727) with a small percentage of acid.

  • Gradient Program: A typical gradient would start with a high percentage of Solvent A, gradually increasing the percentage of Solvent B to elute the compounds of interest.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: Diode Array Detector (DAD) set to monitor multiple wavelengths (e.g., 280 nm for flavan-3-ols, 320 nm for hydroxycinnamic acids, and 520 nm for anthocyanins).

Visualizing the Workflow and Relationships

Diagrams generated using Graphviz provide a clear visual representation of the analytical workflow and the relationship between different classes of authenticity markers.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_markers Target Authenticity Markers cluster_data Data Analysis Wine_Sample Wine Sample Filtration Filtration (0.45 µm) Wine_Sample->Filtration Internal_Standard Addition of Internal Standard Filtration->Internal_Standard HS_SPME HS-SPME Internal_Standard->HS_SPME HPLC_DAD HPLC-DAD Analysis Internal_Standard->HPLC_DAD GC_MS GC-MS Analysis HS_SPME->GC_MS Norisoprenoids This compound & other C13-Norisoprenoids GC_MS->Norisoprenoids Phenolics Anthocyanins, Hydroxycinnamic Acids HPLC_DAD->Phenolics Quantification Quantification Norisoprenoids->Quantification Phenolics->Quantification Statistical_Analysis Statistical Analysis (PCA, etc.) Quantification->Statistical_Analysis

Caption: Experimental workflow for the analysis of wine authenticity markers.

Marker_Relationships cluster_origin Origin cluster_markers Authenticity Markers Grape_Variety Grape Variety Three_Oxo This compound Grape_Variety->Three_Oxo Other_Norisoprenoids Other C13-Norisoprenoids Grape_Variety->Other_Norisoprenoids Phenolics Phenolic Compounds (Anthocyanins, Stilbenes) Grape_Variety->Phenolics DNA DNA Analysis Grape_Variety->DNA Geographical_Origin Geographical Origin Minerals Mineral Content Geographical_Origin->Minerals Isotopes Stable Isotope Ratios Geographical_Origin->Isotopes Vintage Vintage Vintage->Three_Oxo Vintage->Other_Norisoprenoids Vintage->Phenolics

Caption: Relationships between wine origin and authenticity markers.

Conclusion

The validation of this compound as a standalone authenticity marker for wine requires further extensive research across a broader range of grape varieties and geographical origins. However, the existing data strongly suggests its potential as a valuable component of a multi-marker approach to wine authentication. Its concentration appears to be influenced by grape variety and aging, providing a unique chemical signature. When used in conjunction with established markers such as phenolic compounds, stilbenes, and stable isotope ratios, this compound can contribute to a more robust and comprehensive assessment of wine authenticity, ultimately safeguarding the quality and integrity of this globally significant product. Future studies should focus on developing standardized and validated analytical methods for this compound and building extensive databases of its concentration in authentic wine samples.

References

The Scent of the Vine: A Comparative Guide to 3-Oxo-α-ionol in Grape Cultivars

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced composition of natural products is paramount. Among the myriad of compounds found in grapes, the C13-norisoprenoid 3-oxo-α-ionol, a degradation product of carotenoids, contributes to the complex aroma profile of wine and possesses potential biological activity. This guide provides a comparative overview of 3-oxo-α-ionol and related C13-norisoprenoid content in various grape cultivars, supported by experimental data and detailed methodologies.

While direct comparative studies quantifying 3-oxo-α-ionol across a wide range of grape cultivars are limited in publicly available literature, existing research on C13-norisoprenoids provides valuable insights. These compounds, including the prominent β-damascenone and β-ionone, are known to be more abundant in aromatic varieties. One meta-analysis has indicated that 3-oxo-α-ionol concentrations are often higher in wine than in the grapes themselves, suggesting its formation during winemaking processes[1][2][3]. Muscat-type grapes are frequently noted for their high levels of C13-norisoprenoids in general[4][5].

Comparative Analysis of C13-Norisoprenoid Content

Due to the scarcity of specific data for 3-oxo-α-ionol, this table summarizes the content of total or key C13-norisoprenoids in different grape cultivars as reported in various studies. This information serves as a proxy for identifying cultivars that are potentially rich in 3-oxo-α-ionol.

Grape CultivarC13-Norisoprenoid(s) MeasuredConcentration Range (µg/kg or µg/L)Reference
Muscat blanc à Petit grain Total C13-NorisoprenoidsConsistently higher than Gewürztraminer[5]
Muscat à petits grains rouges Total C13-NorisoprenoidsConsistently higher than Gewürztraminer[5]
Gewürztraminer Total C13-NorisoprenoidsLower than Muscat varieties[5]
'Shine Muscat' Free C13-Norisoprenoids with OAV >13 compounds[4]
'Shine 13' Free C13-Norisoprenoids with OAV >12 compounds[4]
'Hutai 8' Free C13-Norisoprenoids with OAV >12 compounds[4]
'Summer Black' Free C13-Norisoprenoids with OAV >11 compound[4]
Pinot Noir β-damascenone, TDN, vitispiraneIncreasing trend with maturation[6]

Note: OAV (Odor Activity Value) indicates the importance of a compound to the overall aroma. TDN stands for 1,1,6-trimethyl-1,2-dihydronaphthalene.

Experimental Protocols

The quantification of 3-oxo-α-ionol and other C13-norisoprenoids in grapes typically involves extraction, separation, and detection steps. The following is a synthesized protocol based on common methodologies described in the literature.

Sample Preparation and Extraction
  • Grape Homogenization: A representative sample of grape berries (e.g., 50-100 berries) is randomly collected. The berries are deseeded and homogenized, often under cryogenic conditions using liquid nitrogen to prevent enzymatic degradation.

  • Solid-Phase Extraction (SPE): The homogenized grape must or juice is clarified by centrifugation. The supernatant is then passed through a C18 SPE cartridge to isolate the compounds of interest. The cartridge is washed with water to remove sugars and other polar compounds, and the analytes are eluted with a solvent of moderate polarity, such as methanol (B129727) or ethyl acetate.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Derivatization (Optional but Recommended): For better chromatographic resolution and sensitivity, the hydroxyl groups of 3-oxo-α-ionol and other similar compounds can be derivatized, for instance, by silylation.

  • GC Separation: The extracted and derivatized sample is injected into a gas chromatograph equipped with a capillary column suitable for volatile compound analysis (e.g., DB-5ms or equivalent). The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase.

  • MS Detection: As the compounds elute from the GC column, they enter a mass spectrometer. The mass spectrometer ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, allowing for both identification and quantification. Identification is confirmed by comparing the mass spectra and retention times to those of authentic standards.

Visualizing the Pathways and Processes

To better understand the origin and analysis of 3-oxo-α-ionol, the following diagrams illustrate the biosynthetic pathway of C13-norisoprenoids and the general experimental workflow for their quantification.

C13-Norisoprenoid Biosynthesis Carotenoids Carotenoids (e.g., β-carotene, Neoxanthin) Cleavage Enzymatic Cleavage (Carotenoid Cleavage Dioxygenases - CCDs) Carotenoids->Cleavage C13_Intermediates C13-Norisoprenoid Precursors Cleavage->C13_Intermediates Three_Oxo 3-Oxo-α-ionol C13_Intermediates->Three_Oxo Other_Norisoprenoids Other C13-Norisoprenoids (e.g., β-damascenone, β-ionone) C13_Intermediates->Other_Norisoprenoids

Biosynthesis of C13-Norisoprenoids from Carotenoids.

Experimental Workflow for 3-Oxo-alpha-ionol Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis Grape_Sample Grape Sample Collection Homogenization Homogenization Grape_Sample->Homogenization Extraction Solid-Phase Extraction (SPE) Homogenization->Extraction GC_MS GC-MS Analysis Extraction->GC_MS Data_Processing Data Processing and Quantification GC_MS->Data_Processing

Experimental workflow for 3-oxo-α-ionol analysis.

References

Sensory comparison of 3-Oxo-alpha-ionol and beta-damascenone in wine

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of wine aroma, two potent norisoprenoids, 3-Oxo-alpha-ionol and beta-damascenone, contribute significantly to the complex sensory tapestry that defines a wine's character. While both originate from the degradation of carotenoids in grapes, their aromatic profiles and sensory impacts diverge, offering unique and sometimes complementary notes. This guide provides a detailed comparison of these two compounds, supported by quantitative data and experimental protocols for their sensory evaluation.

Quantitative Sensory Comparison

The following table summarizes the key sensory attributes of this compound and beta-damascenone in wine, providing a clear comparison of their aroma profiles, detection thresholds, and typical concentrations.

FeatureThis compoundbeta-Damascenone
Aroma Profile Floral, Fruity, Woody, Spicy, Tobacco bouquet[1][2][3]Apple, Rose, Honey, Exotic flowers, Fruity undertone[4]
Odor Detection Threshold Data not available in wine0.002 µg/L (in water)[4], 0.05 µg/L (in hydroalcoholic solution)[4]
Typical Concentration in Wine Can be one of the most abundant norisoprenoids in certain grape varieties like Glera[5]~1-2 µg/L in red wines, potentially higher in white wines[6]
Sensory Impact Contributes to the aged bouquet of some wines, imparting tobacco-like notes[2]Can act as an aroma enhancer, amplifying fruity and floral notes[4]

Experimental Protocol: Sensory Analysis of this compound and beta-Damascenone in Wine

This section outlines a detailed methodology for the sensory evaluation of this compound and beta-damascenone in a wine matrix.

1. Objective: To determine and compare the sensory profiles and detection thresholds of this compound and beta-damascenone in a neutral white wine base.

2. Materials:

  • Base Wine: A neutral white wine (e.g., unoaked Chardonnay or Pinot Grigio) stripped of its volatile compounds.
  • Stock Solutions: this compound and beta-damascenone dissolved in ethanol (B145695) at a concentration of 1 g/L.
  • ISO standard wine tasting glasses.
  • Odor-free room with controlled temperature and lighting.

3. Panel Selection and Training:

  • A panel of 10-15 trained assessors with proven sensory acuity for wine aromas will be selected.
  • Panelists will undergo training sessions to familiarize themselves with the aroma profiles of this compound and beta-damascenone through the evaluation of reference standards at various concentrations.

4. Sample Preparation:

  • A series of dilutions of this compound and beta-damascenone will be prepared in the base wine to cover a range of concentrations above and below the expected detection thresholds.
  • A control sample of the base wine with no added compounds will also be included.
  • All samples will be presented blind and in a randomized order.

5. Sensory Evaluation Methods:

6. Data Analysis:

  • Data from the triangle tests will be analyzed using statistical tables to determine the significance level.
  • Data from the descriptive analysis will be analyzed using analysis of variance (ANOVA) to identify significant differences in the intensity of aroma descriptors between the two compounds. The results will be visualized using spider web plots.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the sensory evaluation protocol described above.

experimental_workflow cluster_prep Preparation cluster_eval Sensory Evaluation cluster_analysis Data Analysis panel_selection Panel Selection & Training sample_prep Sample Preparation panel_selection->sample_prep triangle_test Triangle Test (Detection Threshold) sample_prep->triangle_test descriptive_analysis Descriptive Analysis (Aroma Profile) sample_prep->descriptive_analysis stat_analysis Statistical Analysis (Significance Testing) triangle_test->stat_analysis descriptive_analysis->stat_analysis profile_vis Profile Visualization (Spider Web Plots) stat_analysis->profile_vis final_report final_report profile_vis->final_report Final Report

Sensory Evaluation Workflow

This structured approach allows for a robust and objective comparison of the sensory properties of this compound and beta-damascenone, providing valuable insights for researchers and wine professionals seeking to understand and manipulate the aromatic complexity of wine.

References

Comparative Analysis of 3-Oxo-alpha-ionol Levels Across Vintages: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Review of 3-Oxo-alpha-ionol Dynamics in Wine Production, providing researchers, scientists, and drug development professionals with a vital comparative analysis of its levels across various vintages. This guide synthesizes available data to illuminate the influence of vintage, grape variety, and viticultural practices on the concentration of this significant C13-norisoprenoid.

This compound, a C13-norisoprenoid, is a key aroma compound found in grapes and wine, contributing to the complex sensory profile of many varietals. Its concentration is subject to a multitude of factors, with vintage-to-vintage variation being a critical aspect for winemakers and researchers alike. This guide provides a comparative overview of this compound levels as influenced by different vintages and other contributing factors, supported by a detailed examination of the analytical methodologies employed for its quantification and a summary of its biosynthetic origins.

Quantitative Data Summary

FactorInfluence on this compound LevelsGrape Variety ExamplesReference
Vintage Climatic variations between vintages significantly affect concentrations. For instance, warmer vintages may lead to higher levels due to increased sun exposure of grapes.Muscat, Gewürztraminer[1]
Grape Variety Different grape varieties inherently produce varying amounts of C13-norisoprenoids.Pinot Noir, Muscat blanc à Petit grain, Muscat à petits grains rouges, Gewürztraminer[1][2]
Sunlight Exposure Increased sunlight exposure on grape clusters generally leads to higher concentrations of C13-norisoprenoids.Weisser Riesling, Chenin blanc[3]
Winemaking Techniques The use of specific yeast strains and enzymatic treatments can influence the final concentration in wine. For example, some yeast nutrition systems have been shown to result in greater concentrations of 3-oxo-α-ionol.Catarratto, Chardonnay[4]
Wine Aging The concentration of 3-oxo-α-ionol can evolve during wine aging, with an initial increase followed by a decrease as it may be converted to other compounds like megastigmatrienone.Valpolicella wines[4]

Experimental Protocols

The quantification of this compound in wine is typically achieved through chromatographic techniques, primarily Gas Chromatography coupled with Mass Spectrometry (GC-MS). The general workflow involves sample preparation to extract and concentrate the volatile compounds, followed by instrumental analysis.

1. Sample Preparation: Solid-Phase Extraction (SPE)

A common and effective method for sample clean-up and concentration of volatile compounds from the complex wine matrix is Solid-Phase Extraction (SPE).[5]

  • Cartridge Selection: Non-polar sorbents like styrene-divinylbenzene are often used.

  • Procedure:

    • A specific volume of wine (e.g., 10 mL) is passed through a pre-conditioned SPE cartridge.

    • The cartridge is then washed to remove interfering substances.

    • The analytes, including this compound, are eluted with a small volume of an organic solvent (e.g., dichloromethane).

    • The eluate is then concentrated before injection into the GC-MS system.

2. Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free extraction technique that is also widely used for the analysis of volatile compounds in wine.[6][7]

  • Fiber Selection: A fiber coated with a suitable stationary phase (e.g., DVB/CAR/PDMS) is exposed to the headspace above the wine sample.

  • Procedure:

    • A wine sample is placed in a sealed vial and often heated to a specific temperature to promote the release of volatile compounds into the headspace.

    • The SPME fiber is exposed to the headspace for a defined period to allow for the adsorption of analytes.

    • The fiber is then retracted and directly inserted into the hot injector of the GC-MS for thermal desorption of the analytes.

3. Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Gas Chromatograph (GC): The extracted volatile compounds are separated based on their boiling points and interaction with the stationary phase of the GC column. A fused silica (B1680970) capillary column is typically used.

  • Mass Spectrometer (MS): As the separated compounds elute from the GC column, they are ionized and fragmented. The mass spectrometer detects these fragments, allowing for the identification and quantification of each compound based on its unique mass spectrum and retention time. For enhanced sensitivity and selectivity, tandem mass spectrometry (GC-MS/MS) can be employed.[5][8]

Visualizations

To further elucidate the processes involved in the analysis and formation of this compound, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Wine_Sample Wine Sample SPE Solid-Phase Extraction (SPE) Wine_Sample->SPE Option 1 HS_SPME Headspace SPME (HS-SPME) Wine_Sample->HS_SPME Option 2 GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) SPE->GC_MS HS_SPME->GC_MS Data_Analysis Data Analysis & Quantification GC_MS->Data_Analysis

Experimental workflow for this compound analysis.

Biosynthesis_Pathway Carotenoids Carotenoids (e.g., Lutein, Zeaxanthin) CCD Carotenoid Cleavage Dioxygenases (CCDs) Carotenoids->CCD C13_Norisoprenoids C13-Norisoprenoid Precursors CCD->C13_Norisoprenoids Three_Oxo_Alpha_Ionol This compound C13_Norisoprenoids->Three_Oxo_Alpha_Ionol Further enzymatic transformations

Simplified biosynthesis of this compound.

This compound is formed through the enzymatic degradation of carotenoids, which are C40 tetraterpenoid pigments present in grapes.[1] The key enzymes in this process are carotenoid cleavage dioxygenases (CCDs), which oxidatively cleave carotenoids at specific double bonds to produce C13-norisoprenoid precursors.[9][10] These precursors then undergo further enzymatic transformations to yield a variety of C13-norisoprenoids, including this compound. The levels of precursor carotenoids in grapes are influenced by factors such as grape variety and sun exposure, which in turn affects the potential for this compound formation.[3]

References

A Comparative Guide to the Cross-Validation of GC-MS and HPLC Methods for 3-Oxo-alpha-ionol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and reliable quantification of 3-Oxo-alpha-ionol, a significant aroma compound derived from the degradation of carotenoids, is crucial for quality control and the formulation of various products.[1][2] The two primary analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). This guide provides an objective comparison of their performance for this compound analysis, supported by experimental data from analogous compounds, to aid in method selection and cross-validation.

While GC-MS is a traditional and robust method for volatile and semi-volatile compounds, HPLC has emerged as a powerful alternative with distinct advantages.[3] A thorough cross-validation by comparing results from these two distinct analytical approaches is a rigorous method to ensure data accuracy and reliability.[4]

Quantitative Performance Comparison

A critical aspect of cross-validating these two techniques is the comparison of their analytical performance. The following table summarizes key validation parameters for both GC-MS and HPLC, based on published data for terpenes and other similar compounds.[3][5][6] It is important to note that specific values can vary depending on the sample matrix, instrumentation, and exact methodology employed.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Key Considerations
Precision (%RSD) < 15%< 10%Both methods demonstrate good precision, with HPLC often showing slightly better performance for non-volatile compounds.[5][6]
Accuracy (Recovery %) 79 - 91%73 - 121%Comparable recovery rates are achievable with optimized extraction and sample preparation procedures.[5][6]
Linearity (r²) > 0.99> 0.99Both techniques exhibit excellent linearity over a defined concentration range.[7][8]
Limit of Detection (LOD) Lower (ng/mL to pg/mL range)Higher (µg/mL to ng/mL range)GC-MS generally offers higher sensitivity for volatile compounds.[3][6]
Limit of Quantification (LOQ) Lower (ng/mL to pg/mL range)Higher (µg/mL to ng/mL range)Consistent with LOD, GC-MS typically provides lower quantification limits.[3][6]
Derivatization Often required for polar analytesGenerally not requiredThe hydroxyl group in this compound may necessitate derivatization for GC-MS to improve volatility and peak shape.[4]
Throughput HighModerateHPLC run times can be longer, and the need for mobile phase preparation can reduce overall throughput compared to some GC-MS methods.[9]
Selectivity Very HighGood to HighThe mass spectrometer in GC-MS provides an additional dimension of separation, offering excellent selectivity.[10]

Experimental Protocols

Detailed methodologies are critical for the successful implementation and validation of any analytical method. Below are representative protocols for the analysis of this compound using both GC-MS and HPLC.

1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is well-suited for the analysis of volatile and semi-volatile compounds like this compound. Due to the presence of a hydroxyl group, derivatization is recommended to improve its thermal stability and chromatographic behavior.

  • Sample Preparation and Derivatization:

    • Accurately weigh the sample and dissolve it in a suitable organic solvent (e.g., hexane (B92381) or ethyl acetate).

    • Perform a derivatization step to convert the hydroxyl group to a less polar and more volatile functional group. A common method is silylation, using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as trimethylchlorosilane (TMCS).[4]

    • Heat the mixture to ensure a complete reaction.

  • GC-MS Conditions:

    • Instrument: Gas chromatograph coupled to a mass spectrometer.[11]

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).[4][11]

    • Carrier Gas: Helium at a constant flow rate.[11]

    • Injection Mode: Split or splitless, depending on the sample concentration.

    • Oven Temperature Program: An initial temperature of 60°C, held for a few minutes, followed by a ramp to a final temperature of around 250-280°C.[8]

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI).

      • Acquisition Mode: Full scan to identify the compound and Selected Ion Monitoring (SIM) for quantification to enhance sensitivity.

  • Data Analysis:

    • Identify the derivatized this compound peak by comparing its retention time and mass spectrum with that of a reference standard.

    • Quantify the compound by constructing a calibration curve using a series of standard solutions of known concentrations.

2. High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a versatile technique suitable for the analysis of this compound, likely without the need for derivatization. A reversed-phase method is typically employed.

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in a solvent compatible with the mobile phase (e.g., methanol (B129727) or acetonitrile).

    • Filter the sample through a 0.45 µm filter to remove any particulate matter.

  • HPLC Conditions:

    • Instrument: HPLC system with a UV or Diode Array Detector (DAD).

    • Column: A reversed-phase C18 column is a common choice.[7]

    • Mobile Phase: A gradient elution using a mixture of water (often with a modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol.[7]

    • Flow Rate: Typically around 1.0 mL/min.

    • Detection: UV detection at a wavelength where this compound exhibits maximum absorbance.

    • Column Temperature: Maintained at a constant temperature (e.g., 30°C) to ensure reproducible retention times.

  • Data Analysis:

    • Identify the this compound peak by comparing its retention time with that of a reference standard.

    • Quantify the compound by constructing a calibration curve using a series of standard solutions of known concentrations.

Methodology Workflow and Cross-Validation

The logical workflow for the cross-validation of these two distinct analytical methods is illustrated below. This process ensures that both methods provide comparable and reliable results for the quantification of this compound.

G cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Sample Analysis & Cross-Validation cluster_3 Conclusion GC_Dev GC-MS Method Development (Column, Temp Program, Derivatization) GC_Val GC-MS Validation (Linearity, LOD, LOQ, Precision, Accuracy) GC_Dev->GC_Val HPLC_Dev HPLC Method Development (Column, Mobile Phase, Detector) HPLC_Val HPLC Validation (Linearity, LOD, LOQ, Precision, Accuracy) HPLC_Dev->HPLC_Val GC_Analysis Analysis by GC-MS GC_Val->GC_Analysis HPLC_Analysis Analysis by HPLC HPLC_Val->HPLC_Analysis Sample_Prep Sample Preparation (Extraction, Dilution) Sample_Prep->GC_Analysis Aliquots Sample_Prep->HPLC_Analysis Aliquots Data_Comp Data Comparison (Statistical Analysis) GC_Analysis->Data_Comp HPLC_Analysis->Data_Comp Conclusion Method Equivalency Assessed Data_Comp->Conclusion

Caption: Logical workflow for the cross-validation of GC-MS and HPLC methods.

Conclusion

Both GC-MS and HPLC are robust and reliable techniques for the quantification of this compound. GC-MS generally offers superior sensitivity and selectivity, making it the preferred method for trace-level analysis and confirmatory studies.[12] HPLC, on the other hand, is a cost-effective and high-throughput technique that is well-suited for routine analysis, often without the need for derivatization. A thorough cross-validation, as outlined in the workflow above, is essential when transitioning between methods or comparing data from different analytical platforms to ensure the highest quality of quantitative data.

References

The Scent of Time: Correlating 3-Oxo-alpha-ionol Concentration with Sensory Perception in Aged Wines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the sensory impact of a key norisoprenoid, this guide provides researchers, scientists, and drug development professionals with a comparative framework to understand the correlation between 3-Oxo-alpha-ionol concentrations and sensory panel data. Through detailed experimental protocols, quantitative data summaries, and illustrative diagrams, we explore the nuanced role of this compound in shaping the aromatic profile of aged wines.

This compound, a C13-norisoprenoid derived from the degradation of carotenoids, has been identified as a significant contributor to the complex aroma of various fruits and aged beverages.[1][2] In wine, its concentration tends to increase during aging, where it is associated with desirable "tobacco" and "balsamic" notes.[3][4] Understanding the direct relationship between the concentration of this volatile compound and its perception by a sensory panel is crucial for quality control and product development in the wine industry and offers insights for flavor chemistry and sensory science.

While direct, publicly available datasets correlating a range of this compound concentrations with sensory panel scores are scarce, this guide synthesizes existing knowledge to present a plausible and scientifically grounded comparison. The following sections detail the methodologies required to conduct such a study, present a representative dataset, and illustrate the key workflows and potential biological pathways involved.

Quantitative Sensory and Chemical Data

The following table presents a synthesized dataset illustrating the potential correlation between the concentration of this compound in a model wine solution and the corresponding mean intensity scores from a trained sensory panel. The sensory attributes were selected based on descriptors commonly associated with aged wines where this compound is found.

Concentration of this compound (µg/L)Mean Sensory Intensity Score (0-10 scale)
Dried Fruit Tea Leaf Tobacco
0 (Control)1.20.80.5
52.52.11.8
104.13.93.5
205.85.55.2
407.26.97.0
808.58.18.3

Experimental Protocols

Sensory Evaluation: Quantitative Descriptive Analysis (QDA)

A trained sensory panel is essential for obtaining reliable and reproducible data.[5][6]

1. Panelist Selection and Training:

  • A panel of 10-12 individuals is selected based on their sensory acuity, demonstrated through a series of screening tests (e.g., basic taste identification, odor recognition).[5][7]

  • Panelists undergo intensive training (approximately 20 hours) to develop a consensus vocabulary for describing the aroma of aged wine. Reference standards for aromas such as "dried fruit," "tea leaf," and "tobacco" are used to calibrate the panelists.[8]

2. Sample Preparation and Presentation:

  • A base wine, low in endogenous this compound, is used as the matrix.

  • Stock solutions of this compound are prepared in ethanol (B145695) and spiked into the base wine to achieve the desired concentrations.

  • Samples (30 mL) are presented blind and in a randomized order in standard wine glasses at a controlled temperature (20°C).[9]

3. Evaluation:

  • Panelists evaluate the aroma of each sample and rate the intensity of each descriptor on an unstructured line scale (0 = not perceptible, 10 = very intense).[5]

  • Data is collected using sensory analysis software.

Chemical Analysis: Quantification of this compound by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a standard and reliable method for the quantification of volatile compounds in complex matrices like wine.[10][11][12]

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • A 50 mL wine sample is dealcoholized under vacuum.

  • The dealcoholized sample is passed through a pre-conditioned SPE cartridge (e.g., C18).

  • The cartridge is washed with deionized water to remove sugars and other polar compounds.

  • The analytes, including this compound, are eluted with an organic solvent (e.g., dichloromethane).[13]

  • The eluate is concentrated to a final volume of 250 µL under a gentle stream of nitrogen.

2. GC-MS Analysis:

  • Gas Chromatograph: Equipped with a capillary column suitable for volatile compound analysis (e.g., DB-WAX).

  • Injection: 1 µL of the concentrated extract is injected in splitless mode.

  • Oven Program: The temperature is programmed to ramp from an initial temperature (e.g., 40°C) to a final temperature (e.g., 230°C) to separate the volatile compounds.[14]

  • Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity, monitoring characteristic ions of this compound.

  • Quantification: A calibration curve is generated using standard solutions of this compound to quantify its concentration in the samples.

Visualizing the Process and Pathway

To better understand the experimental design and the potential biological interactions, the following diagrams were created using Graphviz.

experimental_workflow cluster_sample_prep Sample Preparation cluster_sensory Sensory Analysis cluster_chemical Chemical Analysis cluster_data_analysis Data Correlation Spiking Spiking of this compound into base wine Randomization Sample Randomization and Coding Spiking->Randomization Sensory_Eval Quantitative Descriptive Analysis (QDA) by Trained Panel Randomization->Sensory_Eval SPE Solid-Phase Extraction (SPE) Randomization->SPE Data_Collection Data Collection (Intensity Ratings) Sensory_Eval->Data_Collection Correlation Correlation Analysis (Sensory vs. Chemical Data) Data_Collection->Correlation GCMS GC-MS Analysis (Quantification) SPE->GCMS GCMS->Correlation

Experimental workflow from sample preparation to data analysis.

signaling_pathway cluster_olfactory_system Olfactory Epithelium cluster_neuron Olfactory Sensory Neuron Odorant This compound OR Olfactory Receptor (OR) Odorant->OR Binds G_Protein G-protein (Golf) OR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to Ion_Channel Cyclic Nucleotide-gated (CNG) Ion Channel cAMP->Ion_Channel Opens Depolarization Depolarization Ion_Channel->Depolarization Influx of Na+/Ca2+ Action_Potential Action Potential Depolarization->Action_Potential Triggers Signal_to_Brain Signal to Olfactory Bulb Action_Potential->Signal_to_Brain

Hypothetical signaling pathway for the perception of an odorant.

References

Comparative Study of 3-Oxo-α-ionol Formation in Different Yeast Strains: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative overview of the potential for 3-oxo-α-ionol formation in three prominent yeast strains: Saccharomyces cerevisiae, Yarrowia lipolytica, and Pichia pastoris (now classified as Komagataella phaffii). While direct comparative studies on the biotransformation of α-ionol to 3-oxo-α-ionol in these specific yeasts are not extensively available in current literature, this document synthesizes existing knowledge on their metabolic capabilities for terpenoid biotransformation to offer a predictive comparison. The experimental protocols and data presented herein are intended to serve as a foundational guide for researchers initiating studies in this area.

Introduction

3-Oxo-α-ionol is a valuable apocarotenoid with applications in the flavor and fragrance industry. Its production through microbial biotransformation presents a promising alternative to chemical synthesis. Various microorganisms, including fungi and bacteria, have been shown to oxidize α-ionone and related compounds.[1] Yeasts, with their robust growth characteristics and well-established genetic tools, are particularly attractive platforms for such bioconversions. This guide focuses on the comparative potential of S. cerevisiae, Y. lipolytica, and P. pastoris for the formation of 3-oxo-α-ionol from α-ionol.

Data Presentation: A Predictive Comparison

Due to the limited availability of direct comparative data, the following table presents a hypothetical comparison of 3-oxo-α-ionol formation in the selected yeast strains. These projections are based on their known metabolic activities with similar substrates and their general suitability for biotransformation processes.

Yeast StrainSubstrate Uptake Efficiency (Hypothetical)Biotransformation Rate (Hypothetical)Maximum Titer of 3-Oxo-α-ionol (mg/L) (Hypothetical)Key Endogenous Enzymes Potentially Involved
Saccharomyces cerevisiae ModerateModerate50 - 150Alcohol dehydrogenases (ADHs), Cytochrome P450 monooxygenases (CYPs)
Yarrowia lipolytica HighHigh150 - 300Cytochrome P450 monooxygenases (CYPs) of the alkane-hydroxylating family, Alcohol dehydrogenases (ADHs)
Pichia pastoris (K. phaffii) HighModerate to High100 - 250Alcohol oxidase (AOX), Cytochrome P450 monooxygenases (CYPs)

Experimental Protocols

To facilitate further research and validate the predictive data, detailed methodologies for a comparative study are provided below.

Yeast Strain and Culture Conditions
  • Strains: Saccharomyces cerevisiae (e.g., BY4741), Yarrowia lipolytica (e.g., W29), Pichia pastoris (e.g., X-33).

  • Media:

    • S. cerevisiae: YPD medium (1% yeast extract, 2% peptone, 2% dextrose).

    • Y. lipolytica: YPD medium supplemented with 1% (v/v) oleic acid as an inducer for oxidative enzymes.

    • P. pastoris: BMGY medium (1% yeast extract, 2% peptone, 1.34% yeast nitrogen base, 4x10⁻⁵% biotin, 1% glycerol) for growth, followed by transfer to BMMY medium (substituting glycerol (B35011) with 0.5% methanol) for induction of alcohol oxidase and other oxidative enzymes.

  • Cultivation: Cultures are grown in baffled flasks at 28-30°C with vigorous shaking (200-250 rpm) to ensure adequate aeration.

Biotransformation Assay
  • Inoculum Preparation: Pre-cultures of each yeast strain are grown to the mid-logarithmic phase.

  • Biotransformation Setup: The main cultures are inoculated with the pre-culture to an initial OD₆₀₀ of 0.5.

  • Substrate Addition: Once the cultures reach an OD₆₀₀ of approximately 2.0, α-ionol (solubilized in a minimal amount of ethanol (B145695) or a non-ionic surfactant like Tween 80) is added to a final concentration of 1 g/L.

  • Sampling: Samples are collected at regular intervals (e.g., 0, 12, 24, 48, 72 hours) for analysis.

Extraction and Quantification of 3-Oxo-α-ionol
  • Extraction: An equal volume of ethyl acetate (B1210297) is added to the culture sample. The mixture is vortexed vigorously for 5 minutes and then centrifuged to separate the organic and aqueous phases. The organic layer containing the products is collected. This extraction is repeated twice.

  • Analysis by GC-MS: The combined organic extracts are dried over anhydrous sodium sulfate (B86663) and concentrated under a gentle stream of nitrogen. The residue is redissolved in a known volume of ethyl acetate for analysis.

    • GC Column: A non-polar column (e.g., DB-5ms) is suitable for separation.

    • Temperature Program: A temperature gradient from 80°C to 250°C at a rate of 10°C/min.

    • Mass Spectrometry: Operated in full scan mode to identify the products and in selected ion monitoring (SIM) mode for quantification against a standard curve of purified 3-oxo-α-ionol.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The biotransformation of α-ionol to 3-oxo-α-ionol in yeast is likely mediated by oxidative enzymes. The following diagram illustrates a hypothetical enzymatic pathway.

G Hypothetical Pathway for 3-Oxo-α-ionol Formation in Yeast cluster_cell Yeast Cell alpha_ionol_ext α-Ionol (extracellular) alpha_ionol_int α-Ionol (intracellular) alpha_ionol_ext->alpha_ionol_int Transport 3_oxo_alpha_ionol 3-Oxo-α-ionol alpha_ionol_int->3_oxo_alpha_ionol Oxidation (CYPs, ADHs, AOX)

Caption: Hypothetical enzymatic conversion of α-ionol to 3-oxo-α-ionol in a yeast cell.

The following diagram outlines the experimental workflow for the comparative study.

G Experimental Workflow for Comparative Study strain_selection Yeast Strain Selection (S. cerevisiae, Y. lipolytica, P. pastoris) culture Cultivation and Induction strain_selection->culture biotransformation Biotransformation with α-ionol culture->biotransformation extraction Product Extraction biotransformation->extraction analysis GC-MS Analysis extraction->analysis data_comparison Data Comparison and Interpretation analysis->data_comparison

Caption: Workflow for comparing 3-oxo-α-ionol formation in different yeast strains.

Concluding Remarks

This guide provides a framework for the comparative study of 3-oxo-α-ionol formation in Saccharomyces cerevisiae, Yarrowia lipolytica, and Pichia pastoris. While direct experimental comparisons are currently lacking in the scientific literature, the information and protocols presented here are designed to empower researchers to undertake such investigations. The inherent metabolic diversity among these yeast species suggests that a comparative approach will be crucial in identifying the most efficient strain for the biotechnological production of this valuable aroma compound. Further research, including the identification and engineering of the specific enzymes involved, will be key to unlocking the full potential of these microbial cell factories.

References

Unlocking the Aroma Profile: A Guide to the Simultaneous Analysis of Norisoprenoids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and simultaneous analysis of multiple norisoprenoids is crucial for understanding flavor and fragrance profiles, as well as their potential bioactive properties. This guide provides a comparative overview of validated analytical methods, focusing on the prevalent techniques of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), supported by experimental data and detailed protocols.

Norisoprenoids are a class of aromatic compounds derived from the degradation of carotenoids.[1] They are significant contributors to the characteristic aromas of many flowers, fruits, and wines, even at very low concentrations.[1][2] Key norisoprenoids of interest include β-damascenone, β-ionone, α-ionone, and 1,1,6-trimethyl-1,2-dihydronaphthalene (B124385) (TDN), which is known for the "petrol" aroma in aged Riesling wines.[1] The analysis of these compounds, often present in complex matrices, requires sensitive and robust methodologies.

Comparison of Analytical Methodologies

The two primary analytical techniques employed for the simultaneous analysis of norisoprenoids are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice between these methods largely depends on the volatility and thermal stability of the target analytes and the complexity of the sample matrix.[3][4]

GC-MS is particularly well-suited for the analysis of volatile and semi-volatile compounds, making it a common choice for free norisoprenoids.[3][5] Headspace Solid-Phase Microextraction (HS-SPME) is a widely used sample preparation technique for GC-MS that is solvent-free, sensitive, and relatively simple to implement.[6][7]

LC-MS , on the other hand, is advantageous for the analysis of non-volatile, thermally labile, and polar compounds.[3][8] This makes it the preferred method for analyzing the glycosidically bound, non-volatile precursors of norisoprenoids.[9]

A summary of the performance characteristics of these methods is presented below.

ParameterHS-SPME-GC-MSLC-MS
Target Analytes Free (volatile) norisoprenoidsGlycosidically bound (non-volatile) norisoprenoid precursors
Sample Preparation Headspace Solid-Phase Microextraction (HS-SPME)Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE)
Principle Separation based on volatility and polaritySeparation based on polarity
Advantages High sensitivity for volatile compounds, established libraries for identification.[3][8]Suitable for non-volatile and thermally unstable compounds, high sensitivity.[3]
Disadvantages Not suitable for non-volatile precursors, potential for thermal degradation of some compounds.[3]Can be more expensive and require more maintenance.[3]

Quantitative Data Comparison

The following table summarizes the quantification data for selected norisoprenoids in wine, as determined by a validated HS-SPME-GC-MS method.

CompoundRetention Time (min)Quantification Ion (m/z)Concentration Range (µg/L) in some red wines
β-Damascenone35.8690.1 - 5.0
α-Ionone38.21360.05 - 1.5
β-Ionone39.51770.1 - 2.0

Data compiled from studies on norisoprenoid quantification in wine.[7]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate replication and adaptation.

Method 1: Simultaneous Analysis of Free Norisoprenoids by HS-SPME-GC-MS

This method is adapted from protocols for the analysis of norisoprenoids in wine and grape berries.[6][7][10]

1. Sample Preparation (Wine):

  • Place 5 mL of wine into a 20 mL headspace vial.

  • Add 1 g of NaCl to enhance the release of volatile compounds.

  • Add a suitable internal standard (e.g., 4-methyl-2-pentanol).[6]

  • Seal the vial tightly with a PTFE-faced silicone septum.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm.[6][10]

  • Incubation: Equilibrate the sample at 40°C for 10 minutes with agitation.

  • Extraction: Expose the SPME fiber to the headspace of the sample for 30-60 minutes at 40°C with continuous agitation.[6][10]

3. GC-MS Analysis:

  • Desorption: Thermally desorb the analytes from the SPME fiber in the GC injector port at 250°C for 5 minutes in splitless mode.[10]

  • Column: Use a polar capillary column such as a DB-WAX or HP-INNOWAX (e.g., 60 m x 0.25 mm, 0.25 µm film thickness).[6][10]

  • Oven Temperature Program:

    • Initial temperature: 40°C for 3 minutes.

    • Ramp 1: Increase to 150°C at 4°C/min.

    • Ramp 2: Increase to 230°C at 5°C/min and hold for 10-20 minutes.[10][11]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[10]

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan for identification.

    • Mass Range: m/z 40-350.

Method 2: Analysis of Norisoprenoid Glycosidic Precursors by LC-MS

This protocol is based on methodologies for the analysis of aroma precursors in plant-based matrices.[9]

1. Sample Preparation (Green Coffee Beans):

  • Grind 30 g of frozen green coffee beans in liquid nitrogen.

  • Defat the ground sample with n-hexane.

  • Extract the residue with a mixture of water and methanol (B129727) (e.g., 20:80 v/v).[9]

  • Centrifuge the extract and filter it through a 0.22 µm filter.

  • Add an appropriate internal standard (e.g., heptyl-glucoside).[9]

2. Solid-Phase Extraction (SPE) Cleanup:

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load the filtered extract onto the cartridge.

  • Wash the cartridge with water to remove sugars and other polar interferences.

  • Elute the glycosidic precursors with methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

3. LC-MS/MS Analysis:

  • Column: A reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 2.7 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) or methanol (B), both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI) in positive and/or negative mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of specific glycosides.

Visualizing the Workflow and Pathways

To better illustrate the analytical process and the biochemical origin of norisoprenoids, the following diagrams are provided.

Norisoprenoid_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Processing Sample Sample (Wine, Grapes, etc.) InternalStandard Add Internal Standard Sample->InternalStandard Extraction Extraction (HS-SPME or LLE/SPE) InternalStandard->Extraction Chromatography Chromatography (GC or LC) Extraction->Chromatography MassSpec Mass Spectrometry (MS) Chromatography->MassSpec Identification Compound Identification MassSpec->Identification Quantification Quantification Identification->Quantification

Caption: General workflow for the analysis of norisoprenoids.

Norisoprenoid_Biosynthesis Carotenoids C40 Carotenoids (e.g., β-carotene, Lutein) Degradation Enzymatic/Photochemical Degradation Carotenoids->Degradation Norisoprenoids C13-Norisoprenoids Degradation->Norisoprenoids Glycosides Glycosidically Bound Norisoprenoids (Non-volatile precursors) Norisoprenoids->Glycosides FreeNorisoprenoids Free Norisoprenoids (Volatile) Norisoprenoids->FreeNorisoprenoids Hydrolysis Acid/Enzymatic Hydrolysis Glycosides->Hydrolysis Hydrolysis->FreeNorisoprenoids

Caption: Simplified pathway of norisoprenoid formation from carotenoids.

References

Quantitative Comparison of Free vs. Bound 3-Oxo-alpha-ionol in Grapes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Oxo-alpha-ionol is a C13-norisoprenoid, a class of aromatic compounds derived from the degradation of carotenoids in grapes. It exists in two forms: a free, volatile form that can contribute to the aroma profile of wine, and a non-volatile, glycosidically bound form which acts as an aroma precursor. The enzymatic or acidic hydrolysis of these glycosides during winemaking and aging can release the free this compound, thereby influencing the wine's final bouquet. This guide provides a quantitative comparison of free and bound this compound in various grape varieties, details the experimental protocols for their quantification, and illustrates the relevant biosynthetic and analytical pathways.

Data Presentation

The concentration of free and bound this compound can vary significantly between grape varieties and is also influenced by factors such as ripeness, vineyard conditions, and analytical methodology. While comprehensive comparative data across a wide range of cultivars is limited in publicly available literature, this section aggregates available quantitative and qualitative findings.

Table 1: Quantitative and Qualitative Data on this compound in Different Grape Varieties

Grape VarietyFree this compoundBound (Glycosylated) this compoundSource(s)
Nerello Mascalese Data not available in cited source299.49 - 1039.74 µg/kg (at different maturity stages)[1]
Muscat of Alexandria PresentA major glycosylated norisoprenoid[2]
Shiraz PresentA major glycosylated norisoprenoid[2]
Cabernet Sauvignon Present, generally in low concentrationsPresent, contributes to aroma potential[3]
Sauvignon Blanc PresentPresent, contributes to aroma potential

Note: The quantitative data for Nerello Mascalese represents the glycosylated form only, as the free form was not specified in the provided source. For other varieties, the presence is noted, but specific concentrations for free vs. bound forms were not available in the reviewed literature.

Experimental Protocols

The quantification of free and bound this compound in grapes typically involves the following key steps: sample preparation, extraction and separation of free and bound fractions, hydrolysis of the bound fraction, and chromatographic analysis.

Sample Homogenization
  • Grape berries are destemmed and frozen in liquid nitrogen.

  • The frozen berries are ground to a fine powder using a blender or grinder. This ensures a homogeneous sample and prevents enzymatic activity.

Extraction and Separation of Free and Bound Fractions
  • The grape powder is macerated in a buffer solution (e.g., citrate (B86180) buffer at pH 5) at a low temperature (e.g., 4°C) for several hours.

  • The mixture is then centrifuged to separate the solid and liquid phases.

  • The supernatant, containing both free and bound compounds, is passed through a solid-phase extraction (SPE) cartridge, typically a C18 reversed-phase column.[4][5][6]

  • Elution of Free Fraction: The cartridge is first washed with water to remove sugars and other polar compounds. The free volatile compounds, including free this compound, are then eluted with a non-polar solvent like dichloromethane.[7]

  • Elution of Bound (Glycosylated) Fraction: Subsequently, the more polar glycosidically bound compounds are eluted from the cartridge with a more polar solvent, such as methanol (B129727) or ethyl acetate.[7]

Hydrolysis of the Glycosidically Bound Fraction
  • The eluted glycosidic fraction is concentrated (e.g., by rotary evaporation).

  • The residue is redissolved in a buffer solution (e.g., citrate-phosphate buffer at pH 5.0).

  • Enzymatic Hydrolysis: A commercial enzyme preparation with β-glucosidase activity is added to the solution.[8][9] The mixture is incubated at a controlled temperature (e.g., 40°C) for a specific duration (e.g., 16-24 hours) to cleave the sugar moieties from the aglycone (this compound).[9][10]

  • Acid Hydrolysis (Alternative): While enzymatic hydrolysis is generally preferred to avoid rearrangements of the aglycone structure, acid hydrolysis (e.g., with sulfuric acid at high temperature) can also be used.[9]

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
  • The hydrolyzed sample (containing the now-released free this compound) and the initially separated free fraction are analyzed by GC-MS.

  • An internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample) is added before injection for accurate quantification.

  • The compounds are separated on a capillary column (e.g., DB-WAX) and detected by a mass spectrometer.

  • Identification is based on the retention time and the mass spectrum of the compound compared to an authentic standard of this compound.[2]

  • Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.

Mandatory Visualization

Biosynthetic Pathway of this compound

Biosynthetic Pathway of this compound Zeaxanthin (B1683548) Zeaxanthin 3-Oxo-alpha-ionol_Glycoside 3-Oxo-alpha-ionol_Glycoside This compound This compound This compound->3-Oxo-alpha-ionol_Glycoside Intermediate_Apocarotenoids Intermediate_Apocarotenoids Intermediate_Apocarotenoids->this compound Enzymatic Transformations

Caption: Biosynthesis of this compound from zeaxanthin in grapes.

Experimental Workflow for Quantification

Experimental Workflow cluster_Extraction Extraction & Separation cluster_Analysis Analysis Grape_Sample Grape_Sample Homogenization Homogenization SPE Solid-Phase Extraction (C18) Homogenization->SPE Free_Fraction Free_Fraction SPE->Free_Fraction Bound_Fraction Bound_Fraction SPE->Bound_Fraction GCMS_Analysis GC-MS Analysis Free_Fraction->GCMS_Analysis Hydrolysis Enzymatic Hydrolysis Bound_Fraction->Hydrolysis Released_Aglycones Released_Aglycones Hydrolysis->Released_Aglycones Released_Aglycones->GCMS_Analysis

Caption: Workflow for quantifying free and bound this compound.

References

Safety Operating Guide

Proper Disposal of 3-Oxo-alpha-ionol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 3-Oxo-alpha-ionol, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks and ensure responsible chemical waste management.

This compound, a sesquiterpenoid used in various research applications, is classified as harmful if swallowed and causes serious eye irritation.[1] Proper disposal is crucial and must be conducted in accordance with institutional and regulatory guidelines. Disposal of this compound in sanitary sewers or as regular trash is strictly prohibited.[2][3] All waste must be managed through an approved hazardous waste program.[1][2]

Key Safety and Handling Data

To facilitate safe handling and disposal, key quantitative data for this compound are summarized below.

PropertyValueSource
GHS Hazard Statements H302: Harmful if swallowedH319: Causes serious eye irritation[1]
GHS Precautionary Statement (Disposal) P501: Dispose of contents/ container to an approved waste disposal plant[1]
Molecular Formula C₁₃H₂₀O₂[4]
Molecular Weight 208.3 g/mol [4]
Flash Point 133.33 °C (272.00 °F)[5]
Oral Toxicity Acute toxicity (Oral): Category 4[1]
Eye Irritation Category 2A[1]

Experimental Protocol: Waste Disposal Procedure

The following step-by-step methodology outlines the required procedures for the safe disposal of this compound from a laboratory setting.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Before handling this compound waste, ensure appropriate PPE is worn, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[1]

  • All handling of the waste should be performed in a well-ventilated area, preferably within a fume hood.

2. Waste Segregation and Containerization:

  • Do not mix this compound waste with incompatible materials. It should be collected in a designated, chemically compatible waste container.[3][6]

  • The container must be in good condition, free from leaks or damage, and have a secure, tightly sealing lid.[3][6]

  • Ideally, use the original container if it is intact and can be securely closed.[6]

3. Labeling of Waste Containers:

  • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound."

  • Include the hazard characteristics (e.g., "Harmful," "Irritant").

  • Indicate the date when the waste was first added to the container.

4. Storage in a Satellite Accumulation Area (SAA):

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area within the laboratory.[6]

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure the container is kept closed at all times, except when adding waste.[2][6]

  • Regularly inspect the SAA for any signs of leaks or container degradation.[6]

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) or equivalent department to schedule a pickup for the hazardous waste.[2]

  • Provide them with all necessary information about the waste, as indicated on the label.

  • Do not exceed the accumulation time limits for hazardous waste as specified by your institution and local regulations.

6. Disposal of Empty Containers:

  • A container that has held this compound should be managed as hazardous waste unless it is triple-rinsed.[2]

  • The rinsate from the triple-rinsing process must be collected and disposed of as hazardous waste.[2]

  • Once properly decontaminated, deface all labels on the empty container before disposing of it as regular trash.[2]

Disposal Workflow Diagram

The logical flow for the proper disposal of this compound is illustrated below. This diagram outlines the critical steps from waste generation to final disposal.

DisposalWorkflow cluster_empty Empty Container Handling A Waste Generation (this compound) B Wear Appropriate PPE A->B Safety First C Segregate and Collect in Compatible Container B->C D Label Container as 'Hazardous Waste' C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Keep Container Securely Closed E->F G Contact EHS for Waste Pickup E->G For Disposal H Decontaminate Empty Container (Triple Rinse) G->H After Pickup I Dispose of Rinsate as Hazardous Waste H->I J Dispose of Defaced Container in Trash I->J

References

Essential Safety and Operational Guide for Handling 3-Oxo-alpha-ionol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety, handling, and disposal information for 3-Oxo-alpha-ionol. The following procedural guidance is based on general laboratory safety principles for handling flammable and potentially irritating chemical compounds, in the absence of a specific Safety Data Sheet (SDS) for this compound. It is imperative to supplement this guidance with a substance-specific risk assessment before commencing any work.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.[1][2][3][4][5]

Equipment Specification Purpose
Eye Protection Safety glasses with side shields or chemical splash goggles. A face shield should be worn in addition to goggles when there is a significant splash hazard.[4]Protects eyes from splashes and airborne particles.
Hand Protection Disposable nitrile gloves are the minimum requirement. For prolonged contact or handling larger quantities, consider double-gloving or using heavier-duty gloves.[4]Prevents skin contact with the chemical.
Body Protection A laboratory coat is mandatory. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.[3]Protects skin and personal clothing from contamination.
Footwear Closed-toe shoes made of a non-porous material.Protects feet from spills and falling objects.
Respiratory Protection Generally not required when working in a well-ventilated area or a fume hood. If vapors or aerosols are likely to be generated and ventilation is inadequate, a respirator may be necessary based on a formal risk assessment.Protects against inhalation of potentially harmful vapors.

Handling and Storage

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Avoid direct contact with skin and eyes.[5]

  • Prevent the formation of aerosols and vapors.

  • Keep containers tightly closed when not in use.

  • Use appropriate tools and equipment to avoid spills.

Storage:

  • Store in a cool, dry, and well-ventilated area away from heat and sources of ignition.

  • Keep containers tightly sealed.

  • Store separately from incompatible materials such as strong oxidizing agents.

Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent harm to personnel and the environment. The following workflow outlines the general procedure for managing a chemical spill of this compound.

Spill_Management_Workflow cluster_immediate_actions Immediate Actions cluster_assessment Assessment cluster_cleanup Cleanup Procedure cluster_decontamination_disposal Decontamination & Disposal alert Alert Personnel & Evacuate Area control_ignition Control Ignition Sources alert->control_ignition Simultaneously assess_spill Assess Spill Size & Hazard control_ignition->assess_spill don_ppe Don Appropriate PPE assess_spill->don_ppe If spill is manageable contain_spill Contain Spill with Absorbent Material don_ppe->contain_spill absorb_spill Absorb Spilled Liquid contain_spill->absorb_spill collect_waste Collect Contaminated Material absorb_spill->collect_waste decontaminate_area Decontaminate Spill Area collect_waste->decontaminate_area dispose_waste Dispose of Waste as Hazardous decontaminate_area->dispose_waste

References

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Oxo-alpha-ionol
Reactant of Route 2
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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。